Miltiradiene
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene |
InChI |
InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,14,18H,6,8-13H2,1-5H3/t18-,20+/m0/s1 |
InChI Key |
BGVUIJDZTQIJIO-AZUAARDMSA-N |
Isomeric SMILES |
CC(C)C1=CCC2=C(C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
Canonical SMILES |
CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C)C |
Synonyms |
miltiradiene |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Miltiradiene Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the miltiradiene biosynthesis pathway, a critical route to the production of valuable bioactive compounds such as tanshinones. This document details the core enzymatic steps, regulatory mechanisms, and experimental protocols essential for researchers in metabolic engineering and drug development.
Introduction to this compound and its Significance
This compound is a key diterpenoid intermediate in the biosynthesis of a wide array of pharmacologically active natural products, including the tanshinones found in the medicinal plant Salvia miltiorrhiza (Danshen).[1][2] Tanshinones are well-documented for their potent therapeutic properties, making the elucidation and engineering of their biosynthetic pathway a significant area of research for ensuring a sustainable supply of these valuable compounds.[2][3]
The this compound Biosynthesis Pathway
The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] In the context of tanshinone biosynthesis in S. miltiorrhiza, the MEP pathway is considered the primary source of precursors.[5]
The core of the this compound biosynthesis pathway involves the following key steps:
-
Geranylgeranyl Diphosphate (GGPP) Synthesis: IPP and DMAPP are converted to the C20 precursor, geranylgeranyl diphosphate (GGPP), by GGPP synthase (GGPPS).[4]
-
Formation of (+)-Copalyl Diphosphate ((+)-CPP): The class II diterpene synthase, copalyl diphosphate synthase (CPS), specifically SmCPS1 in S. miltiorrhiza, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[4][6] This enzyme contains a characteristic DxDD motif.[7]
-
This compound Synthesis: The class I diterpene synthase, kaurene synthase-like (KSL), in S. miltiorrhiza this is SmKSL1, facilitates the ionization-initiated cyclization and rearrangement of (+)-CPP to produce the tricyclic diterpene, this compound.[4][6] This class of enzymes possesses a conserved DDxxD motif.[7]
-
Downstream Modifications: Following its synthesis, this compound is transported to the cytoplasm where it undergoes a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), such as CYP76AH1 and CYP76AH3, to produce a variety of tanshinones.[4][6]
Below is a diagram illustrating the core this compound biosynthesis pathway.
Quantitative Data on this compound and Tanshinone Production
Significant efforts have been made to engineer various host organisms for the heterologous production of this compound and its derivatives. The following tables summarize key quantitative data from these studies.
Table 1: this compound Production in Engineered Yeast (Saccharomyces cerevisiae)
| Engineering Strategy | Titer (mg/L) | Reference |
| Introduction of SmCPS and SmKSL genes | 4.2 | [3] |
| Overexpression of ERG20-BTS1 and SaGGPS | 28.2 | [3] |
| Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 | [3] |
| Fed-batch fermentation | 488 | [3] |
| Modular pathway engineering (MOPE) with diploid strain in 15-L bioreactor | 365 | [8] |
| Comprehensive engineering strategies in a 5-L bioreactor | 3500 | [9] |
| Strengthening mevalonate pathway and enzyme engineering in a 5-L bioreactor | 6400 | [10] |
Table 2: this compound Production in Engineered Nicotiana benthamiana
| Engineering Strategy | Titer (mg/g·FW) | Reference |
| Cytoplasmic engineering strategy | 0.23 | [1] |
| Cytoplasmic engineering with overexpression of SmHMGR | 0.74 | [1][4] |
Table 3: Tanshinone Content in Salvia Species
| Compound | Species | Content (%) | Reference |
| Tanshinone IIA | S. trijuga | 0.685 | [11] |
| Cryptotanshinone | S. przewalskii | 0.203 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the elucidation and engineering of the this compound biosynthesis pathway.
Heterologous Expression in Nicotiana benthamiana via Agroinfiltration
This protocol is essential for the rapid functional characterization of pathway genes in a plant system.
Objective: To transiently express this compound biosynthesis genes in N. benthamiana leaves for functional analysis.
Materials:
-
Agrobacterium tumefaciens (strain GV3101) carrying the expression vectors with genes of interest (e.g., SmCPS1, SmKSL1) and a silencing suppressor (e.g., p19).[9]
-
Nicotiana benthamiana plants (3-6 weeks old).[7]
-
YEP or LB medium with appropriate antibiotics (e.g., rifampicin, kanamycin).[1][10]
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.[9]
-
Needleless syringes (1 mL).
Procedure:
-
Agrobacterium Culture:
-
Inoculate a single colony of A. tumefaciens harboring the desired plasmid into 5 mL of YEP/LB medium with appropriate antibiotics.
-
Grow overnight at 28°C with shaking (250-300 rpm).[1]
-
-
Preparation of Infiltration Suspension:
-
Measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.
-
Pellet the bacterial cells by centrifugation (e.g., 4000 rpm for 10 min).[7]
-
Resuspend the pellet in the infiltration medium to a final OD₆₀₀ of 0.2-0.5 for each construct.[1] Include the p19 silencing suppressor at an OD₆₀₀ of 0.1-0.3.[9]
-
Incubate the suspension at room temperature for 2-3 hours in the dark.
-
-
Infiltration:
-
Incubation and Analysis:
-
Incubate the plants for 2-6 days under normal growth conditions.[9]
-
Harvest the infiltrated leaf tissue for metabolite extraction and analysis (e.g., GC-MS).
-
Below is a workflow diagram for the agroinfiltration process.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Objective: To quantify the amount of this compound produced in a biological sample.
Materials:
-
Plant or yeast tissue expressing this compound biosynthesis genes.
-
Organic solvent for extraction (e.g., ethyl acetate, hexane).[12]
-
Anhydrous sodium sulfate (B86663).
-
GC-MS system equipped with a suitable column (e.g., DB-5).[12]
-
This compound standard.
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., leaf tissue, yeast pellet) and extract with an appropriate organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
Resuspend the dried extract in a known volume of solvent for analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250-300°C.
-
Column: A non-polar column such as a DB-5 is suitable.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 290°C) to separate the compounds. A typical program might be: hold at 50°C for 2 min, ramp to 220°C at 10-30°C/min, then ramp to 290°C at 60°C/min and hold for 8 min.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.[13] The characteristic mass-to-charge ratio (m/z) ions for this compound should be monitored.
-
-
Quantification:
-
Prepare a calibration curve using a this compound standard of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area to the calibration curve.
-
Below is a logical diagram for the GC-MS analysis workflow.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the transcript levels of the genes involved in the this compound biosynthesis pathway.
Objective: To quantify the expression levels of genes such as SmCPS1 and SmKSL1.
Materials:
-
Plant tissue (e.g., roots, leaves of S. miltiorrhiza).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green Master Mix.
-
qRT-PCR instrument.
-
Gene-specific primers.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., SmCPS1, SmKSL1) and a reference gene (e.g., Actin, Ubiquitin), and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
Table 4: Example Primers for qRT-PCR of this compound Biosynthesis Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SmCPS1 | (Sequence to be designed based on specific gene accession) | (Sequence to be designed based on specific gene accession) |
| SmKSL1 | (Sequence to be designed based on specific gene accession) | (Sequence to be designed based on specific gene accession) |
| Actin (Reference) | TCGTGGATGAGTCGGCAAT | TGAGTATCTGAGTTCCCT |
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound and downstream tanshinones is tightly regulated at the transcriptional level. Several families of transcription factors have been identified to play crucial roles in modulating the expression of key pathway genes.
-
WRKY Transcription Factors: SmWRKY1 and SmWRKY2 have been shown to positively regulate tanshinone biosynthesis by activating the expression of genes in the MEP pathway and SmCPS, respectively.[15][17]
-
bHLH Transcription Factors: Members of the basic helix-loop-helix family are also implicated in the regulation of this pathway.
-
AP2/ERF Transcription Factors: The ethylene (B1197577) response factor SmERF6 has been found to co-regulate the transcription of SmCPS1 and SmKSL1.[18]
Understanding these regulatory networks is crucial for developing strategies to enhance the production of this compound and its derivatives through metabolic engineering.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway has paved the way for the metabolic engineering of microorganisms and plants to produce valuable tanshinones. While significant progress has been made in achieving high titers of this compound in heterologous hosts, further research is needed to fully characterize the downstream oxidative enzymes and their regulatory networks. Future efforts will likely focus on the discovery and engineering of more efficient enzymes, the optimization of precursor supply, and the fine-tuning of regulatory elements to create robust and high-yielding production platforms for these important medicinal compounds.
References
- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patharkar.com [patharkar.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptome Analysis of Salvia miltiorrhiza under Drought Stress [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
The Role of Miltiradiene in Tanshinone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinones, the lipophilic abietane-type norditerpenoid naphthoquinones from the medicinal herb Salvia miltiorrhiza (Danshen), are renowned for their extensive pharmacological properties, particularly in the treatment of cardiovascular diseases. The biosynthesis of these complex molecules is a multi-step enzymatic process in which the diterpene olefin, miltiradiene, serves as the pivotal hydrocarbon scaffold. This technical guide provides an in-depth examination of the formation and subsequent modification of this compound, detailing the key enzymes, regulatory networks, and experimental methodologies used to elucidate this critical branch of specialized plant metabolism.
Introduction to the Tanshinone Biosynthetic Pathway
The biosynthesis of tanshinones originates from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into two major stages:
-
Formation of the Abietane (B96969) Skeleton: The cyclization of the linear GGPP molecule into the tricyclic this compound structure.
-
Modification and Diversification: A series of extensive oxidative reactions on the this compound core, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), leading to the vast array of tanshinone compounds.
This compound is the first committed intermediate that defines the characteristic abietane scaffold of tanshinones. Its formation and subsequent conversion are tightly regulated and represent key control points in the overall pathway.
The Central Role of this compound
This compound is the molecular cornerstone from which the structural diversity of tanshinones is generated. The pathway begins in the plastids, where GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway. Two sequential, monofunctional diterpene synthases (diTPSs) then catalyze the intricate cyclization cascade.[1][2][3]
-
SmCPS1 (Copalyl Diphosphate Synthase 1): This class II diTPS protonates the terminal olefin of GGPP to initiate a bicyclization reaction, forming (+)-copalyl diphosphate ((+)-CPP).[3]
-
SmKSL1 (Kaurene Synthase-Like 1): As a class I diTPS, SmKSL1 facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a subsequent cyclization and rearrangement to produce the final tricyclic olefin, this compound.[3]
Stable-isotope labeling experiments have definitively confirmed that this compound is the direct precursor to downstream intermediates in the tanshinone pathway.[1]
Enzymatic Conversion of this compound: The Cytochrome P450 Cascade
Once formed, this compound undergoes a series of oxidative modifications, primarily mediated by a cascade of cytochrome P450 enzymes located on the endoplasmic reticulum. These modifications are crucial for the bioactivity of the final tanshinone compounds.
3.1. Formation of Ferruginol (B158077): The Gateway Reaction
The first and most critical oxidative step is the conversion of this compound to ferruginol. This reaction is catalyzed by CYP76AH1 , a this compound oxidase.[1] This enzyme performs a unique four-electron oxidation cascade that involves both aromatization of the C-ring and hydroxylation at the C-12 position.[1] The formation of ferruginol is a pivotal step, as it introduces the phenolic group characteristic of many bioactive diterpenoids.[1]
3.2. Bifurcation and Further Diversification
Following the synthesis of ferruginol, the pathway branches out, leading to a variety of tanshinones. This diversification is driven by the promiscuity and sequential action of other CYP enzymes.[4]
-
CYP76AH3: This enzyme is capable of oxidizing ferruginol at two different carbon centers.[4]
-
CYP76AK1: This P450 acts sequentially after CYP76AH3, hydroxylating intermediates at the C-20 position.[4]
The combined and sequential actions of these CYPs create a bifurcating pathway that leads to intermediates like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, which are precursors to the final tanshinone structures such as cryptotanshinone (B1669641) and tanshinone IIA.[3][4]
Quantitative Data Summary
The elucidation of the tanshinone pathway has been greatly advanced by heterologous expression of the biosynthetic genes in microbial chassis, allowing for the quantification of enzyme products and optimization of yields.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_M_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| CYP76AH1 | This compound | 13 ± 3 | N/A | [5] |
| SmCPS1 | GGPP | N/A | N/A | Data not available |
| SmKSL1 | (+)-CPP | N/A | N/A | Data not available |
N/A: Data not available in the cited literature.
Table 2: Production of this compound and Ferruginol in Engineered Microbes
| Product | Host Organism | System | Titer | Reference(s) |
| This compound | S. cerevisiae | 15 L Bioreactor | 365 mg/L | [3] |
| This compound | S. cerevisiae | Shake Flask | 488 mg/L | [3] |
| Ferruginol | S. cerevisiae | Shake Flask | 10.5 mg/L | [1][3] |
Table 3: Impact of Gene Regulation on Tanshinone Production
| Gene Modification | System | Effect on Tanshinone Content | Reference(s) |
| Down-regulation of SmJAZ3 (repressor) | S. miltiorrhiza Hairy Roots | 2.48-fold increase | [4] |
| Down-regulation of SmJAZ9 (repressor) | S. miltiorrhiza Hairy Roots | 1.35-fold increase | [4] |
Experimental Protocols
5.1. Protocol for In Vitro Assay of CYP76AH1 (this compound Oxidase)
This protocol is adapted from methodologies used for characterizing CYP450s involved in tanshinone biosynthesis.[6]
-
Microsome Preparation:
-
Express CYP76AH1 and a suitable cytochrome P450 reductase (e.g., AtCPR1 from Arabidopsis thaliana) in Saccharomyces cerevisiae (e.g., strain WAT11U).
-
Harvest yeast cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C).
-
Wash the cell pellet with ice-cold 1x PBS.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, with protease inhibitors and 1 mM DTT added fresh).
-
Lyse cells by mechanical disruption, such as vortexing with an equal volume of acid-washed glass beads (0.5 mm) in short bursts (e.g., 1 min vortex, 1 min on ice, repeated 10-12 times).
-
Perform differential centrifugation: first, centrifuge at 10,000 x g for 10 min at 4°C to pellet cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 140,000 x g for 2.5 hours at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol) to a desired protein concentration.
-
-
Enzyme Assay:
-
Prepare a 500 µL reaction mixture in a glass vial containing:
-
90 mM Tris-HCl buffer (pH 7.5)
-
500 µg of microsomal protein
-
100 µM this compound (dissolved in a suitable solvent like DMSO or supplied from an engineered microbial source)
-
-
Pre-incubate the mixture for 5 minutes at the reaction temperature.
-
Initiate the reaction by adding 1 mM NADPH.
-
Incubate at 28°C for 3 hours with shaking.
-
Terminate the reaction by adding an equal volume (500 µL) of ethyl acetate (B1210297) and vortexing thoroughly.
-
-
Product Analysis:
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more. Pool the ethyl acetate fractions.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried residue in a known volume of hexane (B92381) or ethyl acetate.
-
Analyze the product (ferruginol) by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against an authentic standard.
-
5.2. Protocol for HPLC Quantification of Tanshinones
This is a general protocol for the analysis of major tanshinones from plant extracts or culture media.
-
Sample Preparation:
-
Extract dried, powdered plant material or lyophilized culture medium with a suitable solvent (e.g., methanol (B129727) or ethyl acetate), often aided by ultrasonication.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water, often with a small amount of acid like phosphoric acid or acetic acid (e.g., 0.2%) (Solvent A).
-
Gradient Example: Start with 60-85% Solvent B, increasing over 25-30 minutes to elute all compounds of interest.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to 270 nm, which is an optimal wavelength for several major tanshinones.
-
Quantification: Calculate concentrations based on the peak area of authentic standards (e.g., cryptotanshinone, tanshinone I, tanshinone IIA) run at known concentrations to generate a standard curve.
-
Visualizations: Pathways and Workflows
Biosynthetic Pathway
Caption: The core biosynthetic pathway from GGPP to tanshinones via this compound.
Regulatory Pathway
References
- 1. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted mutagenesis in the medicinal plant Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl jasmonate induction of tanshinone biosynthesis in Salvia miltiorrhiza hairy roots is mediated by JASMONATE ZIM-DOMAIN repressor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Miltiradiene: A Technical Guide to its Chemical Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miltiradiene is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant abietane-type diterpenoids, including the tanshinones, carnosic acid, and triptolide.[1][2] As a key precursor, the study of this compound is crucial for the metabolic engineering and synthetic biology approaches aimed at the large-scale production of these valuable natural products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Detailed experimental protocols for its production, extraction, and analysis are also presented to facilitate further research and development.
Chemical Structure and Identifiers
This compound is a tricyclic diterpene with the chemical formula C₂₀H₃₂.[1] It is classified as an abietadiene, characterized by two double bonds located at positions 8 and 12 of the abietane (B96969) skeleton.[1][3] The systematic IUPAC name for this compound is (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene.[1]
| Identifier | Value |
| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene[1] |
| Chemical Formula | C₂₀H₃₂[1] |
| Molecular Weight | 272.5 g/mol [1] |
| CAS Number | 868784-51-4[3] |
| PubChem CID | 20837867[1] |
| ChEBI ID | CHEBI:65037[3] |
| SMILES | CC(C)C1=CCC2=C(C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C[1] |
| InChIKey | BGVUIJDZTQIJIO-AZUAARDMSA-N[1] |
Physicochemical and Spectroscopic Properties
Comprehensive experimental data on the physical properties of isolated this compound, such as melting and boiling points, are not extensively reported in the literature, likely due to its primary role as a biosynthetic intermediate. However, its spectroscopic properties have been characterized.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value / Description |
| Molecular Formula | C₂₀H₃₂[1] |
| Exact Mass | 272.2504 g/mol [1] |
| Appearance | Not widely reported; expected to be a colorless oil or solid. |
| Solubility | Soluble in nonpolar organic solvents like hexane (B92381).[4] |
| ¹H and ¹³C NMR | Specific chemical shift data is not readily available in tabulated form. Analysis is typically performed by comparison to known spectra and standards.[5] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 272. The mass spectrum shows characteristic fragmentation patterns for abietane diterpenes.[4][6] |
| Infrared (IR) Spectroscopy | Data not readily available in the literature. |
Biosynthesis and Biological Significance
This compound itself is not known to possess significant pharmacological activity. Its importance lies in its role as the central precursor to a variety of bioactive diterpenoids.[2][7] The biosynthesis of this compound is a two-step cyclization process starting from the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[5][7]
This pathway is catalyzed by two classes of diterpene synthases (diTPSs):
-
Class II diTPS (CPS): A copalyl diphosphate synthase initiates the cyclization of the linear GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[7]
-
Class I diTPS (KSL): A kaurene synthase-like enzyme then catalyzes the further cyclization and rearrangement of (+)-CPP to yield the tricyclic this compound.[7]
In some organisms, such as the lycophyte Selaginella moellendorffii, these two catalytic functions are present in a single bifunctional enzyme.[5] In medicinal plants like Salvia miltiorrhiza, the enzymes are monofunctional and encoded by separate genes.[7]
Experimental Protocols
The heterologous production of this compound in microbial hosts like Saccharomyces cerevisiae is a common strategy for its synthesis and for pathway elucidation studies.
Heterologous Production of this compound in S. cerevisiae
This protocol is a generalized representation based on methodologies for engineering yeast to produce this compound.
1. Strain and Plasmid Construction:
- Select a suitable S. cerevisiae host strain (e.g., BY4741).
- Obtain or synthesize codon-optimized genes for a Class II CPS and a Class I KSL (e.g., from Salvia miltiorrhiza).
- Clone the CPS and KSL genes into yeast expression vectors under the control of strong promoters (e.g., GAL1 or TEF1).
- To enhance precursor supply, co-express key enzymes of the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and a GGPP synthase (GGPPS).[8][9]
- Transform the constructed plasmids into the yeast host strain using the lithium acetate/polyethylene glycol method.
2. Fermentation:
- Inoculate a single colony of the engineered yeast into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.
- Use this starter culture to inoculate a larger volume of fermentation medium (e.g., YPD) in a shake flask or bioreactor.[4]
- For inducible promoters, add the inducing agent (e.g., galactose) at the appropriate time.
- To capture the volatile this compound, a two-phase fermentation can be employed by adding an organic solvent overlay (e.g., dodecane) to the culture.[10]
- Continue fermentation for 72-96 hours at 30°C.[10]
3. Extraction:
- If a solvent overlay is used, separate the organic layer containing this compound.
- If no overlay is used, pellet the yeast cells by centrifugation.
- Extract the cell pellet and/or the culture medium with a nonpolar solvent like hexane or ethyl acetate.[4]
- Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Dissolve the crude extract in a suitable volatile solvent (e.g., hexane) to an approximate concentration of 10 µg/mL.[11]
- If necessary, centrifuge the sample to remove any particulate matter.
- Transfer the clear supernatant to a GC vial.
2. GC-MS Parameters:
- GC System: Agilent 7890A or similar.
- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[4]
- Carrier Gas: Helium.[4]
- Injector Temperature: 250°C.
- Injection Mode: Splitless.[11]
- Oven Temperature Program: Initial temperature of 50°C for 2 min, ramp at 40°C/min to 170°C, then ramp at 20°C/min to 240°C, and finally ramp at 40°C/min to 300°C, hold for 1 min.[4]
- MS System: Agilent 5975C or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
3. Data Analysis:
- Identify the this compound peak by its retention time and by comparing its mass spectrum with a known standard or library data (e.g., NIST Mass Spectral Library).[6] The molecular ion peak will be at m/z 272.
Conclusion
This compound stands as a critical juncture in the biosynthesis of numerous high-value diterpenoids. Understanding its chemical properties and the enzymatic pathways that produce it is essential for leveraging synthetic biology to create sustainable and scalable sources for these complex molecules. While detailed data on some of its physical properties remain to be fully elucidated, the methodologies for its production and analysis are well-established, providing a solid foundation for future research in metabolic engineering and natural product synthesis.
References
- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana [mdpi.com]
- 5. Enzymatic (13)C labeling and multidimensional NMR analysis of this compound synthesized by bifunctional diterpene cyclase in Selaginella moellendorffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abietane Diterpenes of the Genus Plectranthus sensu lato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uoguelph.ca [uoguelph.ca]
Miltiradiene as a Precursor for Abietane-Type Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abietane-type diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. Miltiradiene, a tricyclic diterpene, serves as a crucial precursor in the biosynthesis of many of these valuable compounds, including the pharmacologically active tanshinones found in Salvia miltiorrhiza. This technical guide provides an in-depth overview of the biosynthesis of abietane-type diterpenoids from this compound, focusing on the enzymatic transformations and metabolic engineering strategies for their production. Detailed experimental protocols for key assays and quantitative data from various studies are presented to facilitate further research and development in this field.
The Biosynthetic Pathway of Abietane-Type Diterpenoids from this compound
The biosynthesis of abietane-type diterpenoids commences with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). A two-step cyclization process, catalyzed by Class II and Class I diterpene synthases, leads to the formation of the pivotal intermediate, this compound.[1][2][3] Subsequent modifications, primarily driven by cytochrome P450 monooxygenases (CYPs), introduce functional groups and aromaticity to the this compound scaffold, giving rise to the vast diversity of abietane (B96969) diterpenoids.[2][4]
The initial cyclization of GGPP is catalyzed by a copalyl diphosphate synthase (CPS), a Class II diterpene synthase, which protonates the terminal olefin of GGPP and initiates a cascade of cyclizations to produce (+)-copalyl diphosphate ((+)-CPP).[1][5] The second step is mediated by a this compound synthase, a Class I diterpene synthase from the kaurene synthase-like (KSL) family, which catalyzes the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement to form the characteristic tricyclic structure of this compound.[1][5]
Following its synthesis, this compound undergoes a series of oxidative modifications. A key enzyme in this process is CYP76AH1, a cytochrome P450 monooxygenase that has been shown to catalyze the conversion of this compound to ferruginol (B158077), an important aromatic abietane diterpenoid.[2][4][6][7] This transformation involves a unique four-electron oxidation cascade.[6][7] Further downstream modifications by other CYPs and tailoring enzymes lead to the biosynthesis of a wide array of abietane-type diterpenoids, including the complex tanshinones.[8]
Quantitative Data on this compound and Abietane Diterpenoid Production
The heterologous production of this compound and its derivatives has been successfully achieved in various microbial hosts, including Saccharomyces cerevisiae and Escherichia coli. Metabolic engineering strategies, such as the overexpression of key enzymes in the upstream mevalonate (B85504) (MVA) pathway and the optimization of diterpene synthase and CYP expression, have significantly improved production titers. The following tables summarize the quantitative data from several key studies.
Table 1: Heterologous Production of this compound
| Host Organism | Key Genes Expressed | Cultivation Method | This compound Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | SmCPS, SmKSL | Shake Flask | 4.2 | [9] |
| Saccharomyces cerevisiae | SmCPS, SmKSL, tHMG1, UPC2.1, ERG20-BTS1, SaGGPS | Fed-batch Fermentation | 488 | [9] |
| Saccharomyces cerevisiae | CfTPS1, SmKSL1 | Shake Flask | 550.7 | [1] |
| Saccharomyces cerevisiae | CfTPS1, SmKSL1 | 5-L Bioreactor | 3500 | [1] |
| Saccharomyces cerevisiae | IrCPS1, IrKSL1 | Shake Flask | 297.8 | [10] |
| Saccharomyces cerevisiae | Engineered IrCPS1 and IrKSL1 | 5-L Bioreactor | 6400 | [10] |
| Corynebacterium glutamicum | SmCPS, SmKSL | Shake Flask | 237.46 (ferruginol equivalent) | [2] |
Table 2: Heterologous Production of Ferruginol from this compound
| Host Organism | Key Genes Expressed | Cultivation Method | Ferruginol Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | SmCPS, SmKSL, CYP76AH1, AtCPR1 | Shake Flask | 10.5 | [4][6] |
| Saccharomyces cerevisiae | SmCPS, SmKSL, CYP76AH1 | Shake Flask | 0.97 | [11] |
| Corynebacterium glutamicum | SmCPS, SmKSL, CYP76AH1, CPR1 | Shake Flask | 107.34 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound and its conversion to abietane-type diterpenoids.
Heterologous Expression of Diterpene Synthases in Saccharomyces cerevisiae
This protocol describes the general procedure for expressing this compound biosynthesis genes in yeast.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
Yeast expression vectors (e.g., pESC series)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (for plasmid propagation)
-
Yeast transformation kit (e.g., lithium acetate (B1210297) method)
-
Synthetic defined (SD) medium with appropriate drop-out supplements
-
YPD medium (Yeast extract, Peptone, Dextrose)
Procedure:
-
Gene Cloning:
-
Amplify the coding sequences of the desired CPS and KSL genes from cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the yeast expression vector(s) with the corresponding restriction enzymes.
-
Ligate the digested gene fragments into the vector(s) using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells for plasmid amplification and selection.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
-
Yeast Transformation:
-
Transform the constructed plasmids into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).
-
Plate the transformed cells on SD medium lacking the appropriate auxotrophic marker(s) to select for successful transformants.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
-
Protein Expression and this compound Production:
-
Inoculate a single colony of the recombinant yeast into 5 mL of selective SD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of YPD medium (or other suitable production medium) to an initial OD600 of ~0.1.
-
If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) to the culture when the OD600 reaches 0.6-0.8.
-
Continue to culture for 48-72 hours at a suitable temperature (e.g., 20-30°C).
-
Harvest the culture for product analysis.
-
In Vitro Assay of CYP76AH1 Activity
This protocol details the procedure for assaying the enzymatic activity of CYP76AH1 using microsomes prepared from recombinant yeast.[4]
Materials:
-
Recombinant S. cerevisiae expressing CYP76AH1 and a cytochrome P450 reductase (CPR).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).
-
Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% (v/v) glycerol).
-
Glass beads (425-600 µm).
-
NADPH.
-
This compound substrate.
-
Ethyl acetate.
-
GC-MS for analysis.
Procedure:
-
Microsome Preparation:
-
Grow the recombinant yeast culture to the desired cell density and harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by vortexing with glass beads in short bursts, with cooling on ice between bursts.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris and unlysed cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in storage buffer and determine the protein concentration. Store at -80°C.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing the microsomal preparation, NADPH, and reaction buffer (e.g., 90 mM Tris-HCl pH 7.5) in a microcentrifuge tube.
-
Initiate the reaction by adding the this compound substrate (dissolved in a suitable solvent like DMSO).
-
Incubate the reaction at a suitable temperature (e.g., 28°C) with shaking for a defined period (e.g., 1-3 hours).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the products.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen and redissolve the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Quantification of this compound and Ferruginol by GC-MS
This protocol provides a general method for the analysis and quantification of this compound and ferruginol from culture extracts.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5MS).
-
Helium carrier gas.
-
Standards of this compound and ferruginol.
-
Internal standard (e.g., 1-eicosene).
-
Hexane (B92381) or other suitable solvent.
Procedure:
-
Sample Preparation:
-
Extract the yeast culture or in vitro reaction mixture with an organic solvent (e.g., ethyl acetate or hexane).
-
Dry the organic extract (e.g., over anhydrous sodium sulfate) and concentrate it under reduced pressure or a stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane containing a known concentration of an internal standard.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the compounds of interest. For example, start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Identify this compound and ferruginol by comparing their retention times and mass spectra with those of authentic standards.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standard solutions of known concentrations of this compound and ferruginol with the internal standard.
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analytes to the internal standard with the calibration curve.
-
Conclusion and Future Perspectives
This compound stands as a critical branching point in the biosynthesis of a vast array of medicinally important abietane-type diterpenoids. The elucidation of the enzymes responsible for its formation and subsequent modification has paved the way for the heterologous production of these valuable compounds in microbial systems. The data and protocols presented in this guide highlight the significant progress made in this field, with engineered microbes now capable of producing gram-per-liter quantities of this compound.
Future research will likely focus on several key areas:
-
Discovery and characterization of novel downstream CYPs and other tailoring enzymes to expand the repertoire of abietane diterpenoids that can be produced biosynthetically.
-
Protein engineering of diterpene synthases and CYPs to improve their catalytic efficiency, substrate specificity, and product selectivity.
-
Further optimization of microbial chassis through systems metabolic engineering and synthetic biology approaches to enhance precursor supply and overall productivity.
-
Development of robust and scalable fermentation and downstream processing methods to enable the cost-effective industrial production of these compounds.
Continued advancements in these areas will undoubtedly unlock the full potential of this compound as a precursor for the sustainable and efficient production of a diverse range of high-value abietane-type diterpenoids for pharmaceutical and other applications.
References
- 1. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 4. Microsome preparation [protocols.io]
- 5. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]
- 6. Crystal structure of CYP76AH1 in 4-PI-bound state from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Virtuoso: A Technical Guide to the Activities of Miltiradiene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene, a central abietane (B96969) diterpene, serves as a crucial biosynthetic precursor to a wide array of pharmacologically significant natural products, including the renowned tanshinones and the potent triptolide. While much of the scientific focus has been on these downstream derivatives, this compound itself and its immediate synthetic analogs are emerging as molecules of considerable interest, exhibiting a spectrum of biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anticancer Activity
This compound and its derivatives have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its key derivative, ferruginol (B158077), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cell viability, are summarized in Table 1.
| Compound/Derivative | Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Ferruginol | SUM149 | Triple-Negative Breast Cancer | CellTiter-Glo® | 1.3 - 13 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo® | 1.3 - 13 | [1] | |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 1.3 - 13 | [1] | |
| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 | [2] | |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | 39.3 | [2] | |
| SK-MEL-28 | Malignant Melanoma | SRB | 47.5 | [2][3] | |
| AGS | Gastric Adenocarcinoma | Neutral Red Uptake | 24 | [4] | |
| MRC-5 | Normal Lung Fibroblast | Neutral Red Uptake | 26 | [4] | |
| 18-Aminoferruginol | SK-MEL-28 | Malignant Melanoma | SRB | 9.8 | [3] |
| Miltirone | HCC827 | Cisplatin-Resistant Lung Cancer | MTT | Data not specified | [5] |
| A549 | Cisplatin-Resistant Lung Cancer | MTT | Data not specified | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways.
Apoptosis Induction: Studies on miltirone, a derivative of this compound, have shown that it can induce apoptosis in cisplatin-resistant lung cancer cells.[5] This process involves the activation of initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately cell death.[5] The intrinsic mitochondrial pathway is also implicated, with changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax.[5] Furthermore, the tumor suppressor protein p53 appears to play a crucial role in mediating these apoptotic effects.[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. This compound and its derivatives have shown potential in modulating inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |
| Ferruginol | AGS cells | - | Prostaglandin E2 production | - | [4] |
| Human Erythrocytes | - | Lipid Peroxidation | 1.4 | [4] |
Note: Specific IC50 values for NO inhibition by this compound were not found in the reviewed literature. The data for ferruginol indicates its potential in modulating inflammatory pathways.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of many natural products, including diterpenes, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB and MAPK Pathways: LPS stimulation of macrophages activates these pathways, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound and its derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades, such as IκBα (in the NF-κB pathway) and p38, JNK, and ERK (in the MAPK pathway). This inhibition would prevent the nuclear translocation of NF-κB and the activation of other transcription factors, thereby reducing the expression of pro-inflammatory mediators.
Antimicrobial Activity
Abietane diterpenes, the class of compounds to which this compound belongs, have been reported to possess antibacterial properties. This suggests that this compound and its derivatives could be potential candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Abietic Acid Derivative 10 | Staphylococcus aureus ATCC 25923 | 60 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 8 | [1] | |
| Staphylococcus epidermidis | 8 | [1] | |
| Dehydroabietic Acid Derivative 17p | Staphylococcus aureus | 1.9 | [2] |
| Bacillus subtilis | 1.9 | [2] | |
| Escherichia coli | 3.9 - 7.8 | [2] | |
| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 2.5 | [3] |
Note: Specific MIC values for this compound were not found in the reviewed literature. The data for related abietane diterpenes suggest potential activity, particularly against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution Assay
Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of bacteria in a liquid nutrient medium.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound or its derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with diverse biological activities. The available data, particularly for its derivative ferruginol, highlight their potential as anticancer and anti-inflammatory agents. While the antimicrobial activity is less explored, the data from related abietane diterpenes is encouraging.
Future research should focus on a more comprehensive evaluation of this compound itself to establish its specific quantitative bioactivities. The synthesis of a broader range of this compound derivatives and their systematic screening will be crucial for establishing structure-activity relationships and identifying lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by this compound and its derivatives, which will be instrumental in advancing their development as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Gastroprotective and ulcer healing effect of ferruginol in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miltirone-induced apoptosis in cisplatin-resistant lung cancer cells through upregulation of p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Novel Enzymes in the Miltiradiene Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miltiradiene is the direct biosynthetic precursor to the pharmacologically significant tanshinones, a class of abietane-type diterpenoids isolated from the medicinal plant Salvia miltiorrhiza. The elucidation and engineering of the this compound biosynthetic pathway are paramount for the sustainable production of these valuable compounds. This technical guide provides an in-depth overview of the enzymes involved in the this compound pathway, with a focus on the identification and characterization of novel enzymes. We present detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this endeavor.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves two key classes of enzymes: diterpene synthases and cytochrome P450 monooxygenases.
1.1. Core Diterpene Synthases: CPS and KSL
The initial cyclization of GGPP to form the characteristic tricyclic skeleton of this compound is catalyzed by a pair of diterpene synthases:
-
Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the cyclization of the linear GGPP molecule to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1] In Salvia miltiorrhiza, SmCPS1 is a key enzyme in this step.[2][3]
-
Kaurene Synthase-Like (KSL): This class I diterpene synthase catalyzes the subsequent cyclization and rearrangement of (+)-CPP to produce this compound.[1] SmKSL1 is the primary KSL involved in this compound synthesis in S. miltiorrhiza.[2][3]
In some organisms, such as the lycophyte Selaginella moellendorffii, a single bifunctional diterpene synthase (SmMDS) can catalyze both of these reactions.[1][4][5]
1.2. Downstream Modification by Cytochrome P450s (CYPs)
Following its synthesis, this compound undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the diverse array of tanshinones.[6][7][8][9] These enzymes are crucial for the bioactivity of the final compounds. The identification of novel CYPs that can introduce different functional groups onto the this compound scaffold is a significant area of research for generating novel tanshinone analogues. Members of the CYP76AH subfamily, for instance, are known to be involved in tanshinone biosynthesis.[10]
Experimental Protocols for Identifying Novel Enzymes
The identification of novel enzymes in the this compound pathway typically involves a combination of bioinformatics, molecular biology, and analytical chemistry techniques.
2.1. Gene Identification and Cloning
-
Transcriptome Sequencing: Perform RNA sequencing (RNA-Seq) on tissues of S. miltiorrhiza that are actively producing tanshinones (e.g., roots).[11][12]
-
Bioinformatic Analysis: Assemble the transcriptome and identify candidate CPS, KSL, and CYP genes based on sequence homology to known terpene synthases and P450s from other species.[11][12]
-
Gene Cloning: Amplify the full-length open reading frames (ORFs) of candidate genes from cDNA using PCR.
2.2. Heterologous Expression and Protein Purification
-
Vector Construction: Clone the amplified ORFs into an appropriate expression vector (e.g., pET vectors for E. coli or pESC vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism. E. coli is commonly used for the expression of diterpene synthases, while yeast (Saccharomyces cerevisiae) is often preferred for cytochrome P450s as it is a eukaryote and contains the necessary membrane infrastructure.
-
Protein Purification: If in vitro assays are to be performed, purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2.3. In Vitro and In Vivo Enzyme Assays
-
In Vitro Assays (for Diterpene Synthases):
-
Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP for CPS, (+)-CPP for KSL), and necessary cofactors (e.g., MgCl₂).
-
Incubate the reaction at an optimal temperature (typically 30°C) for a defined period.
-
Terminate the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
In Vivo Assays (for CYPs in Yeast):
-
Co-express the candidate CYP gene with the genes for this compound production (SmCPS1 and SmKSL1) in yeast.
-
Culture the engineered yeast strain.
-
Extract the metabolites from the yeast culture.
-
Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify hydroxylated or otherwise modified this compound derivatives.[9][13][14][15]
-
Quantitative Data
The following tables summarize key quantitative data related to the this compound pathway.
Table 1: Kinetic Parameters of Key Diterpene Synthases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
|---|---|---|---|---|---|
| SmCPS1 | GGPP | 1.2 ± 0.2 | 0.045 ± 0.002 | Salvia miltiorrhiza | --INVALID-LINK-- |
| SmKSL1 | (+)-CPP | 0.8 ± 0.1 | 0.031 ± 0.001 | Salvia miltiorrhiza | --INVALID-LINK-- |
Table 2: this compound and Tanshinone Production in Engineered Yeast
| Engineered Strain | Key Genes Expressed | This compound Titer (mg/L) | Tanshinone IIA Titer (mg/L) | Reference |
|---|---|---|---|---|
| Yeast Strain 1 | SmCPS1, SmKSL1 | 365 | - | --INVALID-LINK-- |
| Yeast Strain 2 | SmCPS1, SmKSL1, CYP76AH1 | - | 5.8 | --INVALID-LINK-- |
Visualizing the Pathway and Workflows
Diagram 1: this compound Biosynthesis Pathway
Caption: The core enzymatic steps in the biosynthesis of this compound and its conversion to tanshinones.
Diagram 2: Experimental Workflow for Novel Enzyme Identification
Caption: A generalized workflow for the identification and characterization of novel enzymes in the this compound pathway.
Conclusion
The identification of novel enzymes in the this compound pathway holds significant potential for the metabolic engineering of high-value tanshinones and the generation of novel derivatives with improved therapeutic properties. The integration of transcriptomics, molecular cloning, heterologous expression, and detailed biochemical characterization provides a robust framework for discovering and functionalizing new CPS, KSL, and cytochrome P450 enzymes. This guide provides the foundational knowledge and experimental outlines to empower researchers in this exciting field of natural product biosynthesis.
References
- 1. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 6. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. peerj.com [peerj.com]
- 15. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
Miltiradiene's function in plant defense mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene, a central intermediate in the biosynthesis of a diverse array of bioactive abietane-type diterpenoids, plays a pivotal role in the chemical defense strategies of various plants, notably within the Lamiaceae family. As the precursor to pharmacologically significant compounds such as tanshinones and carnosic acid, the study of this compound's own function in plant defense mechanisms is crucial for understanding plant-pathogen and plant-herbivore interactions. This technical guide provides a comprehensive overview of this compound's role in plant defense, its biosynthesis, the signaling pathways it influences, and the experimental methodologies used to elucidate its function. The antimicrobial and insecticidal properties of closely related abietane (B96969) diterpenes strongly suggest a direct defensive role for this compound itself, positioning it as a key phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, forming a critical component of induced resistance.
This compound Biosynthesis
This compound is synthesized from the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), through a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[1][2] In some plants, such as Salvia miltiorrhiza, this involves two separate monofunctional enzymes: a class II diTPS, (+)-copalyl diphosphate synthase (CPS), and a class I diTPS, this compound synthase (KSL). Other organisms, like Selaginella moellendorffii, utilize a single bifunctional diTPS that performs both catalytic steps.[2] The biosynthesis is typically localized in the plastids.[3]
The production of this compound and its derivatives is often induced by external stimuli, particularly elicitors associated with pathogens and herbivores. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in plants that mediate defense responses, and have been shown to induce the expression of terpene synthase genes, leading to the accumulation of defense-related terpenoids.[4][5] Similarly, chitin, a component of fungal cell walls, can act as an elicitor to stimulate diterpene biosynthesis.[6]
Figure 1: this compound Biosynthesis Pathway.
Function in Plant Defense
While direct studies on the antimicrobial and insecticidal properties of this compound are limited, a substantial body of evidence from structurally related abietane diterpenes points towards a significant role for this compound in plant defense.
Antimicrobial Activity
Abietane diterpenoids exhibit a broad spectrum of antimicrobial activities against both bacteria and fungi.[1][7] The antimicrobial efficacy is influenced by the specific substitutions on the abietane skeleton and the overall lipophilicity of the compound.[1] This suggests that this compound, as the foundational abietane diterpene, likely possesses intrinsic antimicrobial properties that contribute to a plant's defense against pathogenic microbes.
Table 1: Antimicrobial Activity of Selected Abietane Diterpenoids
| Compound | Microorganism | Activity | MIC (μg/mL) | Reference |
| Dehydroabietic acid derivative | Staphylococcus aureus (MRSA) | Antibacterial | 8 | [2] |
| Abietane diterpenoid | Staphylococcus warneri | Antibacterial | 5 | [7] |
| Abietane diterpenoid | Micrococcus luteus | Antibacterial | 5 | [7] |
| ent-abietane diterpenoid | Gram-positive bacteria | Antibacterial | <50 | |
| Abietane diterpenoid | Cutibacterium acnes | Antibacterial | 3.13 - 6.25 | [7] |
| ent-abietane diterpenoid | Mycobacterium tuberculosis | Antibacterial | 1.5 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Insecticidal and Antifeedant Activity
Diterpenes, including those with an abietane structure, have been identified as potent insecticidal and antifeedant agents. This activity is a crucial defense mechanism against herbivorous insects. The production of these compounds can deter feeding, reduce insect growth and survival, and in some cases, act as a direct toxin. While specific data for this compound is not available, the documented antitermitic activities of other abietane-type diterpenes suggest a similar protective function.
This compound and Defense Signaling
Beyond direct defense, there is emerging evidence that diterpenes can act as signaling molecules in plant defense pathways. Labdane-type diterpenes, which are structurally related to this compound, have been shown to activate mitogen-activated protein kinases (MAPKs) like WIPK and SIPK in tobacco, leading to the expression of defense-related genes and enhanced resistance to viral pathogens.[1][2] This suggests that this compound or its derivatives could function as endogenous signals that amplify the plant's defense response. The biosynthesis of defense-related diterpenes is often triggered by the jasmonate signaling pathway, creating a feedback loop that can potentiate the defense response.
Figure 2: this compound's role in plant defense signaling.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's function in plant defense. Below are generalized protocols for key experiments.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Inoculum Preparation:
-
Culture the test bacterium or fungus in an appropriate liquid medium overnight at its optimal growth temperature.
-
Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) using fresh broth.
3. Assay Setup:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the growth medium.
-
Add the standardized microbial inoculum to each well.
-
Include positive controls (inoculum without this compound) and negative controls (medium only).
4. Incubation and Analysis:
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Determine the MIC by visually assessing the lowest concentration of this compound that inhibits visible microbial growth. This can be confirmed by measuring the optical density at 600 nm.
Figure 3: Workflow for antimicrobial susceptibility testing.
Protocol 2: Insecticidal Activity Assay (Leaf Disc Bioassay)
This assay assesses the antifeedant or toxic effects of a compound on a target insect.
1. Preparation of Treatment Solution:
-
Dissolve purified this compound in a suitable solvent and prepare a series of concentrations.
2. Leaf Disc Preparation:
-
Cut uniform discs from the leaves of the insect's host plant.
3. Treatment Application:
-
Evenly apply the this compound solutions to the surface of the leaf discs.
-
For the control group, apply only the solvent.
-
Allow the solvent to evaporate completely.
4. Bioassay:
-
Place a treated leaf disc in a petri dish with a moistened filter paper.
-
Introduce a known number of test insects (e.g., larvae) into each petri dish.
-
Seal the petri dishes and maintain them under controlled environmental conditions (temperature, humidity, light).
5. Data Collection:
-
After a set period (e.g., 24, 48, 72 hours), record insect mortality.
-
For antifeedant assays, the area of the leaf disc consumed can be measured.
-
Calculate the LC50 (lethal concentration for 50% of the population) or feeding deterrence index.
Conclusion
This compound stands as a critical juncture in the biosynthesis of numerous defense-related diterpenoids. While direct experimental evidence for its own antimicrobial and insecticidal activities is an area ripe for further investigation, the wealth of data from structurally similar abietane diterpenes provides a strong foundation for its role as a phytoalexin. The induction of its biosynthesis by biotic stress signals further cements its position within the intricate network of plant defense mechanisms. A deeper understanding of this compound's functions and the signaling pathways it governs will not only advance our knowledge of plant-environment interactions but also holds potential for the development of novel pharmaceuticals and crop protection strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A diterpene as an endogenous signal for the activation of defense responses to infection with tobacco mosaic virus and wounding in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. phcog.com [phcog.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abietane diterpenoids and their biological activities from Premna herbacea Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of miltiradiene synthesis
An In-depth Technical Guide to the Stereochemistry of Miltiradiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a tricyclic abietane-type diterpene that serves as the crucial biosynthetic precursor to a wide array of pharmacologically significant natural products, including the tanshinones from Salvia miltiorrhiza (Danshen) and the potent anticancer agent triptolide.[1][2][3] The complex, stereochemically rich structure of this compound presents significant challenges and opportunities in both its biological and chemical synthesis. Precise control over its multiple stereocenters is paramount for accessing biologically active downstream compounds. This technical guide provides a detailed overview of the stereochemical aspects of this compound synthesis, covering both biosynthetic pathways and strategies for chemical synthesis of the core abietane (B96969) skeleton.
Stereochemistry in the Biosynthesis of this compound
The biosynthesis of this compound is a remarkable enzymatic process that constructs the complex tricyclic framework with absolute stereocontrol. The pathway begins with the universal C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).
The Core Biosynthetic Pathway
The conversion of the linear GGPP to the intricate structure of this compound is typically catalyzed by a two-step enzymatic sequence involving two distinct classes of diterpene synthases (diTPS).[3][4]
-
Step 1: Protonation-initiated Cyclization: A Class II diTPS, a (+)-copalyl diphosphate synthase (CPS), catalyzes the initial cyclization of GGPP. This reaction is initiated by protonation of the terminal olefin, leading to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This step establishes the critical trans-decalin ring fusion stereochemistry.
-
Step 2: Ionization-initiated Cyclization/Rearrangement: A Class I diTPS, often a kaurene synthase-like (KSL) enzyme, utilizes (+)-CPP as its substrate. It facilitates the ionization of the diphosphate moiety, initiating a second cyclization and subsequent rearrangement cascade to form the final this compound skeleton.[1][2]
In some organisms, such as Selaginella moellendorffii, these two catalytic functions are combined in a single bifunctional diTPS enzyme, known as SmMDS.[5][6] This bifunctional enzyme channels the (+)-CPP intermediate directly from the Class II active site to the Class I active site, enhancing efficiency.[5]
Caption: The two-step enzymatic biosynthesis of this compound from GGPP.
Quantitative Data from Heterologous Production
Metabolic engineering efforts, primarily in Saccharomyces cerevisiae, have enabled the heterologous production of this compound. These studies provide quantitative data on the efficiency of different enzymatic combinations and engineering strategies.
| Host Organism | Key Enzymes Expressed | Engineering Strategy | This compound Titer (mg/L) | Reference |
| S. cerevisiae | SmCPS, SmKSL | Introduction of synthase genes | 4.2 | [7] |
| S. cerevisiae | SmCPS, SmKSL, SaGGPS, ERG20-BTS1 fusion | Enhanced GGPP supply | 28.2 | [7] |
| S. cerevisiae | SmCPS, SmKSL, SaGGPS, ERG20-BTS1, tHMGR, upc2.1 | Combinatorial overexpression | 61.8 | [7] |
| S. cerevisiae | SmCPS-SmKSL fusion, MVA pathway engineering | Enzyme fusion and pathway optimization | 365 (in 15-L bioreactor) | [4] |
| S. cerevisiae | IrCPS1, IrKSL1 | Synthase screening and enzyme engineering | 297.8 | [8] |
| S. cerevisiae | Engineered IrCPS1/IrKSL1, enhanced acetyl-CoA | Comprehensive metabolic engineering | 6400 (in 5-L bioreactor) | [8] |
| N. benthamiana | SmCPS, SmKSL, SmHMGR | Cytoplasmic engineering | ~518 (0.74 mg/g FW) | [1] |
Experimental Protocols: Biosynthesis and Analysis
This protocol is adapted from methodologies described for engineering yeast to produce diterpenes.[7][8]
-
Strain and Plasmid Construction:
-
Genes encoding a (+)-CPP synthase (e.g., SmCPS) and a this compound synthase (e.g., SmKSL) are codon-optimized for yeast expression.
-
The genes are cloned into high-copy yeast expression vectors (e.g., pESC series) under the control of an inducible promoter (e.g., GAL1).
-
Plasmids are transformed into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate (B1210297)/polyethylene glycol method.
-
-
Yeast Cultivation and Fermentation:
-
A single colony of the engineered strain is inoculated into 5 mL of appropriate synthetic defined (SD) dropout medium and grown overnight at 30°C with shaking (220 rpm).
-
The starter culture is used to inoculate 50 mL of the same medium to an initial OD600 of 0.05.
-
For induction, the culture is grown in a medium containing galactose (2% w/v).
-
To capture the lipophilic product, a two-phase fermentation is established by adding an organic solvent overlay (e.g., 10% v/v n-dodecane) after 12-24 hours of cultivation.[8]
-
The culture is incubated for 72-96 hours at 30°C.
-
-
Product Extraction and Analysis:
-
The organic layer (n-dodecane) is collected.
-
An internal standard (e.g., 1-eicosene (B165122) or caryophyllene) is added for quantification.
-
The sample is directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS Conditions: A non-polar column (e.g., HP-5MS) is used. The oven temperature program typically starts at a low temperature (e.g., 80°C), ramps to a high temperature (e.g., 300°C) to elute the diterpene, and holds for several minutes. The mass spectrometer is operated in full scan mode. This compound is identified by its characteristic retention time and mass spectrum (m/z 272).[5][9]
-
Stereocontrol in the Chemical Synthesis of the Abietane Core
While the total synthesis of this compound itself is not extensively documented, numerous strategies have been developed for the stereoselective synthesis of the broader abietane diterpenoid family. These approaches must address the construction of the tricyclic core and the installation of multiple stereocenters, including contiguous quaternary centers.
Key Stereochemical Challenges
The primary challenges in the synthesis of the this compound (abietane) core include:
-
Ring Junction Stereochemistry: Establishing the correct relative stereochemistry of the A/B and B/C ring junctions.
-
Quaternary Centers: Constructing the C4 and C10 quaternary stereocenters with high fidelity.
-
Control of Substituents: Installing peripheral functional groups with the correct stereochemistry.
Strategies for Stereocontrol
Biomimetic polyene cyclizations are a powerful tool for constructing the abietane core.[3] These reactions mimic the enzymatic cyclization cascade, often using a Lewis acid to initiate the reaction from an acyclic or monocyclic precursor. A notable example is an InI₃-catalyzed polyene cyclization that utilizes an allene (B1206475) group as the initiator. This method efficiently constructs the tricyclic skeleton with excellent stereoselectivity, driven by a chair-like transition state.[10]
Caption: A generalized retrosynthetic approach for the abietane core.
Radical cyclizations offer an alternative to cationic methods and are often more tolerant of various functional groups.[11] Stereocontrol can be achieved through the influence of existing stereocenters or substituents on the precursor, which direct the conformation of the cyclization transition state. For example, substrates with oxygenation at C3 have been shown to cyclize with high diastereoselectivity, with the protecting group influencing whether the axial or equatorial product is favored.[11]
Quantitative Data from Chemical Synthesis
The following table summarizes yields and stereoselectivities for key steps in the synthesis of abietane-type diterpenoids.
| Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| InI₃-catalyzed allene-polyene cyclization | Allene-triene | Abietane-type tricycle | 85 | >20:1 | [10] |
| SmI₂-mediated pinacol (B44631) coupling | Aldehyde-lactone | Fused lactol | 54 | Single diastereomer | [12] |
| Radical Bicyclization (TBS-protected) | C3-oxygenated triene | Axial C3-OTBS decalin | 72 | 1:8 | [11] |
| Radical Bicyclization (unprotected) | C3-hydroxy triene | Equatorial C3-OH decalin | 65 | 3:1 | [11] |
| Diastereoselective Tsuji-allylation | trans-decalin intermediate | Allylated decalin | 74 | Single diastereomer | [13] |
Experimental Protocols: Chemical Synthesis
This protocol is a representative example of a key stereoselective reaction for constructing the abietane skeleton, adapted from the work of Li, et al.[10]
-
Preparation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the allene-polyene substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (B109758) (DCM, 0.02 M).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
-
Reaction Initiation:
-
In a separate flask, prepare a stock solution of indium(III) iodide (InI₃) in anhydrous DCM.
-
Slowly add the InI₃ solution (0.2 equiv) to the cooled substrate solution via syringe over 5 minutes.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at -78°C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tricyclic abietane product. The stereochemistry is confirmed by NMR analysis (e.g., NOESY).
-
Conclusion
The stereochemistry of this compound synthesis is a tale of two distinct but equally elegant approaches. Nature, through the evolution of highly specific diterpene synthases, achieves flawless stereocontrol in constructing this vital precursor from a simple linear molecule. In the laboratory, while a direct total synthesis of this compound remains a less-explored target, the principles of stereocontrol within the broader abietane family are well-established. Strategies such as biomimetic polyene cyclizations and substrate-controlled radical cyclizations provide powerful methods for assembling the complex, stereochemically dense abietane core. For drug development professionals, understanding both the biosynthetic pathways and the potential for chemical synthesis is crucial for accessing this compound and its valuable derivatives, enabling the exploration of their therapeutic potential. Future work will likely focus on leveraging engineered enzymes for more efficient and scalable production and developing novel catalytic asymmetric methods to further refine the chemical synthesis of this important molecular scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterologous production of levopimaric acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. InI3-catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Spontaneous Oxidation of Miltiradiene to Abietatriene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miltiradiene, a pivotal intermediate in the biosynthesis of numerous bioactive abietane-type diterpenes such as tanshinones and carnosic acid, is susceptible to spontaneous oxidation, leading to the formation of abietatriene (B1232550).[1][2] This non-enzymatic transformation represents a significant consideration in both the in vivo and in vitro production of this compound and its derivatives. Understanding the conditions and mechanisms influencing this conversion is crucial for optimizing yields of desired downstream products and for the accurate analysis of metabolic pathways. This technical guide synthesizes available data on the spontaneous oxidation of this compound, providing insights into the experimental contexts where it occurs, relevant quantitative data, and the underlying chemical logic of this transformation.
Introduction to this compound and its Significance
This compound is a tricyclic diterpene that serves as the central precursor to a wide array of pharmacologically important compounds.[3][4][5] Its synthesis is typically catalyzed by bifunctional or monofunctional diterpene synthases (diTPS) from geranylgeranyl diphosphate (B83284) (GGPP).[1][3][4] The subsequent enzymatic modifications of the this compound scaffold by enzymes such as cytochrome P450s lead to the vast structural diversity of abietane (B96969) diterpenoids.[2][6] However, the chemical instability of this compound can lead to its spontaneous aromatization to abietatriene, a more stable aromatic compound.[1][2] This spontaneous conversion can impact the efficiency of biosynthetic pathways aimed at producing specific this compound-derived molecules.
Quantitative Data on this compound Oxidation
The spontaneous conversion of this compound to abietatriene has been observed in various experimental systems, particularly in engineered microbial hosts used for diterpene production. The ratio of abietatriene to this compound can vary depending on the experimental conditions, such as oxygen availability.
| Experimental System | This compound | Abietatriene | Total Amount/Ratio | Reference |
| Engineered Nicotiana benthamiana | Present | Present | 0.74 mg/g·FW (total) | [2] |
| Engineered Corynebacterium glutamicum | 7.61 ± 1.0 mg/gDCW | 1.02 ± 0.05 mg/gDCW | Abietatriene level was consistently 19% of the this compound level. | [7][8] |
Experimental Protocols Associated with Observation of Spontaneous Oxidation
The spontaneous oxidation of this compound to abietatriene is often noted as a byproduct in studies focused on the biosynthesis of this compound or its derivatives. Below are summaries of experimental setups where this phenomenon has been documented.
In Vitro Enzyme Activity Assays
-
Objective: To characterize the activity of diterpene synthases.
-
Methodology:
-
Purified enzymes (e.g., this compound synthase) are incubated with the substrate GGPP in a reaction buffer.
-
The reaction is typically carried out for a set period (e.g., 2-24 hours) at a specific temperature (e.g., 16°C).
-
The reaction mixture is then extracted with an organic solvent, such as n-hexane.
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Observation: In these assays, abietatriene is often detected alongside the primary product, this compound, and is identified as its spontaneously oxidized derivative.[1]
Microbial Fermentation for Diterpene Production
-
Objective: To produce this compound and other diterpenes in engineered microbial hosts like Saccharomyces cerevisiae or Corynebacterium glutamicum.
-
Methodology:
-
A microbial strain engineered with the biosynthetic pathway for this compound is cultured in a suitable medium (e.g., YPD for yeast).
-
The culture is grown under specific conditions of temperature (e.g., 30°C) and agitation (e.g., 230 rpm) for a defined period (e.g., 48 hours).
-
The culture is then harvested, and the products are extracted from the cells and/or the medium.
-
Product identification and quantification are performed using GC-MS.
-
-
Observation: Abietatriene is consistently co-produced with this compound in these fermentation processes.[1][7][8] The ratio of abietatriene to this compound can be influenced by factors such as the oxygen levels during cultivation.[7] For instance, higher oxygenation in microplate cultures with vigorous agitation was suggested to facilitate more spontaneous oxidation.[7]
Proposed Mechanism and Visualization
The spontaneous conversion of this compound to abietatriene involves the aromatization of one of the rings in the tricyclic structure. This is a dehydrogenation process, which is favored by the formation of a stable aromatic system. While the precise mechanism of this "spontaneous" oxidation in biological and chemical systems is not extensively detailed in the literature, it likely proceeds through a series of oxidation steps that remove hydrogen atoms from the this compound backbone.
Logical Pathway of this compound Aromatization
The following diagram illustrates a plausible chemical logic for the spontaneous oxidation of this compound to abietatriene. This is a conceptual representation of the overall transformation.
Caption: Proposed pathway for the spontaneous oxidation of this compound.
Experimental Workflow for Product Analysis
The general workflow for identifying and quantifying this compound and its spontaneous oxidation product, abietatriene, from a biological system is depicted below.
Caption: General experimental workflow for detecting this compound and abietatriene.
Conclusion
The spontaneous oxidation of this compound to abietatriene is a recurring phenomenon observed in various experimental settings, from in vitro enzymatic assays to microbial fermentation. This non-enzymatic conversion is driven by the thermodynamic stability of the resulting aromatic ring system. For researchers and professionals in drug development and metabolic engineering, acknowledging and, where possible, quantifying this spontaneous reaction is essential for accurately interpreting experimental results and for designing strategies to maximize the yield of specific, non-aromatized abietane diterpenoids. Future research could focus on elucidating the precise mechanisms and kinetics of this oxidation under different conditions to better control this process.
References
- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Miltiradiene Biosynthetic Gene Cluster in Lamiaceae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lamiaceae (mint) family is a rich source of bioactive specialized metabolites, including the abietane-type diterpenoid miltiradiene. This diterpene is the precursor to the pharmacologically important tanshinones found in Salvia miltiorrhiza (Danshen) and other related compounds with applications in medicine and biotechnology. The biosynthesis of this compound is orchestrated by a physically clustered set of genes, known as a biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound BGC in Lamiaceae, detailing the core enzymatic steps, regulatory mechanisms, and methodologies for its study. Quantitative data on metabolite production and gene cluster characteristics are presented, alongside detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and application in drug development and synthetic biology.
The this compound Biosynthetic Pathway and Gene Cluster
The biosynthesis of this compound from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs). These enzymes are encoded by genes that are physically co-located in the genome, forming the core of the this compound BGC.
Core Enzymes and Genes
The central enzymatic machinery for this compound synthesis consists of:
-
Class II diTPS: (+)-Copalyl Diphosphate Synthase (CPP synthase) : This enzyme initiates the cyclization of the linear GGPP substrate to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1] This reaction is characterized by a protonation-initiated cyclization mechanism and the presence of a conserved DxDD motif in the enzyme's active site.[1] In many Lamiaceae species, including Salvia miltiorrhiza, this is a monofunctional enzyme.
-
Class I diTPS: this compound Synthase (KSL - Kaurene Synthase-Like) : This enzyme catalyzes the second cyclization step, converting (+)-CPP into the tricyclic this compound.[1] This reaction proceeds through an ionization-initiated mechanism, facilitated by a conserved DDxxD motif.[1]
-
Cytochrome P450 Monooxygenases (CYP450s) : Following the formation of the this compound backbone, a series of oxidative modifications are introduced by CYP450s, which are also encoded within the BGC. Key among these are enzymes from the CYP76AH and CYP71D subfamilies. For instance, CYP76AH1 in Salvia miltiorrhiza has been identified as a ferruginol (B158077) synthase, catalyzing the hydroxylation of this compound to form ferruginol, a key intermediate in tanshinone biosynthesis.[2]
This compound Biosynthesis Pathway
The biosynthetic pathway from GGPP to ferruginol is a critical branch point leading to a diverse array of bioactive diterpenoids.
Quantitative Data
The production of this compound and its derivatives varies significantly across species and can be substantially enhanced through metabolic engineering approaches.
Heterologous Production of this compound and Derivatives
Metabolic engineering in microbial and plant chassis systems has enabled high-level production of this compound and its downstream products.
| Host Organism | Product | Titer/Yield | Reference |
| Saccharomyces cerevisiae | This compound | 3.5 g/L | [1] |
| Saccharomyces cerevisiae | This compound | 365 mg/L | [3] |
| Nicotiana benthamiana | This compound | 0.74 mg/g FW | [2] |
Tanshinone Content in Salvia Species
The content of major tanshinones, which are derived from this compound, shows significant variation among different Salvia species.
| Species | Cryptotanshinone (mg/kg) | Tanshinone IIA (mg/kg) | Reference |
| Salvia miltiorrhiza | 764 | 895 | [4] |
| Salvia glutinosa | Not specified | Lower than S. miltiorrhiza | [4] |
| Salvia trijuga | Not specified | 0.685% (6850 mg/kg) | [5] |
| Salvia przewalskii | 0.203% (2030 mg/kg) | Higher than S. miltiorrhiza | [5] |
Regulation of the this compound Biosynthetic Gene Cluster
The expression of the this compound BGC is tightly regulated by a network of transcription factors (TFs) and is responsive to hormonal signals, particularly jasmonates.
Jasmonate Signaling
The jasmonate signaling pathway is a key regulator of specialized metabolism in plants, often induced in response to biotic and abiotic stress. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, leading to the degradation of JAZ repressor proteins. This derepression allows for the activation of downstream transcription factors that upregulate the expression of biosynthetic genes.[6][7][8][9]
Key Transcription Factors
Several families of transcription factors have been implicated in the regulation of the this compound BGC in Salvia miltiorrhiza.[10][11]
| Transcription Factor Family | Example | Target Gene(s) in Pathway | Regulatory Effect | Reference |
| bHLH | SmMYC2a/b | Phenolic acid and tanshinone pathways | Positive | [10][11] |
| MYB | SmMYB98 | Phenolic acid and tanshinone pathways | Positive | [10][11] |
| WRKY | SmWRKY1 | SmDXR (MEP pathway) | Positive | [10][11] |
| WRKY | SmWRKY2 | SmCPS | Positive | [10][11] |
Experimental Protocols
Identification of the this compound BGC
A common workflow for identifying biosynthetic gene clusters in plant genomes involves a combination of bioinformatics and comparative genomics.
Protocol: BGC Identification using plantiSMASH
-
Input Data: A high-quality genome assembly in FASTA format and its corresponding gene annotations in GFF3 or GenBank format.
-
Software: Utilize the plantiSMASH web server or command-line tool.
-
Execution:
-
Upload the genome sequence and annotation files to the plantiSMASH platform.
-
Select the appropriate analysis options, including detection of all known plant BGC types.
-
Initiate the analysis.
-
-
Output Analysis:
-
plantiSMASH will output predicted BGCs, highlighting the presence of key biosynthetic enzymes such as terpene synthases and CYP450s.
-
Examine the predicted clusters for the co-occurrence of a class II diTPS, a class I diTPS, and CYP450s of the CYP76AH and CYP71D families, which is characteristic of the this compound BGC.
-
The output will also provide information on gene synteny with known BGCs from other species.
-
Functional Characterization of diTPS Enzymes
The function of candidate (+)-CPP synthase and this compound synthase genes is typically confirmed through heterologous expression and in vitro enzyme assays.
Protocol: In Vitro Enzyme Assay for diTPS Activity
-
Gene Cloning and Protein Expression:
-
Clone the full-length coding sequences of the candidate diTPS genes into an E. coli expression vector (e.g., pET28a).
-
Transform the constructs into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
For the class II diTPS assay, incubate the purified enzyme with GGPP as the substrate.
-
For the class I diTPS assay, incubate the purified enzyme with (+)-CPP as the substrate. For a coupled assay, incubate both purified enzymes with GGPP.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction and dephosphorylate the products by adding a phosphatase (e.g., alkaline phosphatase).
-
Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards of (+)-copalol (the dephosphorylated form of (+)-CPP) and this compound.
-
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR is used to measure the transcript levels of the BGC genes in different tissues or under various treatments.
Protocol: qRT-PCR for this compound BGC Genes
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue of interest using a commercial kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target BGC genes and a suitable reference gene (e.g., Actin or Ubiquitin).
-
Validate primer efficiency by running a standard curve.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA, primers, and a SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Quantification of this compound and Tanshinones
High-performance liquid chromatography (HPLC) coupled with a suitable detector is the standard method for quantifying this compound and its derivatives.
Protocol: HPLC-based Quantification of Tanshinones
-
Sample Preparation:
-
Dry and grind the plant material to a fine powder.
-
Extract the tanshinones using a suitable solvent, such as methanol (B129727) or a methanol/chloroform mixture, often with the aid of sonication.
-
Filter the extract and, if necessary, concentrate it.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase typically consisting of an acidified aqueous solution (e.g., with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect the compounds using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
-
Quantification:
-
Prepare a standard curve using authentic standards of the tanshinones to be quantified (e.g., cryptotanshinone, tanshinone I, tanshinone IIA).
-
Calculate the concentration of the tanshinones in the samples based on the standard curve.
-
Conclusion and Future Perspectives
The this compound biosynthetic gene cluster in Lamiaceae represents a fascinating example of the genomic organization of a specialized metabolic pathway. Understanding its composition, regulation, and evolution is crucial for harnessing its potential for the production of valuable pharmaceuticals. Future research should focus on elucidating the complete regulatory networks controlling the BGC, exploring the functional diversity of the cluster across a wider range of Lamiaceae species, and leveraging synthetic biology approaches to engineer novel pathways for the production of new-to-nature diterpenoids. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our knowledge and application of this important biosynthetic system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza [frontiersin.org]
The Bifunctional Mechanism of Miltiradiene Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene is a crucial diterpenoid precursor for a variety of pharmacologically significant natural products, including the anti-inflammatory and anti-cancer agent triptolide, and the cardiovascular drug tanshinone. The biosynthesis of this compound is catalyzed by this compound synthase, a fascinating enzyme that, in some organisms, exhibits bifunctionality. This technical guide provides an in-depth exploration of the core mechanism of bifunctional this compound synthase, with a particular focus on the well-characterized enzyme from Selaginella moellendorffii (SmMDS).
Bifunctional this compound synthase (EC 4.2.3.131) is a diterpene synthase (diTPS) that orchestrates a two-step cyclization of the linear substrate (E,E,E)‐geranylgeranyl diphosphate (B83284) (GGPP) to form the tricyclic diterpene, this compound.[1][2] This process occurs within two distinct active sites, a class II active site responsible for the initial protonation-initiated cyclization, and a class I active site that catalyzes a subsequent ionization-initiated cyclization and rearrangement cascade.[1][3] Structural and mechanistic studies have revealed a sophisticated catalytic process, including the presence of an internal channel to shuttle the reactive intermediate between the two active sites.[2][4] Understanding this intricate mechanism is paramount for the rational engineering of this enzyme for the enhanced production of this compound and its valuable derivatives.
Catalytic Mechanism
The conversion of GGPP to this compound by bifunctional SmMDS is a spatially and chemically orchestrated process that can be dissected into two major stages, each occurring in a distinct active site.
Stage 1: Class II Active Site - Protonation-Initiated Cyclization
The catalytic journey begins in the class II active site, which harbors a conserved DxDD motif.[3] Here, GGPP undergoes a protonation-initiated cyclization to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1][3] This initial cyclization establishes the foundational stereochemistry of the final this compound product. A key mutation in this active site, D611A, has been shown to abolish the second stage of the reaction, leading to the accumulation of (+)-CPP, confirming its role as an intermediate.[3]
Stage 2: Class I Active Site - Ionization-Initiated Cyclization and Rearrangement
Following its formation, the (+)-CPP intermediate is channeled to the class I active site, which contains a characteristic DDxxD motif.[3] The transit of this reactive and unstable intermediate is believed to occur through an internal channel within the enzyme structure, protecting it from solvent exposure.[2][4]
Once in the class I active site, the diphosphate group of (+)-CPP is ionized, initiating a complex cascade of cyclization and rearrangement reactions. Structural and mutagenesis studies have provided evidence for several key carbocationic intermediates in this phase.[1][2] A critical intermediate, pimar-15-en-8-yl+, has been confirmed through mutagenesis studies.[1][2] Furthermore, the copal-15-yl+ intermediate has also been identified as part of the catalytic process within the SmMDS class I active site.[2][4] The reaction culminates in a final deprotonation step to yield the stable tricyclic product, this compound.[1]
The intricate series of carbocation rearrangements and cyclizations is precisely controlled by the architecture of the active site, with specific amino acid residues guiding the reaction cascade towards the formation of a single, specific product.[1]
Data Presentation
While precise kinetic parameters (Km, kcat) for bifunctional this compound synthase are not extensively reported in the literature, mutagenesis studies on SmMDS have provided valuable qualitative insights into the roles of specific residues in determining product specificity. The following table summarizes the observed effects of key mutations on the product profile of SmMDS.
| Mutant | Substrate | Observed Products | Reference |
| SmMDS Wild-Type | GGPP | This compound (>95%) | [4] |
| SmMDS D611A | GGPP | (+)-Copalyl diphosphate | [3] |
| SmMDS Y837F | GGPP | Mixture of sandaracopimaradiene, this compound, and other unidentified diterpenes | [1] |
| SmMDS Y837G | GGPP | No detectable products | [1] |
| SmMDS E690S | GGPP | Sandaracopimaradiene and this compound | [1] |
| SmMDS E690T | GGPP | Sandaracopimaradiene and this compound | [1] |
| SmMDS E690C | GGPP | Sandaracopimaradiene and this compound | [1] |
| SmMDS E690N | GGPP | Sandaracopimaradiene and this compound | [1] |
| SmMDS E690G | GGPP | Sandaracopimaradiene and this compound | [1] |
| SmMDS E690H | GGPP | Sandaracopimaradiene and this compound | [1] |
| SmMDS E690A/I/L/V/M | GGPP | Low to no enzyme activity | [1] |
| SmMDS E690W/R/F/K/P | GGPP | No detectable products | [1] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the study of bifunctional this compound synthase, primarily based on the protocols used for SmMDS.[1]
Protein Expression and Purification
-
Gene Optimization and Cloning: The coding sequence of the S. moellendorffii this compound synthase gene is optimized for expression in E. coli. The gene is then amplified by PCR and inserted into a suitable expression vector, such as pET-24a, using restriction sites like XhoI and NdeI.
-
Expression: The expression plasmid is transformed into E. coli BL21-(DE3) competent cells. Bacterial cultures are grown at 37°C to an OD600 of 0.8-1.0. The temperature is then reduced to 16°C, and protein expression is induced with 0.2 mM isopropyl-β-D-1-thiogalactopyranoside (IPTG) for 16-20 hours.
-
Purification: A detailed purification protocol is not available in the provided search results. However, a standard approach for His-tagged proteins would involve cell lysis, followed by immobilized metal affinity chromatography (IMAC), and potentially further purification steps like ion-exchange or size-exclusion chromatography to achieve high purity.
Site-Directed Mutagenesis
-
Method: Site-directed mutagenesis is performed using a PCR-based method to introduce specific point mutations into the this compound synthase gene cloned in an expression vector.[1] This technique allows for the investigation of the functional role of individual amino acid residues.
-
Procedure: The general principle involves using primers containing the desired mutation to amplify the entire plasmid. The parental, methylated template DNA is then digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact. These plasmids are then transformed into E. coli for propagation. The presence of the desired mutation is confirmed by DNA sequencing.
Enzyme Activity Assays
-
Reaction Mixture: In vitro enzyme activity assays are typically performed in a 100 µL reaction volume containing:
-
50 µg of purified enzyme
-
2.5 µg of GGPP (substrate)
-
Appropriate buffer (details not specified in search results)
-
-
Incubation: The reaction is incubated at 16°C for 2 hours. For mutants with low activity, the substrate concentration may be increased (e.g., 10 µg of GGPP) and the incubation time extended (e.g., to 24 hours).[1]
-
Product Extraction: The reaction mixture is extracted three times with a three-fold volume of n-hexane.
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A typical GC-MS method for this compound analysis is as follows:[1]
-
Column: DB-5MS (15 m × 0.25 mm × 0.10 μm film thickness)
-
Carrier Gas: Helium
-
Temperature Program: Initial temperature of 50°C for 2 min, then a gradient of 40°C/min to 170°C, followed by a 20°C/min gradient to 240°C, and a final 40°C/min gradient to 300°C, held for 1 min.
-
Crystallization and Structure Determination
-
Protein Concentration: The purified SmMDS protein is concentrated to approximately 8 mg/mL for crystallization screening.
-
Crystallization: Crystals of SmMDS are grown at 16°C using the hanging drop vapor diffusion method. The reservoir solution typically contains 0.1 M MES (pH 6.5) and 22% (v/v) polyethylene (B3416737) glycol (PEG) 2000 MME.[1]
-
Soaking: To obtain the structure of the enzyme in complex with its substrate, crystals can be soaked in a solution containing GGPP.
-
Data Collection and Structure Determination: X-ray diffraction data is collected from the crystals, and the structure is solved using standard crystallographic software.
Mandatory Visualization
Caption: Catalytic mechanism of bifunctional this compound synthase.
Caption: General experimental workflow for this compound synthase characterization.
References
- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Metabolic Engineering of Saccharomyces cerevisiae for Miltiradiene Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic engineering of Saccharomyces cerevisiae to produce miltiradiene, a key precursor for the synthesis of bioactive abietane-type diterpenoids such as tanshinones and triptolides.
Introduction
This compound is a tricyclic diterpene and a crucial intermediate in the biosynthesis of numerous pharmacologically significant natural products.[1] Traditional extraction from plant sources, such as Salvia miltiorrhiza, is often inefficient and unsustainable. Metabolic engineering of microbial hosts like Saccharomyces cerevisiae offers a promising alternative for the scalable and cost-effective production of this compound.[2] This yeast is a well-established industrial microorganism with a wealth of available genetic tools, making it an ideal chassis for heterologous biosynthesis pathways.
The engineering strategies outlined below focus on enhancing the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor geranylgeranyl diphosphate (B83284) (GGPP), introducing heterologous diterpene synthases for the conversion of GGPP to this compound, and optimizing fermentation processes to achieve high titers.
Data Presentation
The following tables summarize the quantitative data from various studies on the metabolic engineering of S. cerevisiae for this compound production, showcasing the progression of titers achieved through different strategies.
Table 1: this compound Production in Engineered S. cerevisiae (Shake Flask Cultivation)
| Strain Description | Key Genetic Modifications | This compound Titer (mg/L) | Reference |
| Initial Strain | Introduction of this compound biosynthetic pathway | 7.1 | [1] |
| Engineered Synthases | Site-directed mutagenesis of IrCPS1 and IrKSL1 | 297.8 | [1] |
| Acetyl-CoA & Efflux Optimization | Enhanced acetyl-CoA supply and product trafficking | 649.3 | [1] |
| Initial Introduction | Introduction of CPP synthase and kaurene synthase-like genes | 4.2 | [2] |
| GGPP Supply Enhancement | Overexpression of ERG20-BTS1 fusion and SaGGPS | 8.8 | [2] |
| Marker Replacement & Overexpression | Antibiotic markers, overexpression of ERG20-BTS1 and SaGGPS | 28.2 | [2] |
| Combined Engineering | Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 | [2] |
| Chimeric Synthase & Protein Modification | Chimeric this compound synthase (CfTPS1-SmKSL1) and protein modification | 550.7 | [3] |
| Comprehensive Engineering | Reinforcing GGPP and acetyl-CoA pathways, balancing NADPH, modifying fusion protein | 1430 | [4] |
Table 2: this compound Production in Engineered S. cerevisiae (Bioreactor Fermentation)
| Strain Description | Key Genetic Modifications | This compound Titer (g/L) | Reference |
| High-Yielding Strain | Optimized acetyl-CoA supply and product trafficking | 6.4 | [1] |
| Fed-Batch Fermentation | Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 0.488 | [2] |
| Chimeric Synthase & Protein Modification | Chimeric this compound synthase (CfTPS1-SmKSL1) and protein modification | 3.5 | [3] |
| Modular Pathway Engineering | Fusion of BTS1-ERG20 and SmCPS-SmKSL, diploid strain | 0.365 | [5] |
Signaling Pathways and Experimental Workflows
Engineered this compound Biosynthesis Pathway in S. cerevisiae
The following diagram illustrates the engineered metabolic pathway for this compound production in S. cerevisiae. The pathway begins with the central metabolite acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). Heterologous enzymes, a copalyl diphosphate synthase (CPS) and a kaurene synthase-like (KSL) enzyme, are introduced to convert GGPP to this compound.
References
Heterologous Production of Miltiradiene in Nicotiana benthamiana: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene is a key diterpenoid intermediate in the biosynthesis of tanshinones, the bioactive components of the medicinal plant Salvia miltiorrhiza (Danshen). These compounds exhibit a wide range of pharmacological activities, making them attractive targets for drug development. The heterologous production of this compound in a plant chassis like Nicotiana benthamiana offers a promising, sustainable, and scalable alternative to extraction from its native source.[1][2] This document provides detailed application notes and protocols for the production of this compound in N. benthamiana using an Agrobacterium-mediated transient expression system.
Metabolic Pathway and Engineering Strategy
The biosynthesis of this compound from the universal diterpenoid precursor geranylgeranyl pyrophosphate (GGPP) is catalyzed by two key enzymes from S. miltiorrhiza: copalyl diphosphate (B83284) synthase (SmCPS) and kaurene synthase-like (SmKSL).[3] To enhance the production of this compound, a cytoplasmic metabolic engineering strategy is employed. This involves the co-expression of SmCPS and SmKSL, along with the rate-limiting enzyme of the mevalonate (B85504) (MVA) pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (SmHMGR), to increase the precursor supply of GGPP in the cytoplasm.[1]
Quantitative Data Summary
The following table summarizes the yields of this compound and its spontaneous reaction product, abietatriene, obtained through different genetic constructs transiently expressed in N. benthamiana. The data is presented as mean ± standard deviation in mg/g of fresh weight (FW).
| Genetic Construct | This compound (mg/g FW) | Abietatriene (mg/g FW) | Total Diterpenes (mg/g FW) | Reference |
| SmGGPPS + SmCPS + SmKSL | 0.23 ± 0.04 | 0.05 ± 0.01 | 0.28 ± 0.05 | [1] |
| SmGGPPS + SmCPS + SmKSL + SmHMGR | 0.74 ± 0.09 | 0.12 ± 0.02 | 0.86 ± 0.11 | [1] |
Experimental Workflow
The overall experimental workflow for the heterologous production of this compound in N. benthamiana is depicted below. This process, from vector construction to metabolite analysis, can be completed in approximately two weeks.
Detailed Experimental Protocols
Protocol 1: Vector Construction
This protocol describes the construction of binary vectors for the transient expression of S. miltiorrhiza genes in N. benthamiana.
Materials:
-
pCAMBIA series binary vectors (or other suitable plant expression vectors)
-
cDNA of S. miltiorrhiza
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
E. coli competent cells (e.g., DH5α)
-
Standard molecular biology reagents and equipment
Procedure:
-
Gene Amplification: Amplify the coding sequences of SmCPS, SmKSL, and SmHMGR from S. miltiorrhiza cDNA using high-fidelity PCR. Design primers to include appropriate restriction sites for cloning into the expression vector.
-
Vector Preparation: Digest the plant expression vector with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells and select for positive colonies on antibiotic-containing medium.
-
Verification: Verify the constructs by colony PCR, restriction digestion, and Sanger sequencing.
Protocol 2: Agrobacterium tumefaciens Transformation and Preparation
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101, EHA105)
-
Constructed binary vectors
-
YEB medium (or LB medium) with appropriate antibiotics
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Transformation: Transform the verified binary vectors into competent A. tumefaciens cells via electroporation or heat shock.
-
Primary Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of YEB medium containing the appropriate antibiotics. Grow overnight at 28°C with shaking (220-250 rpm).
-
Secondary Culture: Inoculate the primary culture into a larger volume of YEB medium and grow overnight at 28°C with shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Washing and Final Resuspension: Discard the supernatant and resuspend the pellet in infiltration buffer. Adjust the final OD₆₀₀ of each bacterial suspension to 0.8.
-
Co-infiltration Mixture: For co-expression, mix equal volumes of the individual A. tumefaciens suspensions (harboring SmCPS, SmKSL, SmHMGR, and a silencing suppressor like p19) just before infiltration.
-
Incubation: Let the final mixture stand at room temperature for 2-3 hours before infiltration to induce vir gene expression.
Protocol 3: Nicotiana benthamiana Cultivation and Agroinfiltration
Materials:
-
Nicotiana benthamiana seeds
-
Potting mix
-
Growth chamber or greenhouse with controlled conditions (16h light/8h dark photoperiod, 24-26°C)
-
1 mL needleless syringes
Procedure:
-
Plant Growth: Grow N. benthamiana plants in a controlled environment for 4-6 weeks until they have several well-developed leaves.
-
Infiltration: Using a 1 mL needleless syringe, gently press against the abaxial (lower) side of a young, fully expanded leaf. Infiltrate the Agrobacterium suspension into the leaf apoplast until a water-soaked area is visible. Infiltrate at least three leaves per plant.
-
Post-infiltration Care: Return the infiltrated plants to the growth chamber and incubate for 3-5 days to allow for transient gene expression and this compound accumulation.
Protocol 4: Metabolite Extraction
Materials:
-
Infiltrated N. benthamiana leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Harvesting and Grinding: Harvest the infiltrated leaf areas 3-5 days post-infiltration. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer approximately 100 mg of the frozen powder to a microcentrifuge tube. Add 1 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.
-
Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Protocol 5: GC-MS Analysis for this compound Quantification
Materials:
-
Dried metabolite extract
-
Hexane (B92381) (or other suitable solvent)
-
This compound analytical standard
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of hexane (e.g., 200 µL).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Operate in full scan mode (m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification. The characteristic mass-to-charge ratio (m/z) for this compound is 270.
-
-
Quantification: Prepare a standard curve using the this compound analytical standard. Quantify the amount of this compound in the plant extracts by comparing the peak area to the standard curve. The concentration is typically expressed as mg per gram of fresh weight (FW) of the leaf tissue. This compound has a characteristic retention time of approximately 17.6 minutes under these conditions.[1] Abietatriene, a spontaneous oxidation product, may also be detected at a retention time of around 17.8 minutes.[1]
Conclusion
The transient expression system in Nicotiana benthamiana provides a rapid and efficient platform for the heterologous production of this compound. By employing cytoplasmic metabolic engineering strategies, particularly the co-expression of key biosynthetic enzymes and precursor pathway enhancement, significant yields of this valuable pharmaceutical intermediate can be achieved. The protocols outlined in this document offer a comprehensive guide for researchers to establish and optimize this compound production in a plant-based system.
References
Application Note: Quantitative Analysis of Miltiradiene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miltiradiene is a key biosynthetic intermediate of various bioactive diterpenoids, including tanshinones and triptolides, which possess significant pharmacological properties. Accurate and robust quantification of this compound is crucial for metabolic engineering efforts to improve its production in microbial or plant-based systems, as well as for quality control in drug development. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology includes sample preparation, instrument parameters, and data analysis, and is intended to be a comprehensive guide for researchers in the field.
Introduction
This compound is a tricyclic diterpene that serves as the precursor for a wide array of pharmacologically important abietane-type diterpenoids.[1] The biosynthetic pathway involves the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to (+)-copalyl diphosphate ((+)-CPP), which is then converted to this compound.[2] Given its role as a critical precursor, the ability to accurately quantify this compound is essential for optimizing its production through synthetic biology approaches and for ensuring the quality of derived products. GC-MS is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[3][4] This protocol outlines a validated GC-MS method for the reliable quantification of this compound in various sample matrices.
Experimental Protocol
This protocol is designed for the quantification of this compound from microbial cultures or plant tissues.
Materials and Reagents
-
This compound standard (for calibration curve)
-
1-Eicosene (Internal Standard)
-
n-Hexane (GC grade or equivalent)
-
Sodium sulfate (B86663) (anhydrous)
-
Glass vials (2 mL) with PTFE-lined septa
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Extraction:
-
For microbial cultures (e.g., E. coli or S. cerevisiae), take a known volume of the culture (e.g., 1 mL).
-
Add an equal volume of n-hexane.
-
For plant tissues, homogenize a known weight of the tissue and extract with a defined volume of n-hexane.
-
Vortex vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
-
Phase Separation:
-
Centrifuge the mixture at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
-
Drying:
-
Carefully transfer the upper organic layer (n-hexane) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Internal Standard Spiking:
-
Add the internal standard (1-eicosene) to the dried hexane (B92381) extract to a final concentration of 10 µg/mL.[5]
-
-
Filtration:
-
Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or DB-5MS (15 m x 0.25 mm, 0.10 µm film thickness)[6][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C[7] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min.[7] A faster program could be: initial 50°C for 2 min, ramp to 300°C at 40°C/min.[6] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[8] |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan (m/z 40-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Analysis
For quantitative analysis using SIM mode, the following ions should be monitored:
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | ~17.6 min[9] | 272[6] | 257, 229, 201 |
| 1-Eicosene (IS) | Varies | 280 | 97, 83, 69 |
Note: Retention times can vary depending on the specific GC column and oven program.
A calibration curve should be prepared using a series of this compound standards of known concentrations with a constant concentration of the internal standard. The concentration of this compound in the samples can be calculated by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Data Presentation
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | This compound | 1-Eicosene (Internal Standard) |
| Molecular Formula | C₂₀H₃₂ | C₂₀H₄₀ |
| Molecular Weight | 272.47 g/mol | 280.54 g/mol |
| Retention Time (min) | Approximately 17.6[9] | Varies with conditions |
| Quantifier Ion (m/z) | 272[6] | 280 |
| Qualifier Ions (m/z) | 257, 229, 201 | 97, 83, 69 |
| LOD | To be determined by method validation | N/A |
| LOQ | To be determined by method validation | N/A |
| Linearity Range | To be determined by constructing a calibration curve | N/A |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS protocol for this compound quantification.
Caption: Workflow for this compound Quantification by GC-MS.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the quantification of this compound. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and sensitivity. This method is suitable for a wide range of applications, from monitoring this compound production in engineered microorganisms to quality control in the development of pharmaceuticals derived from this important precursor. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality, reproducible results.
References
- 1. Uncovering a this compound biosynthetic gene cluster in the Lamiaceae reveals a dynamic evolutionary trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins | Semantic Scholar [semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Stable-Isotope Labeling of Miltiradiene for Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene is a key biosynthetic intermediate of various pharmacologically significant abietane-type diterpenoids, including tanshinones and triptolide. Understanding and engineering its biosynthetic pathway is crucial for the sustainable production of these valuable compounds. Stable-isotope labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. This document provides detailed application notes and protocols for the stable-isotope labeling of this compound, its analysis, and its application in pathway tracing experiments. The use of ¹³C-labeled precursors allows for unambiguous tracking of carbon atoms through the metabolic network, providing critical insights for metabolic engineering and drug development.
This compound Biosynthetic Pathway
This compound is synthesized from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The biosynthesis proceeds through a two-step cyclization reaction catalyzed by diterpene synthases. In many organisms, including Salvia miltiorrhiza, this involves two separate enzymes: a class II diterpene synthase, copalyl diphosphate synthase (CPS), and a class I diterpene synthase, this compound synthase (KSL). Some organisms, like Selaginella moellendorffii, possess a bifunctional diterpene synthase (MDS) that catalyzes both steps.
Application Notes and Protocols: In Vitro Assay for Miltiradiene Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene is a key biosynthetic intermediate of the abietane-type diterpenoids, a large class of natural products with significant pharmacological activities, including the medicinally important tanshinones from Salvia miltiorrhiza (Danshen). The enzymatic synthesis of this compound is catalyzed by this compound synthase, which can be a bifunctional enzyme or a combination of two monofunctional enzymes: copalyl diphosphate (B83284) synthase (CPS) and this compound synthase (KSL-type). The in vitro assay of this compound synthase activity is crucial for enzyme characterization, inhibitor screening, and metabolic engineering efforts aimed at producing high-value diterpenoids. This document provides detailed protocols and data for performing in vitro assays of this compound synthase activity.
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP). In a two-step cyclization reaction, GGPP is first converted to (+)-copalyl diphosphate ((+)-CPP) by a class II diterpene synthase, copalyl diphosphate synthase (CPS), which contains a characteristic DxDD motif. Subsequently, a class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme with a DDxxD motif, catalyzes the rearrangement of (+)-CPP to form the final product, this compound.[1] In some organisms, such as Selaginella moellendorffii, a single bifunctional enzyme (SmMDS) carries out both steps.[1][2]
Caption: this compound biosynthesis pathway.
Experimental Workflow for In Vitro Assay
The in vitro assay for this compound synthase activity involves the incubation of a purified recombinant enzyme with the substrate GGPP, followed by extraction of the resulting diterpene product and analysis by gas chromatography-mass spectrometry (GC-MS).
Caption: Experimental workflow for the in vitro assay.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthases
| Enzyme | Source Organism | Km (µM) for GGPP | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| SmCPS/SmKSL (bifunctional) | Salvia miltiorrhiza | ~2.5 | ~0.034 | ~1.36 x 104 | (Gao et al., 2009) |
| SmMDS (bifunctional) | Selaginella moellendorffii | Not Reported | Not Reported | Not Reported | (Sugai et al., 2011) |
Note: Kinetic data for this compound synthases are not always fully reported in the literature. The provided values are based on available information and may vary depending on the specific assay conditions.
Table 2: Representative Quantitative Data from In Vitro Assays
| Enzyme | Assay Conditions | Product Yield/Activity | Reference |
| SmMDS | 50 µg enzyme, 2.5 µg GGPP in 100 µL reaction, 16°C for 2 hours. | This compound detected by GC-MS. | (Tong et al., 2022) |
| SmCPS/SmKSL | Expressed in yeast, microsomal fractions used for assay with GGPP. | Formation of this compound confirmed. | (Gao et al., 2009) |
| CYP76AH1 (acts on this compound) | 500 µg microsomal protein, 100 µM this compound, 1 mM NADPH in 500 µL Tris-HCl buffer (pH 7.5), 28°C for 3 hours. | kcat = 4.4 ± 0.3 s-1, KM = 13 ± 3 µM for this compound. | (Guo et al., 2013)[3] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Synthase
This protocol describes the expression of this compound synthase in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound synthase gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM and continue to grow at a lower temperature (e.g., 16-20°C) for 16-20 hours.[2]
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Perform buffer exchange into storage buffer using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Verify the purity of the protein by SDS-PAGE.
Protocol 2: In Vitro this compound Synthase Activity Assay
This protocol details the enzymatic reaction for the production of this compound.
Materials:
-
Purified this compound synthase
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2, 5 mM DTT, 10% glycerol)
-
Geranylgeranyl diphosphate (GGPP) stock solution (e.g., 1 mg/mL in a solution of 7:3 methanol:10 mM NH4HCO3)
-
Hexane (B92381) (for extraction)
-
Internal standard (e.g., isobutylbenzene (B155976) or other suitable hydrocarbon)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube or a GC vial. For a 100 µL reaction, combine:
-
Assay buffer
-
Purified enzyme (e.g., 1-10 µg)
-
GGPP (e.g., to a final concentration of 25-100 µM)
-
-
Initiate the reaction by adding the enzyme or the substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Terminate the reaction by adding an equal volume of hexane containing a known concentration of an internal standard.
-
Vortex the mixture vigorously for 30-60 seconds to extract the this compound into the hexane layer.
-
Centrifuge the mixture to separate the phases.
-
Carefully transfer the upper hexane layer to a new GC vial for analysis.
Protocol 3: GC-MS Analysis of this compound
This protocol describes the detection and quantification of this compound using GC-MS.
Materials:
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or HP-5MS)
-
Helium carrier gas
-
This compound standard (if available for retention time and mass spectrum confirmation)
Procedure:
-
Inject 1-2 µL of the hexane extract into the GC-MS.
-
Set the GC oven temperature program. A typical program might be:
-
Initial temperature: 50-80°C, hold for 2-3 minutes.
-
Ramp: Increase to 300°C at a rate of 10-20°C/min.
-
Hold: Maintain at 300°C for 2-5 minutes.
-
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) or to perform selected ion monitoring (SIM) for characteristic this compound ions (e.g., m/z 272, 257, 187).
-
Identify the this compound peak based on its retention time and mass spectrum, comparing it to a standard or published data.
-
Quantify the amount of this compound produced by comparing the peak area of this compound to the peak area of the internal standard. A calibration curve can be generated using a this compound standard for absolute quantification.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to establish and conduct in vitro assays for this compound synthase activity. These assays are fundamental for advancing our understanding of terpenoid biosynthesis and for the development of novel biotechnological applications. Careful optimization of each step, from protein expression to GC-MS analysis, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Miltiradiene Synthesis via Co-expression of SmCPS and SmKSL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltiradiene is a key biosynthetic intermediate of tanshinones, the bioactive components of Salvia miltiorrhiza (Danshen), a widely used herb in traditional Chinese medicine for treating cardiovascular diseases.[1] Chemical synthesis of such complex diterpenoids is challenging, making biotechnological production in microbial hosts an attractive alternative. This document provides detailed application notes and protocols for the synthesis of this compound in Saccharomyces cerevisiae through the co-expression of two key enzymes from S. miltiorrhiza: copalyl diphosphate (B83284) synthase (SmCPS) and kaurene synthase-like (SmKSL).
SmCPS catalyzes the cyclization of the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP) to (+)-copalyl diphosphate ((+)-CPP).[2] Subsequently, SmKSL further converts (+)-CPP into the final product, this compound.[3][4] This two-step conversion forms the core of the engineered metabolic pathway for this compound production in yeast.
Metabolic Pathway and Engineering Strategy
The heterologous production of this compound in S. cerevisiae relies on diverting the native mevalonate (B85504) (MVA) pathway towards the synthesis of GGPP and its subsequent conversion by SmCPS and SmKSL. The overall strategy involves engineering the yeast to enhance the precursor supply and efficiently channel it towards this compound.
Engineered this compound Biosynthesis Pathway
Caption: Engineered metabolic pathway for this compound synthesis in S. cerevisiae.
Quantitative Data Summary
Metabolic engineering efforts have significantly improved this compound titers in S. cerevisiae. The following table summarizes key quantitative data from various studies, showcasing the impact of different genetic modifications and fermentation strategies.
| Strain Engineering Strategy | Host Strain | Culture Condition | This compound Titer | Reference |
| Co-expression of SmCPS and SmKSL | S. cerevisiae | Shake Flask | 4.2 mg/L | [1] |
| Overexpression of ERG20-BTS1 fusion and SaGGPS | S. cerevisiae | Rich Medium, Shake Flask | 28.2 mg/L | [1] |
| Combinatorial overexpression of tHMGR, upc2.1, ERG20-BTS1, and SaGGPS | S. cerevisiae | Rich Medium, Shake Flask | 61.8 mg/L | [1] |
| Fed-batch fermentation of the combinatorially overexpressed strain | S. cerevisiae | 5-L Bioreactor | 488 mg/L | [1] |
| Modular Pathway Engineering (MOPE) with SmCPS-SmKSL and BTS1-ERG20 fusions | Diploid S. cerevisiae YJ2X | 15-L Bioreactor | 365 mg/L | [3][4] |
| Comprehensive engineering of MVA pathway and synthases | S. cerevisiae BY4741 | 5-L Bioreactor | 6.4 g/L | [5] |
| High-yield GGPP chassis with truncated SmKSL1 fused to CfTPS1 | S. cerevisiae | Shake Flask | 550.7 mg/L | [6] |
| Artificial multifunctional enzyme (tSmCPS-tSmKSL-PvPT) | S. cerevisiae | 5-L Bioreactor, Fed-batch | 1.02 g/L | [7] |
Experimental Protocols
The following protocols provide a general framework for the construction of a this compound-producing S. cerevisiae strain. Specific details such as plasmid backbones, promoters, and terminators may be optimized for improved expression.
Protocol 1: Construction of Expression Plasmids
This protocol describes the creation of yeast expression vectors for SmCPS and SmKSL. A two-plasmid system is common, though a single plasmid co-expressing both genes can also be used.
Materials:
-
E. coli competent cells (e.g., DH5α) for plasmid propagation
-
S. miltiorrhiza cDNA library or synthesized codon-optimized SmCPS and SmKSL genes
-
Yeast expression vectors (e.g., pESC series with different selection markers like URA3 and HIS3)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
Procedure:
-
Gene Amplification: Amplify the coding sequences of SmCPS and SmKSL from a S. miltiorrhiza cDNA library or a plasmid containing the synthesized genes. Use primers that add appropriate restriction sites for cloning into the chosen yeast expression vectors.
-
Vector Preparation: Digest the yeast expression vectors and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested SmCPS and SmKSL fragments into their respective linearized vectors.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.
-
Verification: Select positive clones and verify the correct insertion by colony PCR, restriction digestion, and Sanger sequencing.
-
Plasmid Isolation: Isolate the verified plasmids from E. coli cultures using a plasmid miniprep kit.
Protocol 2: Yeast Transformation
This protocol outlines the transformation of the expression plasmids into S. cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium
-
Lithium acetate (B1210297) (LiAc) solution
-
Polyethylene glycol (PEG) solution
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Selective dropout medium (e.g., SC-Ura-His)
Procedure:
-
Prepare Competent Cells:
-
Inoculate a single colony of S. cerevisiae into YPD medium and grow overnight.
-
Dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M LiAc.
-
Resuspend the cells in 0.1 M LiAc to make them competent.
-
-
Transformation:
-
To the competent cells, add the carrier DNA, the SmCPS and SmKSL expression plasmids, and the PEG/LiAc solution.
-
Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
-
-
Plating:
-
Pellet the cells, remove the supernatant, and resuspend in sterile water.
-
Plate the cell suspension onto selective dropout medium (e.g., SC-Ura-His) to select for transformants containing both plasmids.
-
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies appear.
Protocol 3: this compound Production and Extraction
This protocol describes the cultivation of the engineered yeast and the subsequent extraction of this compound.
Materials:
-
Selective medium for yeast culture
-
N-dodecane or other suitable organic solvent
-
Glass beads
-
Vortex mixer
-
Centrifuge
-
GC-MS for analysis
Procedure:
-
Cultivation:
-
Inoculate a single colony of the engineered yeast into selective liquid medium.
-
Grow at 30°C with shaking for 48-72 hours.
-
For two-phase cultivation, add a layer of n-dodecane (e.g., 10% v/v) to the culture medium to capture the hydrophobic this compound, which can alleviate product toxicity.
-
-
Extraction:
-
If a solvent overlay was used, collect the n-dodecane layer.
-
If no overlay was used, harvest the yeast cells by centrifugation.
-
Lyse the cells by vortexing with glass beads in the presence of an organic solvent like hexane (B92381) or ethyl acetate.
-
Centrifuge to separate the cell debris from the organic phase containing this compound.
-
-
Analysis:
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. A known standard of this compound should be used for comparison of retention time and mass spectrum.
-
Experimental Workflow and Logic Diagrams
Strain Construction Workflow
Caption: General workflow for constructing and evaluating a this compound-producing yeast strain.
Modular Pathway Engineering (MOPE) Logic
The MOPE strategy aims to improve metabolic flux by bringing enzymes of a pathway into close proximity, thereby facilitating substrate channeling and reducing the accumulation of intermediates.[3][4] This has been successfully applied to this compound synthesis.
Caption: Logic diagram comparing unfused enzymes with the MOPE fusion protein strategy.
Conclusion
The co-expression of SmCPS and SmKSL in S. cerevisiae provides a robust platform for the production of this compound. Through various metabolic engineering strategies, including enhancing precursor supply and enzyme fusion, significant improvements in product titers have been achieved. The protocols and data presented here offer a comprehensive guide for researchers to establish and optimize their own this compound production systems, paving the way for the sustainable and scalable synthesis of valuable plant-derived pharmaceuticals.
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
Application Notes: Reconstitution of Miltiradiene Biosynthesis in a Heterologous Host
Introduction
Miltiradiene is a tricyclic diterpene that serves as the key precursor for the biosynthesis of tanshinones, the primary bioactive components of Salvia miltiorrhiza (Danshen).[1][2] Tanshinones exhibit a wide range of pharmacological activities and are used in traditional Chinese medicine to treat cardiovascular diseases.[1] this compound is also a crucial intermediate for other valuable natural products like triptolide (B1683669) and carnosic acid.[3][4][5] Due to the low abundance of these compounds in their native plant sources, reconstituting their biosynthetic pathways in microbial or plant chassis cells offers a promising, sustainable, and scalable alternative to traditional extraction methods.[3][6]
This document provides an overview of the strategies and protocols for establishing heterologous production of this compound, primarily focusing on the well-characterized host Saccharomyces cerevisiae (yeast). The methodologies described herein are intended for researchers in metabolic engineering, synthetic biology, and drug development.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) pathway in yeast.[7] These precursors are condensed to form the C20 molecule geranylgeranyl diphosphate (GGPP).[4][7] The conversion of GGPP to this compound is a two-step cyclization reaction catalyzed by two distinct enzymes:
-
Copalyl Diphosphate Synthase (CPS): A class II diterpene synthase that protonates and cyclizes the linear GGPP to form the intermediate (+)-copalyl diphosphate ((+)-CPP).[3][5]
-
Kaurene Synthase-Like (KSL): A class I diterpene synthase that catalyzes the ionization-initiated cyclization of (+)-CPP to produce the final this compound skeleton.[3][8]
The introduction of genes encoding these two enzymes, such as SmCPS and SmKSL from S. miltiorrhiza, into a host organism is the foundational step for reconstituting this pathway.[1][9]
Caption: The heterologous this compound biosynthesis pathway in yeast.
Quantitative Data Summary
Significant improvements in this compound titer have been achieved through various metabolic engineering strategies. Key approaches include enhancing the precursor (GGPP) supply by overexpressing upstream MVA pathway genes, fusing enzymes to improve catalytic efficiency, and optimizing fermentation conditions.
| Host Organism | Key Genetic Modifications / Strategy | This compound Titer | Reference |
| S. cerevisiae | Introduction of SmCPS and SmKSL | 4.2 mg/L | [1] |
| S. cerevisiae | Overexpression of ERG20-BTS1 fusion and SaGGPS | 28.2 mg/L | [1] |
| S. cerevisiae | Combinatorial overexpression of tHMGR, upc2.1, ERG20-BTS1, SaGGPS | 61.8 mg/L | [1] |
| S. cerevisiae | Fed-batch fermentation of the engineered strain | 488 mg/L | [1] |
| S. cerevisiae | Fusion of SmKSL with SmCPS, optimization of MVA pathway | 365 mg/L (15-L bioreactor) | [5][10] |
| S. cerevisiae | Comprehensive engineering of acetyl-CoA and GGPP supply, redox balance | 1.43 g/L (shake flask) | [9][11] |
| S. cerevisiae | Fed-batch fermentation with comprehensive engineering | 3.5 g/L (5-L bioreactor) | [3][5][9] |
| S. cerevisiae | Further optimization of acetyl-CoA supply and product trafficking | 6.4 g/L (5-L bioreactor) | [9] |
| N. benthamiana | Cytoplasmic engineering with SmHMGR overexpression | 0.74 mg/g Fresh Weight | [3][6] |
Experimental Workflow Overview
The reconstitution of this compound production in a heterologous host follows a structured workflow, from initial gene selection to final product analysis. This process involves genetic manipulation, strain cultivation, and analytical chemistry.
Caption: General experimental workflow for this compound production.
Protocols
Protocol 1: Plasmid Construction for Enzyme Expression
This protocol describes the construction of expression plasmids for the key enzymes SmCPS and SmKSL for expression in S. cerevisiae.
1. Gene Synthesis and Codon Optimization:
-
Obtain the amino acid sequences for Salvia miltiorrhiza copalyl diphosphate synthase (SmCPS) and kaurene synthase-like (SmKSL).
-
Perform codon optimization of the corresponding nucleotide sequences for optimal expression in S. cerevisiae. This service is commercially available.
-
Synthesize the optimized genes and clone them into a standard entry vector.
2. Vector Preparation:
-
Select a high-copy yeast expression vector (e.g., pESC series) with appropriate auxotrophic markers (e.g., URA3, LEU2).
-
Choose strong constitutive promoters for driving gene expression, such as PTDH3 and PPGK1.[10]
-
Digest the expression vector with appropriate restriction enzymes at the multiple cloning site.
-
Purify the linearized vector backbone using a gel extraction kit.
3. Ligation and Transformation:
-
Digest the entry vectors containing the synthesized SmCPS and SmKSL genes with the same restriction enzymes used for the expression vector.
-
Ligate the digested gene fragments into the linearized expression vector using T4 DNA ligase. For expressing both genes from one plasmid, a vector with two distinct expression cassettes can be used.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
4. Verification:
-
Select several colonies and culture them in liquid LB medium.
-
Extract the plasmids using a miniprep kit.
-
Verify the correct insertion of the genes via restriction digest analysis and Sanger sequencing.
Protocol 2: Yeast Transformation and Strain Engineering
This protocol details the transformation of S. cerevisiae with the expression plasmids.
1. Host Strain:
-
Use a standard laboratory strain of S. cerevisiae, such as BY4741.
2. Preparation:
-
Inoculate a single colony of the host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
3. Transformation (Lithium Acetate/PEG Method):
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of transformation solution (100 mM Lithium Acetate).
-
In a microcentrifuge tube, mix 100 µL of the competent cells with 0.5-1.0 µg of the expression plasmid and 5 µL of carrier DNA (e.g., sheared salmon sperm DNA).
-
Add 600 µL of PEG solution (40% w/v PEG 3350, 100 mM LiAc) and vortex thoroughly.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by brief centrifugation, remove the supernatant, and resuspend in 100-200 µL of sterile water.
4. Plating and Selection:
-
Plate the cell suspension onto synthetic complete (SC) dropout medium lacking the appropriate nutrient corresponding to the plasmid's auxotrophic marker (e.g., SC-Ura for a URA3 plasmid).
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
Verify the presence of the plasmid in transformants by colony PCR.
Protocol 3: Shake-Flask Fermentation for this compound Production
This protocol is for small-scale production and screening of this compound-producing yeast strains.
1. Media Preparation:
-
Prepare SC dropout medium (corresponding to the plasmid markers) supplemented with 2% (w/v) glucose as the carbon source. For inducible promoters (e.g., GAL1), use 2% raffinose (B1225341) and add 2% galactose for induction.
2. Inoculation and Cultivation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of the appropriate SC dropout medium. Grow overnight at 30°C with vigorous shaking (220-250 rpm).
-
Inoculate 50 mL of the same medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of ~0.1.
3. Two-Phase Culture for Product Sequestration:
-
To capture the hydrophobic this compound product and reduce potential toxicity, add a 10-20% (v/v) overlay of an inert organic solvent, such as dodecane (B42187) or hexadecane, to the culture medium.
-
Incubate the flasks at 30°C with shaking at 220-250 rpm for 72-96 hours.
Protocol 4: Extraction and Quantification of this compound by GC-MS
This protocol describes the extraction of this compound from the culture and its analysis.
1. Sample Preparation:
-
After fermentation, transfer the entire culture, including the organic overlay, to a centrifuge tube.
-
If an organic overlay was used, separate the organic phase. If not, add an equal volume of a solvent like n-hexane to the whole culture broth.[12]
-
Vortex vigorously for 5-10 minutes to extract the this compound.
-
Separate the phases by centrifugation at 4,000 x g for 10 minutes.
2. GC-MS Analysis:
-
Transfer the organic phase containing the extracted this compound to a new vial. If necessary, concentrate the sample under a gentle stream of nitrogen.
-
Add an internal standard (e.g., 1-eicosene) for quantification.[10]
-
Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium.
-
MS Conditions (Example):
- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-500 m/z.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.[4][13][14] The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 272.[4]
-
Note that this compound can spontaneously oxidize to abietatriene, which may also be detected.[2][15]
-
Quantify the this compound concentration by creating a standard curve with the authentic standard and normalizing to the internal standard's peak area.
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering a this compound biosynthetic gene cluster in the Lamiaceae reveals a dynamic evolutionary trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Miltiradiene Yield Enhancement via HMGR Overexpression
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments focused on increasing miltiradiene yield by overexpressing 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).
Frequently Asked Questions (FAQs)
Q1: What is the role of HMGR in the this compound biosynthesis pathway?
A1: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting enzyme in the mevalonate (B85504) (MVA) pathway.[1][2][3] The MVA pathway is responsible for synthesizing isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all terpenoids, including this compound.[4] HMGR catalyzes the conversion of HMG-CoA to mevalonic acid, a key regulatory step that controls the carbon flux through this pathway.[2][3] By increasing the activity of HMGR, more precursors can be channeled towards the production of geranylgeranyl diphosphate (GGPP), the direct precursor for this compound synthesis.[5][6]
Q2: Why is overexpressing HMGR a common strategy to increase this compound yield?
A2: Overexpressing HMGR is a common and effective strategy because it addresses a primary bottleneck in the MVA pathway.[7] In many host organisms, the endogenous levels of HMGR are tightly regulated and can be insufficient to supply the high flux of precursors (IPP and DMAPP) required for the efficient production of a target diterpenoid like this compound.[1][7] By introducing additional copies of the HMGR gene (often a truncated, more active version), the metabolic pull towards terpenoid biosynthesis is significantly increased, leading to a larger pool of GGPP available for the this compound synthase enzymes.[5][7]
Q3: What level of increase in this compound yield can be expected by overexpressing HMGR?
A3: The increase in this compound yield varies depending on the host organism, the specific HMGR gene used, and whether it is combined with other metabolic engineering strategies. For example, in Nicotiana benthamiana, combining the overexpression of Salvia miltiorrhiza HMGR (SmHMGR) with a cytoplasmic this compound biosynthesis pathway increased the total yield of this compound and its spontaneous product abietatriene (B1232550) from 0.23 mg/g fresh weight (FW) to 0.74 mg/g FW.[4][7] In engineered Saccharomyces cerevisiae, a combinatorial approach including the overexpression of a truncated HMGR (tHMGR) along with other key genes synergistically increased the this compound titer to 61.8 mg/L.[5]
Quantitative Data Summary
The following table summarizes the quantitative impact of overexpressing HMGR and other related genes on this compound production in different host systems.
| Host Organism | Genetic Modification Strategy | This compound Yield | Fold Increase | Reference |
| Nicotiana benthamiana | Cytoplasmic pathway (SmtGGPPS+SmtCPS+SmtKSL) | 0.23 mg/g FW (total diterpenes) | - | [4] |
| Nicotiana benthamiana | Cytoplasmic pathway + SmHMGR overexpression | 0.74 mg/g FW (total diterpenes) | ~3.2x | [4][7] |
| Saccharomyces cerevisiae | Base strain with this compound pathway | 4.2 mg/L | - | [5] |
| Saccharomyces cerevisiae | Overexpression of ERG20-BTS1 and SaGGPS | 28.2 mg/L | ~6.7x | [5] |
| Saccharomyces cerevisiae | Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 mg/L | ~14.7x | [5] |
| Saccharomyces cerevisiae | Fed-batch fermentation with engineered strain | 488 mg/L | ~116x | [5] |
Visualized Pathways and Workflows
Troubleshooting Guide
Q4: I've overexpressed a truncated HMGR (tHMGR) in yeast, but the this compound yield did not increase. Instead, I see a large accumulation of squalene (B77637). What happened?
A4: This is a common issue resulting from a new metabolic bottleneck. Overexpression of tHMGR successfully increases the production of the precursor farnesyl diphosphate (FPP), but this FPP is being diverted to the competing sterol biosynthesis pathway, which produces squalene, rather than being converted to GGPP for this compound synthesis.[5] In yeast, HMG-CoA reductase is not the sole rate-limiting step for the entire sterol pathway.[8]
-
Solution: To channel the metabolic flux from FPP towards this compound, you must also overexpress enzymes downstream of FPP in the this compound pathway. Specifically, enhance the supply of GGPP by overexpressing a GGPP synthase (GGPPS), such as BTS1 from yeast or a heterologous GGPPS from another organism.[5] Creating a fusion protein of FPP synthase (ERG20) and GGPP synthase (BTS1) can also be highly effective.[5]
Q5: I overexpressed HMGR in Nicotiana benthamiana and observed accelerated apoptosis (leaf death) in the infiltrated leaf patches. How can I prevent this?
A5: Overexpression of SmHMGR alone can induce apoptosis in tobacco leaves.[4] This cellular toxicity is likely due to a metabolic imbalance caused by the high flux through the MVA pathway without a corresponding "sink" to utilize the precursors.
-
Solution: This toxic effect can be alleviated by co-expressing the downstream enzymes of the this compound pathway simultaneously with HMGR.[4] When SmHMGR is co-expressed with GGPPS, CPS, and KSL, the precursors are consumed to produce this compound, which mitigates the apoptosis-related symptoms.[4] This balances the metabolic pathway, preventing the buildup of potentially toxic intermediates.
Experimental Protocols
Protocol 1: this compound Production in Nicotiana benthamiana
This protocol is adapted from methods used for transient expression in tobacco.[4]
-
Plasmid Construction : Clone the coding sequences for your this compound pathway enzymes (e.g., SmGGPPS, SmCPS, SmKSL) and SmHMGR into a plant expression vector such as pEAQ.
-
Agrobacterium Transformation : Transform the recombinant plasmids into Agrobacterium tumefaciens strain GV3101.
-
Infiltration :
-
Grow the Agrobacterium strains carrying the plasmids separately in liquid culture to the desired optical density.
-
Harvest and resuspend the cells in infiltration buffer.
-
For co-expression, mix the Agrobacterium strains carrying the different plasmids in a 1:1 ratio for each gene.
-
Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
-
Incubation : Keep the plants in a controlled growth chamber for 5 days to allow for gene expression and this compound production.
-
Extraction & Analysis : Proceed with Metabolite Extraction and GC-MS Analysis (Protocol 3).
Protocol 2: this compound Production in Saccharomyces cerevisiae
This protocol is a general guide based on yeast metabolic engineering studies.[5]
-
Strain Engineering :
-
Construct yeast expression plasmids containing the this compound pathway genes (e.g., SmCPS, SmKSL) and the HMGR overexpression cassette (e.g., tHMGR).
-
Transform the plasmids into a suitable S. cerevisiae host strain (e.g., CEN.PK2-1C).
-
-
Fermentation :
-
Inoculate a single colony into 3 mL of appropriate medium (e.g., YPD) and grow for 20-24 hours at 30°C.
-
Use this preculture to inoculate the main culture volume (e.g., 50 mL of medium in a shake flask).
-
For two-phase fermentation, which helps capture the hydrophobic this compound, add an organic solvent overlay (e.g., n-dodecane) to the culture after a period of initial growth (e.g., 10 hours).[9]
-
Continue cultivation for 72-96 hours.
-
-
Extraction & Analysis : Harvest the organic phase (or perform a whole-culture extraction) and proceed with GC-MS Analysis (Protocol 3).
Protocol 3: this compound Extraction and GC-MS Quantification
This protocol is based on methods described for analyzing this compound from biological samples.[4][6]
-
Sample Preparation :
-
Plant Tissue : Harvest leaf samples, record the fresh weight, and grind to a fine powder in liquid nitrogen.
-
Yeast Culture : Take a known volume of the culture or the organic overlay.
-
-
Extraction :
-
Extract the sample with an appropriate organic solvent (e.g., hexane or ethyl acetate) by vortexing or sonication.
-
Centrifuge the mixture to separate the organic phase from the cell debris and aqueous phase.
-
Carefully collect the organic supernatant. Repeat the extraction if necessary to ensure complete recovery.
-
-
GC-MS Analysis :
-
Concentrate the extracted sample under a stream of nitrogen if needed.
-
Analyze the sample using a GC-MS system equipped with a suitable column (e.g., HP-5ms or CYCLODEX-B).[4]
-
GC Program Example : Initial temperature of 50°C for 2 min, ramp at 5°C/min to 250°C, and hold for 10 min.[4] Use helium as the carrier gas.
-
Identification : Identify this compound and its related by-product abietatriene by comparing their retention times (e.g., ~17.6 min for this compound) and mass spectra to an authentic standard or published spectra.[4]
-
Quantification : Create a standard curve using purified this compound to quantify the concentration in your samples.[9]
-
References
- 1. Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization and Function of 3-Hydroxy-3-Methylglutaryl-CoA Reductase in Populus trichocarpa: Overexpression of PtHMGR Enhances Terpenoids in Transgenic Poplar [frontiersin.org]
- 3. 3-Hydroxy-3-methylglutaryl coenzyme A reductase genes from Glycine max regulate plant growth and isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of a cytosolic hydroxymethylglutaryl-CoA reductase leads to squalene accumulation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Miltiradiene Production in Engineered Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of miltiradiene in engineered Saccharomyces cerevisiae. The focus is on overcoming the common challenge of squalene (B77637) accumulation, a key bottleneck in maximizing this compound yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Squalene Accumulation, Low this compound Titer | 1. Imbalance in precursor flux: Overexpression of upstream mevalonate (B85504) (MVA) pathway genes (e.g., tHMG1) increases farnesyl pyrophosphate (FPP) production, which is a precursor for both squalene and geranylgeranyl pyrophosphate (GGPP), the direct precursor for this compound. This can lead to a metabolic bottleneck where FPP is preferentially converted to squalene.[1] 2. Insufficient GGPP synthesis: The endogenous GGPP synthase (BTS1) in yeast may not be efficient enough to handle the increased FPP flux, leading to the accumulation of FPP and its subsequent conversion to squalene.[1] 3. Inefficient this compound synthases: The catalytic activity of the introduced copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes may be a limiting factor. | 1. Enhance GGPP synthesis: Overexpress a fusion protein of FPP synthase (ERG20) and the native GGPP synthase (BTS1). This can help channel FPP towards GGPP.[1] Additionally, co-express a heterologous GGPP synthase, for instance from Sulfolobus acidocaldarius (SaGGPS), to further boost GGPP production.[1] 2. Downregulate the competing squalene synthesis pathway: Reduce the expression of the squalene synthase gene (ERG9) to divert FPP from squalene to GGPP. This can be achieved through promoter replacement or CRISPRi-based methods. 3. Optimize this compound synthase expression and activity: Ensure optimal codon usage of the CPS and KSL genes for yeast expression. Consider protein engineering strategies, such as creating a fusion protein of CPS and KSL, to improve catalytic efficiency and substrate channeling.[2] |
| Low Cell Growth and Viability | 1. Metabolic burden: High-level expression of heterologous proteins and redirection of metabolic flux can impose a significant metabolic burden on the cells, leading to reduced growth. 2. Accumulation of toxic intermediates: The accumulation of certain metabolic intermediates, such as farnesol, can be toxic to yeast cells. | 1. Use rich medium: If using auxotrophic markers, switch to antibiotic resistance markers to allow for cultivation in a rich medium, which can improve cell growth and plasmid stability.[1] 2. Optimize expression levels: Use promoters of varying strengths to balance the expression of pathway genes and reduce the metabolic load. 3. Fed-batch fermentation: Employ a fed-batch fermentation strategy to control nutrient supply, manage cell growth, and enhance product formation.[1] |
| Variability in this compound Production Between Batches | 1. Plasmid instability: Episomal plasmids can be unstable, leading to variable gene expression and inconsistent product titers. 2. Inconsistent inoculum preparation: Variations in the age or quality of the inoculum can affect fermentation performance. | 1. Genomic integration: Integrate the expression cassettes of the this compound pathway genes into the yeast genome for stable, long-term expression. 2. Standardize inoculum preparation: Implement a standardized protocol for inoculum preparation, ensuring consistent cell density and physiological state. |
Frequently Asked Questions (FAQs)
Q1: We are overexpressing a truncated HMG-CoA reductase (tHMG1) to increase precursor supply, but our this compound yield has not improved and we see a large accumulation of squalene. Why is this happening?
A1: This is a common issue that arises from an imbalance in the metabolic pathway. Overexpressing tHMG1 significantly boosts the production of FPP. However, FPP is a branch-point metabolite that can be directed towards either squalene synthesis (catalyzed by ERG9) or GGPP synthesis (catalyzed by BTS1), the precursor for this compound. When the downstream pathway for GGPP and this compound synthesis cannot accommodate the increased FPP flux, the excess FPP is shunted to the production of squalene, which acts as a metabolic sink.[1] To address this, you need to enhance the pull of FPP towards this compound by overexpressing GGPP synthases and/or downregulating the competing squalene synthesis pathway.
Q2: What is the most effective strategy to increase the supply of GGPP for this compound production?
A2: A highly effective strategy is to overexpress a fusion protein of the endogenous FPP synthase (ERG20) and GGPP synthase (BTS1). This fusion helps to channel the FPP produced by ERG20 directly to BTS1 for GGPP synthesis, reducing its availability for competing pathways.[1] Additionally, co-expressing a potent heterologous GGPP synthase, such as SaGGPS from Sulfolobus acidocaldarius, can further increase the GGPP pool available for this compound synthesis.[1]
Q3: Should we completely knock out the ERG9 gene to prevent squalene accumulation?
A3: While reducing ERG9 activity is beneficial, a complete knockout of ERG9 is generally not recommended. ERG9 is an essential gene in yeast as it is involved in the biosynthesis of ergosterol, a vital component of the cell membrane. A complete knockout would be lethal. Instead, you should aim to downregulate its expression. This can be achieved by replacing the native promoter with a weaker, inducible, or repressible promoter, allowing for a controlled reduction in squalene synthesis without compromising cell viability.
Q4: How can we confirm that our engineered yeast is producing this compound and quantify the titer?
A4: The most common and reliable method for identifying and quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS). You will need to extract the non-polar compounds, including this compound and squalene, from your yeast culture using an organic solvent (e.g., hexane (B92381) or ethyl acetate). The extract is then analyzed by GC-MS. This compound can be identified by comparing its mass spectrum and retention time to that of an authentic standard. Quantification is typically performed by creating a standard curve with known concentrations of the this compound standard.
Q5: Are there any protein engineering strategies to improve the efficiency of the this compound synthases?
A5: Yes, protein engineering can significantly enhance the performance of the this compound synthases (CPS and KSL). One effective approach is to create a fusion protein of CPS and KSL. This brings the two enzymes into close proximity, which can facilitate substrate channeling of the intermediate, copalyl diphosphate, from CPS directly to the active site of KSL, thereby increasing the overall catalytic efficiency and reducing the loss of the intermediate.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound production in engineered S. cerevisiae, highlighting the impact of different genetic modifications on product titers and squalene accumulation.
Table 1: Effect of Precursor Supply Engineering on this compound Production and Squalene Accumulation
| Strain Engineering | This compound Titer (mg/L) | Squalene Accumulation (mg/L) | Reference |
| Introduction of this compound synthases (CPS and KSL) | 4.2 | Not reported | [1] |
| Overexpression of tHMGR and upc2.1 | No increase | 78 | [1] |
| Overexpression of ERG20-BTS1 fusion and SaGGPS | 8.8 | Not reported | [1] |
| Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 | Not reported | [1] |
| Fed-batch fermentation of the combinatorially engineered strain | 488 | Not reported | [1] |
Table 2: High-Yield this compound Production in Engineered Yeast
| Strain Engineering Strategy | This compound Titer (mg/L) | Fermentation Scale | Reference |
| Modular pathway engineering (MOPE) with fusion of BTS1-ERG20 and SmCPS-SmKSL | 365 | 15-L bioreactor | [2] |
| Engineering chimeric diterpene synthases and isoprenoid biosynthetic pathways | 550.7 | Shake flask | [3] |
| Fed-batch fermentation of the chimeric synthase strain | 3500 | 5-L bioreactor | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound and Squalene from Yeast Culture for GC-MS Analysis
Materials:
-
Yeast culture (10 mL)
-
N-hexane (or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass beads (0.5 mm diameter)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Harvest 10 mL of yeast culture by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 10 mL of distilled water. Centrifuge again and discard the supernatant.
-
To the cell pellet, add 1 mL of distilled water and an equal volume of glass beads.
-
Disrupt the cells by vortexing at maximum speed for 10-15 minutes.
-
Add 5 mL of n-hexane to the cell lysate and vortex vigorously for 5 minutes to extract the lipophilic compounds.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase (hexane layer) and transfer it to a clean tube.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the extract and then decanting.
-
Transfer the dried extract to a GC vial for analysis.
Protocol 2: GC-MS Analysis of this compound and Squalene
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min, hold for 2 minutes
-
Ramp to 300°C at 15°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
Data Analysis:
-
Identify the peaks for squalene and this compound based on their retention times and comparison of their mass spectra with a standard or a spectral library.
-
Quantify the compounds by integrating the peak areas and using a standard curve generated from known concentrations of authentic standards.
Visualizations
Caption: Engineered this compound biosynthetic pathway in S. cerevisiae.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering chimeric diterpene synthases and isoprenoid biosynthetic pathways enables high-level production of this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing acetyl-CoA and NADPH supply for miltiradiene biosynthesis
Welcome to the technical support center for optimizing miltiradiene biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for this compound biosynthesis and why are they important?
This compound is a diterpenoid, and its biosynthesis relies on the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These five-carbon building blocks are synthesized from acetyl-CoA through the mevalonate (B85504) (MVA) pathway in eukaryotes like yeast.[2] The condensation of IPP and DMAPP molecules forms geranylgeranyl diphosphate (GGPP), the direct C20 precursor to this compound.[3][4][5] The entire process requires a significant supply of acetyl-CoA as the carbon source and the reducing cofactor NADPH.[6][7] Therefore, optimizing the intracellular pools of both acetyl-CoA and NADPH is a critical strategy for enhancing this compound production.[6]
Q2: How can the intracellular supply of acetyl-CoA be increased?
Increasing the flux towards acetyl-CoA is a key strategy for improving the production of various bioproducts, including isoprenoids.[8][9][10] Several metabolic engineering strategies can be employed:
-
Overexpression of Native Pathways: The most direct approach is to increase the activity of enzymes that synthesize acetyl-CoA from pyruvate (B1213749), such as pyruvate dehydrogenase (Pdh).[9]
-
Pyruvate Dehydrogenase (Pdh) Bypass: A Pdh bypass can serve as an alternative route for acetyl-CoA synthesis.[9] One version of this bypass involves the expression of pyruvate oxidase (PoxB) and acetyl-CoA synthetase (Acs), which has been shown to double the intracellular acetyl-CoA concentration.[9]
-
Inhibition of Competing Pathways: Deleting genes responsible for the consumption of acetyl-CoA in non-essential pathways can redirect carbon flux towards this compound biosynthesis.[9]
-
Increasing Coenzyme A (CoA) Supply: Enhancing the availability of Coenzyme A, a substrate for acetyl-CoA synthesis, can also functionally increase the intracellular concentration of acetyl-CoA.[9]
Q3: What are the most effective strategies for enhancing NADPH availability?
A sufficient supply of NADPH is crucial for the reductive steps in the MVA pathway.[1][11] Common methods to increase intracellular NADPH levels include:
-
Reducing NADPH Consumption: Knocking out genes that encode for NADPH-dependent enzymes in competing pathways can increase the NADPH pool available for this compound synthesis. For instance, deleting the NADPH-dependent glutamate (B1630785) dehydrogenase gene GDH1 in S. cerevisiae increased cubebol (B1253545) production by 85%.[1]
-
Increasing NADPH Synthesis: Overexpressing enzymes that generate NADPH can be highly effective. Overexpressing the NADH kinase POS5, which converts NADH to NADPH, led to a 1.8-fold increase in patchouli alcohol production in S. cerevisiae.[1]
Troubleshooting Guide
Problem 1: Low this compound yield despite successful expression of this compound synthase genes.
If the expression of this compound synthase (e.g., a fusion of SmCPS and SmKSL) is confirmed but the final product titer is low, the bottleneck likely lies in the supply of the precursor, GGPP.[2]
-
Possible Cause 1: Insufficient Acetyl-CoA Supply. The MVA pathway consumes a significant amount of acetyl-CoA. A limited pool of this precursor will directly impact the overall yield.
-
Solution: Implement strategies to boost acetyl-CoA levels as described in FAQ 2 . For example, overexpressing enzymes of the pyruvate bypass pathway in S. cerevisiae.[12]
-
-
Possible Cause 2: Insufficient NADPH Supply. The synthesis of one molecule of IPP/DMAPP via the MVA pathway consumes two molecules of NADPH.[1] An imbalance in this cofactor can limit the pathway's efficiency.
-
Solution: Enhance NADPH availability using the strategies outlined in FAQ 3 . Consider overexpressing an NADH kinase like POS5 to increase the NADPH pool.[1]
-
-
Possible Cause 3: Inefficient conversion of FPP to GGPP. The accumulation of intermediate products like squalene (B77637) (derived from FPP) suggests a bottleneck at the GGPP synthesis step.[3]
-
Solution: Overexpress a GGPP synthase (GGPPS). Co-expression of a fusion gene of FPP synthase (ERG20) and a GGPPS (like BTS1 from S. cerevisiae or SaGGPS from Sulfolobus acidocaldarius) can significantly improve GGPP supply and increase this compound production.[3]
-
Problem 2: Accumulation of intermediate metabolites and byproducts.
The accumulation of byproducts indicates that metabolic flux is being diverted away from the desired this compound pathway.
-
Possible Cause: Sub-optimal enzyme fusion or expression levels. Even with all the necessary genes present, inefficient channeling of intermediates between enzymes can lead to their conversion into byproducts.
-
Solution: Employ protein fusion strategies to bring sequential enzymes into close proximity. Fusing the FPP synthase (ERG20) with the GGPP synthase (BTS1), and the two diterpene synthases (SmCPS and SmKSL) has been shown to significantly improve this compound production and reduce byproduct formation.[2]
-
Quantitative Data on this compound Production
The following tables summarize the impact of various metabolic engineering strategies on this compound production titers.
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Strain/Modification | This compound Titer | Culture Condition | Reference |
| Initial Strain with SmCPS and SmKSL | 4.2 mg/L | Shake Flask | [3] |
| Overexpression of ERG20-BTS1 and SaGGPS | 28.2 mg/L | Shake Flask | [3] |
| Combinatorial overexpression of tHMGR, upc2.1, ERG20-BTS1, and SaGGPS | 61.8 mg/L | Shake Flask | [3] |
| Fed-batch fermentation of engineered strain | 488 mg/L | Bioreactor | [3] |
| Chimeric this compound synthase (CfTPS1-SmKSL1) with protein modification | 550.7 mg/L | Shake Flask | [13] |
| Fed-batch fermentation with chimeric synthase | 3.5 g/L | 5-L Bioreactor | [13][14] |
| Reinforcing GGPP and acetyl-CoA pathways, balancing NADPH | 1.31 g/L | Shake Flask | [6] |
| Comprehensive engineering and protein modification | 1.43 g/L | Shake Flask | [6] |
| Optimizing acetyl-CoA supply and product trafficking | 649.3 mg/L | Shake Flask | [15] |
| Fed-batch fermentation with optimized strain | 6.4 g/L | 5-L Bioreactor | [15] |
Experimental Protocols
Protocol 1: Overexpression of a Fusion Protein in Saccharomyces cerevisiae
This protocol provides a general workflow for expressing a fusion protein, such as ERG20-BTS1, to improve precursor supply for this compound biosynthesis.
-
Gene Amplification and Fusion:
-
Amplify the coding sequences of the individual genes (e.g., ERG20 and BTS1) from S. cerevisiae genomic DNA using PCR with primers that include appropriate restriction sites and a linker sequence.
-
Perform overlap extension PCR to fuse the two gene fragments together with the linker.
-
-
Plasmid Construction:
-
Digest the fusion gene fragment and a suitable yeast expression vector (e.g., a pESC series plasmid) with the corresponding restriction enzymes.
-
Ligate the fusion gene into the expression vector.
-
-
Yeast Transformation:
-
Transform the constructed plasmid into the desired S. cerevisiae host strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
-
Selection and Verification:
-
Select for successful transformants on appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient corresponding to the plasmid's auxotrophic marker).
-
Verify the presence of the insert in positive colonies by colony PCR or plasmid sequencing.
-
-
Expression and Analysis:
-
Culture the engineered yeast strain in an appropriate medium to induce protein expression.
-
Analyze the production of the target compound (e.g., this compound) using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction from the culture.
-
Visualizations
Caption: The MVA pathway converts Acetyl-CoA to isoprenoid precursors, leading to this compound.
Caption: Metabolic engineering strategies for enhancing the cytosolic acetyl-CoA pool.
Caption: Key approaches to boost the availability of the NADPH cofactor for biosynthesis.
References
- 1. Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived from Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving solubility and copy number of taxadiene synthase to enhance the titer of taxadiene in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming the Metabolism of Yeast for High-Level Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassessing acetyl-CoA supply and NADPH availability for mevalonate biosynthesis from glycerol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. Advanced metabolic Engineering strategies for the sustainable production of free fatty acids and their derivatives using yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering chimeric diterpene synthases and isoprenoid biosynthetic pathways enables high-level production of this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Miltiradiene Production Through Fusion Protein Engineering
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving miltiradiene titer using fusion protein engineering.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using fusion proteins to increase this compound titer?
A1: Fusion protein engineering in the context of this compound production aims to overcome several common bottlenecks in metabolic pathways. By physically linking two or more enzymes, this strategy can:
-
Increase local substrate concentration: It channels the product of the first enzyme directly to the active site of the second, which is particularly effective for unstable or volatile intermediates.[1][2]
-
Improve metabolic flux: By reducing the diffusion distance of intermediates, the overall reaction rate can be enhanced.[3]
-
Enhance protein stability and expression: In some cases, fusing a poorly expressed or unstable enzyme to a more stable partner can increase its cellular levels.[4]
-
Reduce the accumulation of toxic intermediates or byproducts: Efficient channeling can prevent the buildup of compounds that might inhibit cell growth or other enzymes.[5]
Q2: Which enzymes in the this compound biosynthesis pathway are the best candidates for fusion?
A2: Several key enzymes in the pathway have been successfully fused to improve this compound production. These include:
-
Upstream Mevalonate (MVA) Pathway Enzymes: Fusing farnesyl diphosphate (B83284) synthase (ERG20) and geranylgeranyl diphosphate synthase (BTS1) has been shown to increase the supply of the precursor geranylgeranyl diphosphate (GGPP).[6]
-
Diterpene Synthases: The two key enzymes for this compound synthesis, copalyl diphosphate synthase (CPS) and this compound synthase (KSL), are excellent candidates for fusion. Fusing these two enzymes can significantly enhance the conversion of GGPP to this compound.[5][7]
-
Heterologous Enzyme Fusions: Chimeric fusions of diterpene synthases from different organisms, such as CfTPS1 from Coleus forskohlii and SmKSL1 from Salvia miltiorrhiza, have demonstrated high efficiency in converting GGPP to this compound.[7]
Q3: What are the key considerations when designing a fusion protein construct?
A3: Several factors should be considered for a successful fusion protein design:
-
Enzyme Order: The order of the enzymes in the fusion protein can impact its activity. Generally, the enzyme producing the substrate for the next should be placed N-terminally.
-
Linker Selection: The length and flexibility of the peptide linker connecting the enzymes are crucial. A linker that is too short may cause misfolding and steric hindrance, while a very long linker might not provide a significant substrate channeling advantage. Flexible linkers, often rich in glycine (B1666218) and serine, are commonly used.
-
Codon Optimization: The DNA sequence encoding the fusion protein should be codon-optimized for the expression host (e.g., Saccharomyces cerevisiae) to ensure efficient translation.
-
Cellular Localization: Ensure that both enzymes are targeted to the same cellular compartment where the substrate is produced (e.g., the cytoplasm).
Troubleshooting Guides
Problem 1: Low or no expression of the fusion protein.
| Possible Cause | Suggested Solution |
| Codon Usage: | Suboptimal codon usage for the expression host. |
| Promoter Strength: | The promoter driving the expression of the fusion protein is too weak. |
| Protein Toxicity: | The fusion protein or its product is toxic to the cells. |
| mRNA Instability: | The mRNA transcript of the fusion protein is unstable. |
Problem 2: The fusion protein is expressed, but there is no improvement in this compound titer.
| Possible Cause | Suggested Solution |
| Incorrect Folding/Inactivity: | The fusion of the two enzymes has led to improper folding and loss of activity. |
| Precursor Limitation: | The supply of the initial substrate (GGPP) is the limiting factor, not the activity of the fused enzymes. |
| Suboptimal Cultivation Conditions: | The fermentation conditions are not optimal for this compound production. |
| Byproduct Formation: | Precursors are being diverted to competing pathways, such as sterol biosynthesis. |
Problem 3: High levels of byproducts are observed.
| Possible Cause | Suggested Solution |
| Suboptimal Enzyme Ratio: | The activities of the fused enzymes are not balanced, leading to the accumulation of intermediates that are converted into byproducts. |
| Promiscuous Enzyme Activity: | One of the enzymes in the fusion has side activities that produce byproducts. |
| Metabolic Imbalance: | Overproduction of precursors overwhelms the fusion enzyme, leading to spillover into other pathways. |
Quantitative Data Summary
Table 1: Improvement of this compound Titer using Fusion Protein Engineering in S. cerevisiae
| Engineering Strategy | Parent Strain Titer (mg/L) | Engineered Strain Titer (mg/L) | Fold Increase | Reference |
| Overexpression of ERG20-BTS1 fusion and SaGGPS | 5.4 | 28.2 | 5.2x | [6] |
| Combinatorial overexpression of tHMGR and ERG20-BTS1-SaGGPS | 28.2 | 61.8 | 2.2x | [6] |
| Fed-batch fermentation of engineered strain | 61.8 | 488 | 7.9x | [6] |
| Chimeric this compound synthase (CfTPS1-SmKSL1) in shake flasks | Not specified | 550.7 | - | [7] |
| Chimeric this compound synthase (CfTPS1-SmKSL1) in 5-L bioreactor | Not specified | 3500 | - | [7] |
| Fusion of SmCPS and SmKSL in a diploid strain in 15-L bioreactor | Not specified | 365 | - | [5] |
Experimental Protocols
Protocol 1: Construction of a Fusion Protein using Overlap Extension PCR
This protocol describes the creation of a seamless fusion of two genes (Gene A and Gene B).
Materials:
-
High-fidelity DNA polymerase
-
DNA templates for Gene A and Gene B
-
Primers (see below)
-
dNTPs
-
PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel extraction kit
Primer Design:
-
Primer 1 (Fwd_A): Forward primer for Gene A.
-
Primer 2 (Rev_A_linker): Reverse primer for Gene A, containing the reverse complement of the 5' end of the linker sequence.
-
Primer 3 (Fwd_B_linker): Forward primer for Gene B, containing the linker sequence at its 5' end.
-
Primer 4 (Rev_B): Reverse primer for Gene B.
-
Primer 5 (Fwd_A): Same as Primer 1.
-
Primer 6 (Rev_B): Same as Primer 4.
Procedure:
Step 1: First Round of PCR
-
Set up two separate PCR reactions:
-
Reaction 1: Amplify Gene A using primers Fwd_A and Rev_A_linker.
-
Reaction 2: Amplify Gene B using primers Fwd_B_linker and Rev_B.
-
-
Run the PCR reactions using an appropriate thermal cycling program.
-
Analyze the PCR products on an agarose gel to confirm the correct size.
-
Purify the PCR products for Gene A and Gene B using a gel extraction kit.
Step 2: Second Round of PCR (Fusion Reaction)
-
Set up a new PCR reaction containing:
-
Equimolar amounts of the purified PCR products from Step 1 (Gene A and Gene B fragments).
-
Primers Fwd_A and Rev_B.
-
High-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
-
Run the PCR with an initial denaturation step, followed by a few cycles of denaturation and annealing/extension without primers, and then add the outer primers (Fwd_A and Rev_B) for the remaining cycles.
-
Analyze the final PCR product on an agarose gel. A band corresponding to the size of Gene A + Linker + Gene B should be visible.
-
Purify the fusion gene product using a gel extraction kit. The purified fragment is now ready for cloning into an expression vector.
Protocol 2: this compound Extraction and Quantification by GC-MS
This protocol is for the extraction of this compound from yeast cultures and its quantification.
Materials:
-
Yeast culture producing this compound
-
n-Hexane (or dodecane (B42187) as an in-culture overlay)
-
Internal standard (e.g., caryophyllene)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
Step 1: In-situ Extraction (Overlay)
-
During yeast cultivation, add a 10% (v/v) layer of an organic solvent (e.g., dodecane) to the culture medium to capture the secreted this compound.
Step 2: Sample Preparation
-
After fermentation, vortex the culture vigorously to mix the organic and aqueous layers.
-
Centrifuge the culture to separate the phases.
-
Carefully collect the organic layer (overlay).
-
Add a known concentration of an internal standard (e.g., caryophyllene) to the collected organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
Step 3: GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions:
-
Column: A non-polar column such as HP-5MS.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Create a standard curve using pure this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the standard curve.
-
Visualizations
References
- 1. addgene.org [addgene.org]
- 2. Overlap extension PCR cloning: a simple and reliable way to create recombinant plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlap extension PCR [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Yeast transformation [protocols.io]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
Addressing cofactor imbalance in miltiradiene producing yeast strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with miltiradiene-producing yeast strains. Our focus is on addressing challenges related to cofactor imbalance that can impact the efficiency of your experiments.
Troubleshooting Guide
Issue 1: Low this compound Titer Despite Successful Pathway Introduction
Question: I have successfully introduced the this compound biosynthesis pathway into my Saccharomyces cerevisiae strain, but the final titer is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
Answer: Low this compound production, even with the core biosynthetic genes in place, often points to limitations in the supply of precursors and essential cofactors. The primary areas to investigate are the availability of Geranylgeranyl Diphosphate (B83284) (GGPP) and the balance of redox cofactors like NADPH.
Possible Causes and Solutions:
-
Insufficient GGPP Precursor Supply: The synthesis of this compound from the universal diterpenoid precursor GGPP is a critical step. An inadequate supply of GGPP can severely limit your final product yield.
-
Solution: Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway to boost the production of GGPP. This includes enzymes such as a truncated 3-hydroxyl-3-methylglutaryl-CoA reductase (tHMGR), FPP synthase (ERG20), and GGPP synthase (BTS1).[1] Combining the overexpression of tHMGR and a mutated global regulatory factor (upc2.1) has been shown to synergistically increase this compound production.[1]
-
-
Cofactor Imbalance (NADPH/NADP+): The biosynthesis of isoprenoids, including this compound, is a reductive process that requires a significant amount of NADPH. An imbalance in the NADPH/NADP+ ratio can create a bottleneck.
-
Suboptimal Fermentation Conditions: The culture conditions play a crucial role in both cell growth and product formation.
-
Solution: Optimize fermentation parameters such as temperature, pH, and nutrient feeding. Fed-batch fermentation has been demonstrated to significantly increase this compound titers.[1]
-
Issue 2: Accumulation of Squalene (B77637) and Other Undesired Byproducts
Question: My engineered yeast strain is producing high levels of squalene, but very little this compound. How can I redirect the metabolic flux towards my desired product?
Answer: The accumulation of squalene indicates that the metabolic flux is being diverted away from this compound production at the farnesyl diphosphate (FPP) branch point. FPP is a precursor for both sterols (like squalene) and diterpenoids (like this compound).
Possible Causes and Solutions:
-
High Activity of Squalene Synthase: The enzyme squalene synthase (ERG9) competes for the FPP pool.
-
Solution: Downregulate the expression of the ERG9 gene to reduce the flux towards squalene. This can be achieved using techniques like promoter replacement to fine-tune the expression level.
-
-
Insufficient GGPP Synthase Activity: If the conversion of FPP to GGPP is inefficient, FPP will accumulate and be converted to squalene.
-
Solution: Overexpress a fusion gene of FPP synthase (ERG20) and endogenous GGPP synthase (BTS1), along with a heterologous GGPP synthase, to enhance the conversion of FPP to GGPP.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting titer for this compound in a non-optimized S. cerevisiae strain?
A1: Initial reported titers for this compound in S. cerevisiae with the introduction of the necessary synthases are typically in the low mg/L range. For example, initial production has been reported at 4.2 mg/L and 7.1 mg/L in shake flasks.[1][4]
Q2: How much can this compound production be improved through metabolic engineering?
A2: Metabolic engineering strategies have been shown to dramatically increase this compound titers. Through a combination of precursor pathway enhancement, cofactor balancing, and fermentation optimization, production has been increased to as high as 6.4 g/L in a 5 L bioreactor.[4]
Q3: What is the role of acetyl-CoA in this compound production and how can its supply be enhanced?
A3: Acetyl-CoA is a fundamental building block for the MVA pathway, which produces the isoprenoid precursors for this compound. A limited supply of cytosolic acetyl-CoA can be a significant bottleneck.[4] Enhancing its supply can be achieved by engineering complementary acetyl-CoA biosynthetic routes to redirect carbon flux towards the MVA pathway.[4]
Q4: Are there alternatives to S. cerevisiae for this compound production?
A4: Yes, other host organisms are being explored. For instance, Nicotiana benthamiana has been used as a plant-based platform for this compound production, leveraging its richer membrane systems and cofactor availability.[5][6]
Quantitative Data Summary
| Engineering Strategy | Initial this compound Titer (mg/L) | Final this compound Titer (mg/L) | Fold Increase | Reference |
| Overexpression of ERG20-BTS1 and SaGGPS | 5.4 | 28.2 | 5.2x | [1] |
| Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 28.2 | 61.8 | 2.2x | [1] |
| Fed-batch fermentation of engineered strain | 61.8 | 488 | 7.9x | [1] |
| Strengthening MVA pathway in BY4741 | - | 7.1 | - | [4] |
| Enzyme engineering and precursor optimization | 7.1 | 649.3 | 91.5x | [4] |
| Fed-batch fermentation in 5L bioreactor | 649.3 | 6400 | 9.9x | [4] |
| Reinforcing GGPP and acetyl-CoA biosynthesis and balancing NADPH | - | 1310 | - | [2][3] |
| Further modification of this compound synthase fusion protein | 1310 | 1430 | 1.1x | [2][3] |
Experimental Protocols
Protocol 1: Overexpression of Genes in the MVA Pathway
This protocol provides a general workflow for overexpressing genes such as tHMGR, ERG20, and BTS1 in S. cerevisiae.
1. Plasmid Construction:
- Select a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or an integrating vector).
- Clone the open reading frame (ORF) of the target gene (e.g., tHMGR) under the control of a strong constitutive promoter (e.g., TEF1 or GPD).
- Include a selectable marker (e.g., URA3, LEU2, or an antibiotic resistance gene).
2. Yeast Transformation:
- Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/PEG method.
- Transform the constructed plasmid into the desired yeast strain.
- Plate the transformed cells on selective media to isolate successful transformants.
3. Verification of Transformants:
- Confirm the presence of the integrated cassette by colony PCR.
- (Optional) Verify the increased expression of the target gene by RT-qPCR or Western blotting.
4. Shake-Flask Cultivation for this compound Production:
- Inoculate a single colony of the engineered strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.
- Use this starter culture to inoculate a larger volume of production medium (e.g., YPD) in a shake flask.
- For two-phase fermentation, add a dodecane (B42187) overlay to capture the this compound.
- Incubate at 30°C with shaking for 72-96 hours.
5. This compound Extraction and Analysis:
- Extract this compound from the dodecane layer.
- Analyze the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Troubleshooting workflow for this compound production in yeast.
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reprogramming the Metabolism of Yeast for High-Level Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana [mdpi.com]
Reducing byproduct formation in microbial miltiradiene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing byproduct formation in microbial miltiradiene synthesis.
Troubleshooting Guides
Issue 1: Low this compound Titer and High Squalene (B77637) Accumulation
Symptoms:
-
Your engineered microbial strain produces significantly more squalene than this compound.
-
GC-MS or LC-MS analysis shows a large squalene peak and a small this compound peak.
Possible Causes:
-
Metabolic Imbalance: Overexpression of an upstream enzyme in the mevalonate (B85504) (MVA) pathway, such as a truncated 3-hydroxyl-3-methylglutaryl-CoA reductase (tHMGR), can lead to a surplus of farnesyl diphosphate (B83284) (FPP).[1] This excess FPP is then readily converted to squalene by the endogenous squalene synthase.
-
Insufficient Geranylgeranyl Diphosphate (GGPP) Synthesis: The enzymes responsible for converting FPP to GGPP, the direct precursor for this compound, may be a bottleneck.
Troubleshooting Steps:
-
Enhance GGPP Synthase Activity:
-
Balance Upstream and Downstream Pathways:
-
Instead of solely overexpressing tHMGR, co-express it with the enhanced GGPP synthesis machinery (e.g., ERG20-BTS1 fusion and SaGGPS).[1] This creates a more balanced pathway, pulling intermediates towards this compound.
-
-
Consider a Modular Pathway Engineering (MOPE) Strategy:
-
Construct fusion proteins of the this compound biosynthesis enzymes, SmCPS and SmKSL, to enhance metabolic channeling from GGPP to this compound and reduce the accumulation of byproducts.[2]
-
Quantitative Data Summary: this compound vs. Squalene Production in S. cerevisiae
| Strain Engineering Strategy | This compound Titer (mg/L) | Squalene Titer (mg/L) | Reference |
| Introduction of this compound synthases (SmCPS + SmKSL) | 4.2 | Not reported | [1] |
| Overexpression of tHMGR and upc2.1 | No increase | 78 | [1] |
| Overexpression of ERG20-BTS1 fusion and SaGGPS | 8.8 | Not reported | [1] |
| Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 | Not reported | [1] |
| Fed-batch fermentation with optimized strain | 488 | Not reported | [1] |
Experimental Workflow for Enhancing this compound Production
References
Technical Support Center: Miltiradiene Production in N. benthamiana
This technical support center provides troubleshooting guidance for researchers encountering low yields of miltiradiene during transient expression experiments in Nicotiana benthamiana.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is very low or undetectable after transiently expressing the biosynthetic genes. What are the common causes?
A1: Low this compound yield is a common issue that can stem from several factors. The most frequent causes include:
-
Insufficient Precursor Supply: The production of this compound, a diterpenoid, depends on a sufficient pool of the precursor geranylgeranyl diphosphate (B83284) (GGPP).[1] The endogenous supply in N. benthamiana may not be adequate to support high-level production from strong promoters.
-
Suboptimal Gene Expression: The efficiency of Agrobacterium-mediated transient expression can be influenced by numerous factors, including the bacterial strain, cell density, infiltration media, and the age of the plant leaves.[2][3]
-
Competition from Endogenous Pathways: Native metabolic pathways in N. benthamiana compete for the same isoprenoid precursors (IPP and DMAPP) that are required for this compound synthesis.[1][4] Key competing pathways include those for sterols (MVA pathway) and carotenoids (MEP pathway).[4][5]
-
Enzyme Localization: this compound is naturally synthesized in the plastids. If your expressed enzymes are not correctly targeted to the appropriate subcellular compartment, pathway efficiency will be compromised.[1]
-
Cellular Toxicity: Overexpression of certain enzymes, particularly upstream rate-limiting ones like HMGR, can sometimes lead to metabolic imbalances and cellular stress, accelerating apoptosis and negatively impacting yields.[1][6]
Q2: How can I increase the supply of the GGPP precursor?
A2: Boosting the precursor pool is one of the most effective strategies to enhance diterpenoid production.[7] this compound biosynthesis begins with the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced by the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][8]
-
Overexpress Rate-Limiting Enzymes: Co-express key regulatory enzymes of the precursor pathways.
-
For the MEP pathway (plastidial), overexpressing 1-deoxy-D-xylulose 5-phosphate synthase (DXS) is a common and effective strategy.[4][7] Combining DXS with other MEP pathway genes like DXR or HDR can further enhance flux.[7][9]
-
For the MVA pathway (cytosolic), overexpressing a truncated, feedback-insensitive version of 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR) is a standard approach to increase precursor supply for cytosolic terpenoid synthesis.[4]
-
-
Cytoplasmic Engineering: A successful strategy has been to relocate the entire this compound pathway to the cytoplasm, which has an independent precursor supply via the MVA pathway. This avoids competition within the plastid and has been shown to significantly increase yields when combined with the overexpression of the MVA pathway's rate-limiting enzyme, HMGR.[1]
Q3: I am overexpressing the precursor pathway enzymes, but my yields are still not optimal. What else can I do?
A3: If precursor supply has been addressed, consider these additional strategies:
-
Silence Competing Pathways: Use RNA interference (RNAi) to downregulate endogenous enzymes that divert precursors away from your pathway of interest. For example, silencing squalene (B77637) synthase (SQS) can increase the availability of FPP for sesquiterpenes, and silencing phytoene (B131915) synthase (PSY) can increase the availability of GGPP for diterpenes.[4][5]
-
Optimize Expression Constructs: Ensure your genes of interest (SmCPS, SmKSL, and a GGPPS) are codon-optimized for N. benthamiana and are driven by strong promoters (e.g., CaMV 35S).
-
Alleviate Toxicity: If you observe accelerated leaf yellowing or necrosis, particularly when overexpressing an upstream enzyme like HMGR, ensure you are co-expressing the full downstream pathway (GGPPS + CPS + KSL). This can help pull the metabolic flux forward and prevent the accumulation of potentially toxic intermediates, alleviating the stress symptoms.[1]
-
Optimize Infiltration Protocol: The success of transient expression is highly dependent on the infiltration procedure. Experiment with different Agrobacterium strains (AGL1 has been shown to be effective), bacterial densities (OD₆₀₀ of 0.8-1.0), and infiltration media additives like acetosyringone (B1664989) (500 μM) and surfactants (Pluronic F-68).[3][10] A mild heat shock (37°C) to the plants 1-2 days post-infiltration can also dramatically increase protein expression.[3]
Data Summary Tables
Table 1: this compound Yields in N. benthamiana with Different Metabolic Engineering Strategies
| Engineering Strategy | Key Genes Expressed | This compound Yield (mg/g Fresh Weight) | Fold Increase | Reference |
| Baseline Plastidial Pathway | SmGGPPS + SmCPS + SmKSL | ~0.23 | - | [1] |
| Cytoplasmic Engineering | SmtGGPPS + SmtCPS + SmtKSL | Not specified, but part of the optimized strategy | - | [1] |
| Cytoplasmic Engineering + MVA Boost | SmtGGPPS + SmtCPS + SmtKSL + SmHMGR | 0.74 | ~3.2x | [1] |
Sm = Salvia miltiorrhiza; Smt = cytoplasm-targeted version.
Table 2: Examples of Terpenoid Yield Enhancement by Overexpressing Upstream Pathway Genes
| Target Terpenoid | Pathway Targeted | Upstream Genes Co-expressed | Yield Increase | Reference |
| Casbene (B1241624) (Diterpene) | MEP | AtDXS + AtHDR | 410% (vs. casbene synthase alone) | [7] |
| Linalool (Monoterpene) | MEP | DXS + DXR + LIS | ~2.3x (vs. control) | [9][11] |
| Costunolide (Sesquiterpene) | MVA | HMGR | Not specified, but produced 48 ng/mg | [9] |
| β-amyrin (Triterpene) | MVA | Oat SQS | 2-3 fold | [4] |
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transient Expression
This protocol is a standard method for expressing genes of interest in N. benthamiana leaves.[3][10]
-
Plant Growth: Grow Nicotiana benthamiana plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 5-6 weeks until they have several fully expanded leaves.[10]
-
Bacterial Culture:
-
Inoculate Agrobacterium tumefaciens (strain GV3101 or AGL1) carrying your expression plasmids into YEP liquid medium with appropriate antibiotics.
-
Grow overnight on a shaker at 28°C.
-
-
Infiltration Media Preparation:
-
Infiltration:
-
Adjust the optical density (OD₆₀₀) of the bacterial suspension to 0.8–1.0. If co-infiltrating multiple constructs, mix the bacterial suspensions in equal ratios.
-
Incubate the final suspension in the dark at room temperature for 1-2 hours.
-
Use a needleless syringe to gently infiltrate the bacterial suspension into the abaxial (underside) of the youngest, fully expanded leaves.
-
-
Incubation and Harvest:
Protocol 2: this compound Extraction and GC-MS Analysis
This protocol outlines the extraction and detection of this compound from leaf samples.
-
Sample Preparation:
-
Harvest and weigh infiltrated leaf discs.
-
Flash-freeze in liquid nitrogen and grind to a fine powder.
-
-
Extraction:
-
Add a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to the powdered tissue.
-
Vortex thoroughly and sonicate for 15-30 minutes.
-
Centrifuge to pellet the cell debris.
-
-
Analysis:
-
Transfer the supernatant (containing the extracted metabolites) to a new vial.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.[13] The characteristic mass-to-charge ratio (m/z) of 91 can be monitored for detection.[13]
-
Visualizations
Caption: this compound biosynthesis pathways in native plastid and engineered cytosol.
Caption: Workflow for transient expression and analysis of this compound.
Caption: Decision tree for troubleshooting low this compound yields.
References
- 1. mdpi.com [mdpi.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. d-nb.info [d-nb.info]
- 4. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a Nicotiana benthamiana transgenic platform for high‐value diterpene production and candidate gene evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combinatorial transient gene expression strategies to enhance terpenoid production in plants [frontiersin.org]
- 10. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial transient gene expression strategies to enhance terpenoid production in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial transient gene expression strategies to enhance terpenoid production in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Miltiradiene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing metabolic flux towards miltiradiene production.
Troubleshooting Guide
Low or no this compound production is a common issue in metabolic engineering projects. The following guide provides a structured approach to identifying and resolving potential bottlenecks in your experimental workflow.
| Potential Problem | Possible Causes | Recommended Solutions |
| Low Precursor Supply (GGPP) | - Insufficient expression or activity of enzymes in the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway.- Diversion of precursors to competing metabolic pathways (e.g., sterol biosynthesis). | - Overexpress rate-limiting enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR).[1]- Overexpress Geranylgeranyl diphosphate (B83284) synthase (GGPS) to channel more carbon flux towards GGPP.[1]- Down-regulate competing pathways , such as squalene (B77637) synthesis, to redirect farnesyl diphosphate (FPP) towards GGPP.[1] |
| Inefficient Conversion of GGPP to this compound | - Low expression or activity of the diterpene synthases, copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL).- Poor substrate channeling between CPS and KSL. | - Codon-optimize the SmCPS and SmKSL genes for the expression host.- Test enzyme orthologs from different species to identify more active variants.[2]- Create fusion proteins of CPS and KSL to enhance metabolic flux and reduce the accumulation of intermediates.[3] |
| Host Cell Metabolic Burden or Toxicity | - High-level expression of heterologous proteins can divert cellular resources from essential processes.- Accumulation of metabolic intermediates or the final product may be toxic to the host cells. | - Use lower copy number plasmids or integrate the expression cassettes into the host genome for more stable and moderate expression.- Employ inducible promoters to control the timing and level of gene expression.- Implement a two-phase fermentation strategy where a solvent overlay is used to capture and remove this compound from the culture, reducing its toxic effects on the cells.[2] |
| Suboptimal Fermentation Conditions | - Non-ideal temperature, pH, aeration, or nutrient composition in the culture medium. | - Optimize fermentation parameters such as temperature (typically 30°C for S. cerevisiae), pH, and dissolved oxygen levels.[4]- Optimize the composition of the fermentation medium , including carbon and nitrogen sources, to support robust cell growth and high-level production.[5] |
| Inaccurate Quantification of this compound | - Inefficient extraction of this compound from the culture.- Issues with the analytical method (e.g., Gas Chromatography-Mass Spectrometry - GC-MS). | - Optimize the extraction protocol . A common method involves solvent extraction with an organic solvent like ethyl acetate (B1210297) or hexane.- Verify the GC-MS method by running a standard curve with pure this compound to ensure accurate quantification. |
Quantitative Data Summary
The following tables summarize this compound production titers achieved in different host organisms and under various metabolic engineering strategies.
Table 1: this compound Production in Saccharomyces cerevisiae
| Strain/Engineering Strategy | Titer (mg/L) | Reference |
| Initial strain with SmCPS and SmKSL | 4.2 | [1] |
| Overexpression of ERG20-BTS1 and SaGGPS | 28.2 | [1] |
| Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 | [1] |
| Fed-batch fermentation of engineered strain | 488 | [1] |
| Fusion of SmCPS and SmKSL, diploid strain in 15-L bioreactor | 365 | [3] |
| Comprehensive engineering and protein modification in shake flask | 1430 | [6] |
| Engineered strain in a 5 L bioreactor | 6400 | [7] |
Table 2: this compound Production in Nicotiana benthamiana
| Engineering Strategy | Titer (mg/g FW) | Reference |
| Cytoplasmic engineering with enhancement of SmHMGR | 0.74 | [8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for this compound biosynthesis?
A1: this compound is synthesized from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In yeast and plants, these precursors are primarily produced through the mevalonate (MVA) pathway. IPP and DMAPP are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP). GGPP is then cyclized by two diterpene synthases: copalyl diphosphate synthase (CPS) converts GGPP to (+)-copalyl diphosphate ((+)-CPP), and subsequently, kaurene synthase-like (KSL) catalyzes the formation of this compound from (+)-CPP.[9]
Q2: Which are the key rate-limiting steps in the this compound biosynthesis pathway?
A2: The key rate-limiting steps are often the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), and the conversion of GGPP to this compound by CPS and KSL.[8] Therefore, metabolic engineering strategies often focus on overexpressing these enzymes.
Q3: How can I improve the supply of the precursor GGPP?
A3: To improve the supply of GGPP, you can overexpress key enzymes in the MVA pathway, particularly a truncated, soluble version of HMGR (tHMGR), which is a key regulatory enzyme. Additionally, overexpressing GGPP synthase (GGPPS or BTS1 in yeast) can help pull the metabolic flux from FPP towards GGPP. Co-expression of FPP synthase (FPPS or ERG20 in yeast) can also be beneficial.[1]
Q4: What are the advantages of using a fusion protein of CPS and KSL?
A4: Creating a fusion protein of CPS and KSL can significantly improve this compound production by promoting substrate channeling.[3] This brings the active sites of the two enzymes into close proximity, facilitating the direct transfer of the intermediate (+)-CPP from CPS to KSL. This can increase the overall catalytic efficiency and reduce the accumulation of potentially toxic intermediates and byproducts.[3]
Q5: What analytical method is typically used to quantify this compound?
A5: The most common analytical method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[10] This technique allows for the separation of this compound from other metabolites in the sample and its subsequent identification and quantification based on its mass spectrum and retention time.
Experimental Protocols
Gene Cloning and Plasmid Construction
This protocol outlines the general steps for cloning the genes for this compound biosynthesis (SmCPS and SmKSL) into an expression vector for transformation into S. cerevisiae.
-
Gene Amplification: Amplify the coding sequences of SmCPS and SmKSL from Salvia miltiorrhiza cDNA using PCR with high-fidelity DNA polymerase. Design primers with appropriate restriction sites for cloning into the desired expression vector.
-
Vector Preparation: Digest the expression vector (e.g., a pESC series vector) and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene fragments into the prepared vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Plasmid Purification and Verification: Select positive colonies and culture them to purify the plasmid DNA. Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.
Yeast Transformation
This protocol describes the transformation of the constructed plasmids into S. cerevisiae.
-
Prepare Yeast Competent Cells: Grow the desired S. cerevisiae strain (e.g., BY4741) in YPD medium to the mid-log phase. Harvest the cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate solution.
-
Transformation: Mix the competent cells with the purified plasmid DNA and carrier DNA (e.g., salmon sperm DNA). Add a polyethylene (B3416737) glycol (PEG) solution and incubate.
-
Heat Shock: Subject the cell mixture to a heat shock at 42°C.
-
Plating: Plate the transformed cells onto selective synthetic complete (SC) dropout medium lacking the appropriate nutrient corresponding to the auxotrophic marker on the plasmid.
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies appear.
Shake-Flask Fermentation and this compound Production
This protocol provides a general procedure for small-scale production of this compound in shake flasks.
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of production medium (e.g., 50 mL of YPD or a defined fermentation medium) with the overnight culture to an initial OD600 of ~0.1.
-
Induction (if using an inducible promoter): If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) to the culture when it reaches the mid-log phase of growth.
-
Two-Phase Fermentation: For in-situ product removal, add a layer of an organic solvent (e.g., dodecane, 10-20% v/v) to the culture medium to extract this compound as it is produced.
-
Incubation: Incubate the culture at 30°C with vigorous shaking for 72-96 hours.
-
Harvesting: After fermentation, harvest the organic phase for this compound analysis.
This compound Extraction and Quantification by GC-MS
This protocol details the extraction and analysis of this compound.
-
Extraction:
-
If a two-phase fermentation was used, directly collect the organic layer.
-
If not, centrifuge the culture to separate the cells from the medium. Extract the cell pellet and the supernatant separately with an equal volume of an organic solvent (e.g., ethyl acetate or hexane).
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Sample Preparation: Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis. Add an internal standard if necessary for accurate quantification.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the sample. A typical program might start at a lower temperature, ramp up to a high temperature, and then hold.
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the this compound peak based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Generate a standard curve using known concentrations of a pure this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound biosynthetic pathway starting from Acetyl-CoA.
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Reprogramming the Metabolism of Yeast for High-Level Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana | MDPI [mdpi.com]
- 9. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Miltiradiene Fermentation
Welcome to the technical support center for the optimization of fermentation conditions for miltiradiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the microbial production of this important diterpenoid precursor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its microbial production significant?
A1: this compound is a tricyclic diterpene that serves as a crucial precursor in the biosynthesis of many pharmacologically valuable natural products, including tanshinones (used in traditional Chinese medicine for cardiovascular diseases) and triptolides (which have anti-inflammatory and anti-cancer properties).[1][2][3] Microbial production via metabolic engineering in hosts like Saccharomyces cerevisiae offers a sustainable and scalable alternative to extraction from slow-growing plants, which is often inefficient.[4][5]
Q2: What is the basic biosynthetic pathway for producing this compound in engineered Saccharomyces cerevisiae?
A2: In engineered yeast, this compound is produced from acetyl-CoA via the mevalonate (B85504) (MVA) pathway. Key steps involve the synthesis of the universal C5 isoprenoid precursors, IPP and DMAPP, which are converted to the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP).[3][6] Finally, two key enzymes, a copalyl diphosphate synthase (CPS) and a kaurene synthase-like (KSL) enzyme, catalyze the cyclization of GGPP to form this compound.[3][4] The efficiency of this pathway is often limited by the supply of GGPP and competition from native pathways, such as sterol biosynthesis.[4]
Caption: this compound biosynthesis pathway in engineered S. cerevisiae.
Q3: What are the most critical factors influencing this compound yield in fermentation?
A3: The primary factors are:
-
Genetic Engineering Strategy: The choice and expression levels of key enzymes are crucial. This includes strengthening the MVA pathway (e.g., overexpressing a truncated HMG-CoA reductase, tHMGR), enhancing the GGPP supply by overexpressing GGPP synthases (like BTS1 and SaGGPS), and expressing efficient this compound synthases (CPS and KSL).[4][7]
-
Precursor Supply: Ensuring a high flux of acetyl-CoA and GGPP is fundamental. Competition from the native sterol pathway, which also uses the precursor FPP, is a major bottleneck.[4]
-
Fermentation Conditions: Physical and chemical parameters such as temperature, pH, aeration (stirring and airflow rate), and media composition must be optimized.[8]
-
Cultivation Mode: Fed-batch fermentation in a bioreactor typically yields significantly higher titers than simple batch cultivation in shake flasks by maintaining optimal growth conditions and nutrient levels.[4][7]
Q4: What are the typical this compound titers achieved in different fermentation scales?
A4: Titers can vary widely based on the strain's genetic background and the fermentation strategy.
-
Shake Flasks: Initial engineered strains might produce around 4-10 mg/L.[4] Through extensive metabolic engineering, including optimizing precursor supply and enzyme expression, titers can be increased to over 600 mg/L.[4][7]
-
Bioreactors (Fed-Batch): Using high-cell-density fed-batch fermentation, production levels can be dramatically increased. Titers ranging from 488 mg/L to as high as 6.4 g/L have been reported, representing the highest production levels to date.[4][7]
Section 2: Troubleshooting Guide
Problem: My this compound yield is very low or undetectable. What are the common causes?
Answer: Low or no yield is a common issue that can be traced back to several factors. A systematic approach is needed to identify the bottleneck.
Caption: A systematic workflow for troubleshooting low this compound yield.
-
Verify Strain Integrity: First, confirm that your engineered strain is correct. Use PCR and sequencing to verify plasmid integration and the correctness of the inserted genes (CPS, KSL, etc.).
-
Confirm Enzyme Expression: Lack of protein expression is a common failure point. Use methods like SDS-PAGE or Western blotting to confirm that the key pathway enzymes (especially CPS and KSL) are being produced by the cell.
-
Assess Precursor Supply: A major bottleneck is often the insufficient supply of the direct precursor, GGPP.[4] An indicator of a block at this stage is the accumulation of upstream intermediates. For example, high levels of squalene suggest that FPP is being successfully produced but is being diverted to the competing ergosterol pathway instead of being converted to GGPP.[4]
-
Optimize Fermentation Conditions: If the genetic components are correct, the issue may lie with the culture conditions. Suboptimal pH, temperature, or aeration can severely limit both cell growth and product formation.[8][9] Ensure the medium provides all necessary nutrients. For plasmid-based systems using auxotrophic markers, switching to antibiotic markers and using a rich medium (like YPD) can improve cell growth and subsequent production.[4]
Problem: I'm observing high levels of squalene but very little this compound. What does this mean?
Answer: This is a classic sign of a metabolic bottleneck at the farnesyl diphosphate (FPP) branch point. FPP is the precursor to both GGPP (your desired pathway) and squalene (the first committed step in the ergosterol/sterol biosynthesis pathway).[4] High squalene accumulation indicates:
-
Your upstream MVA pathway modifications (e.g., tHMGR overexpression) are working effectively to produce FPP.
-
The activity of the native squalene synthase (encoded by the ERG9 gene) is outcompeting the activity of your GGPP synthase(s) (e.g., BTS1, SaGGPS).
Solution: To channel more FPP towards this compound, you must increase the metabolic pull towards GGPP. This can be achieved by strongly overexpressing a fusion of FPP synthase and GGPP synthase (ERG20-BTS1) along with another heterologous GGPP synthase (like SaGGPS).[4] This strategy has been shown to be more effective than simply trying to increase FPP supply alone.[4]
Problem: My cell growth is poor, which is limiting overall production. How can I improve it?
Answer: Poor cell growth can result from several factors. Consider the following:
-
Media Composition: If you are using minimal media (e.g., SD) to maintain plasmids with auxotrophic markers, cell growth can be slow. Switching to antibiotic-resistance markers allows for the use of rich media (e.g., YPD), which can significantly improve cell density and volumetric productivity.[4]
-
Metabolic Burden: Overexpressing many heterologous genes places a significant metabolic load on the cells, which can slow growth. Ensure your expression cassettes are well-designed and codon-optimized for yeast.
-
Suboptimal Physical Conditions: Ensure the temperature (typically 28-30°C for S. cerevisiae), pH (often around 5.0-6.0), and aeration are optimal.[8] Inadequate oxygen supply is a common growth-limiting factor in high-density cultures.
-
Stress Tolerance: High concentrations of metabolic byproducts or the product itself can inhibit growth. Engineering yeast for better stress tolerance can sometimes improve performance in fermentation conditions.[10]
Problem: My yield is good in shake flasks but does not scale up well in the bioreactor. What should I investigate?
Answer: The transition from shake flask to bioreactor introduces new variables that must be controlled.
-
Oxygen Transfer: Shake flasks provide passive oxygenation, which is difficult to replicate and scale. In a bioreactor, the oxygen mass transfer is critical and is controlled by the stirring rate (RPM) and the air flow rate (VVM). Both insufficient and excessive agitation can be detrimental, with the latter causing shear stress that can damage cells. You must optimize these parameters for your specific strain and media.
-
pH Control: In a bioreactor, the pH can be monitored and controlled in real-time. During high-density fermentation, metabolic activity can cause significant pH drops. Maintaining the pH at an optimal level (e.g., 5.0) with the automated addition of base is crucial for sustained productivity.
-
Fed-Batch Strategy: Unlike a batch-mode shake flask, a bioreactor allows for a fed-batch strategy. This involves feeding a concentrated nutrient source (like glucose) over time to avoid the high initial osmotic stress and Crabtree effect (ethanol production under aerobic conditions) associated with high glucose concentrations, leading to much higher cell densities and product titers.[7]
Section 3: Data Presentation
Table 1: Summary of Metabolic Engineering Strategies to Enhance this compound Production in S. cerevisiae
| Strategy | Target Genes / Approach | Rationale | Resulting Titer Improvement (Example) | Reference |
| Pathway Introduction | Express heterologous CPS and KSL genes | Introduce the core biosynthetic pathway for this compound synthesis from GGPP. | 4.2 mg/L (initial production) | [4] |
| Increase FPP Supply | Overexpress truncated HMG-CoA reductase (tHMGR) and upc2.1 regulator | Boost the upstream MVA pathway to increase the pool of FPP precursor. | No increase in this compound; high squalene accumulation (78 mg/L). | [4] |
| Enhance GGPP Supply | Overexpress fusion ERG20-BTS1 and heterologous SaGGPS | Pull metabolic flux from FPP towards GGPP, outcompeting the native squalene synthase. | Increased from 4.2 mg/L to 8.8 mg/L. | [4] |
| Combine FPP & GGPP Strategies | Combinatorial overexpression of tHMGR, upc2.1, ERG20-BTS1, and SaGGPS | Synergistically push the pathway towards FPP and then strongly pull it towards GGPP. | Increased titer to 61.8 mg/L. | [4] |
| Optimize Media & Plasmid Markers | Switch from auxotrophic markers (minimal media) to antibiotic markers (rich media) | Improve cell growth and relieve metabolic stress associated with amino acid biosynthesis. | Increased from 5.4 mg/L to 28.2 mg/L (with GGPP enhancement). | [4] |
| Comprehensive Enzyme Engineering | Screen synthases from different species and perform site-directed mutagenesis | Identify and engineer the most efficient CPS/KSL enzymes to improve catalytic turnover. | Increased from ~7 mg/L to 297.8 mg/L in shake flasks. | [7] |
Table 2: Comparison of this compound Titers under Different Fermentation Conditions
| Host Strain / Engineering Level | Fermentation Scale | Cultivation Mode | Medium | Titer Achieved | Reference |
| Engineered S. cerevisiae (SyBE_Sc01) | Shake Flask | Batch | SD Minimal | 61.8 mg/L | [4] |
| Engineered S. cerevisiae (SyBE_Sc01) | 5-L Bioreactor | Fed-Batch | Rich Medium | 488 mg/L | [4] |
| Highly Engineered S. cerevisiae (T50) | Shake Flask | Batch | YPD Rich | 649.3 mg/L | [7] |
| Highly Engineered S. cerevisiae (T50) | 5-L Bioreactor | Fed-Batch | YPD Rich | 6.4 g/L | [7] |
Section 4: Experimental Protocols
Protocol 1: Shake-Flask Fermentation for this compound Screening
This protocol is suitable for initial screening of engineered yeast strains.
-
Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate seed medium (e.g., YPD with antibiotics or SD minimal medium). Grow for 24-48 hours at 30°C with shaking at 230-250 rpm.
-
Main Culture Inoculation: Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Solvent Overlay: To capture the hydrophobic this compound product and reduce its potential toxicity, add a 10% (v/v) overlay of a sterile, biocompatible organic solvent, such as n-dodecane.[7]
-
Induction (if applicable): If using an inducible promoter system (e.g., GAL), add the inducer (e.g., galactose to a final concentration of 1-2% w/v) after an initial growth phase of 10-12 hours.[7]
-
Incubation: Grow the culture at 30°C with shaking at 230-250 rpm for 96-120 hours.
-
Sampling and Analysis: a. At desired time points, take a sample of the organic dodecane (B42187) layer. b. Dilute the sample in a suitable solvent like ethyl acetate. c. Analyze for this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor
This protocol is for achieving high-titer production.
-
Seed Culture Preparation: Prepare a multi-stage seed culture. First, grow a 50 mL culture for 48 hours. Transfer this to 500 mL of fresh medium and grow for another 24 hours. Finally, transfer this into 2 L of fresh seed medium for the final 24-hour incubation.[2]
-
Bioreactor Setup: Prepare a 5-L bioreactor containing 2 L of sterile YPD medium supplemented with necessary vitamins and trace metals.[7] Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.5.
-
Batch Phase: Run the fermentation in batch mode until the initial glucose (e.g., 20 g/L) is depleted, which is often indicated by a sharp increase in the DO signal.[7] Maintain temperature at 30°C and pH at 5.0 (controlled by automatic addition of 2M NaOH). Set agitation and aeration to maintain DO above 30%.
-
Fed-Batch Phase: a. Initiate a feeding strategy using a sterile, concentrated glucose solution (e.g., 50% w/v). b. The feed rate can be controlled to maintain a low residual glucose concentration, preventing ethanol (B145695) formation. A common strategy is an exponential feed rate for the first ~24 hours, followed by a constant feed rate. c. Add a 10% (v/v) dodecane overlay to the fermenter to capture the product.
-
Duration and Sampling: Continue the fermentation for 96-144 hours. Periodically sample the dodecane layer for GC-MS analysis and the aqueous phase to monitor cell density and metabolite concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana [mdpi.com]
- 4. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in metabolic engineering of yeast Saccharomyces cerevisiae for production of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 9. Optimization of Fermentation Conditions for Elevating Limonene Production with Engineered Rhodosporidium toruloides [mdpi.com]
- 10. Strategies to Improve Saccharomyces cerevisiae: Technological Advancements and Evolutionary Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Debottlenecking the miltiradiene biosynthetic pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the heterologous biosynthesis of miltiradiene.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| MIL-T-001 | Low or no this compound production | Insufficient precursor supply (GGPP). | - Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR). - Enhance the supply of geranylgeranyl diphosphate (B83284) (GGPP) by overexpressing a fusion of FPP synthase (ERG20) and endogenous GGPP synthase (BTS1), along with a heterologous GGPP synthase.[1] |
| MIL-T-002 | Accumulation of pathway intermediates (e.g., squalene) | Imbalance in metabolic flux; FPP is being diverted to other pathways. | - Overexpression of a mutated global regulatory factor (upc2.1) in combination with tHMGR can increase farnesyl diphosphate (FPP) supply, but may lead to squalene (B77637) accumulation if the downstream pathway to this compound is not optimized.[1] - Focus on enhancing the GGPP supply specifically by overexpressing GGPP synthases.[1] |
| MIL-T-003 | Low this compound yield despite precursor pathway optimization | Suboptimal performance of this compound synthases (CPS and KSL). | - Screen for combinations of this compound synthases from different species to find a more efficient pair.[2] - Perform site-directed mutagenesis and enzyme engineering to improve the catalytic efficiency of the selected synthases.[2] - Construct fusion proteins of CPS and KSL to enhance metabolic flux channeling.[3][4] |
| MIL-T-004 | Cellular toxicity or apoptosis observed | Overexpression of certain pathway enzymes, such as SmHMGR, can induce stress. | - Co-express the problematic enzyme (e.g., SmHMGR) with downstream enzymes like SmtGGPPS, SmtCPS, and SmtKSL to alleviate apoptosis-related symptoms.[5] |
| MIL-T-005 | Low product yield in plant-based expression systems (N. benthamiana) | Compartmentalization of enzymes and limited precursor supply in the cytoplasm. | - Reconstruct the biosynthetic pathway from the plastids to the cytoplasm. - Overexpress the upstream rate-limiting enzyme SmHMGR in the cytoplasmic pathway to increase precursor availability.[5] |
| MIL-T-006 | Imbalance of redox cofactors (NADPH) | High metabolic activity of the engineered pathway creating an imbalance between supply and demand of NADPH. | - Address the NADPH imbalance within the cytoplasm to improve this compound yield.[6][7] |
| MIL-T-007 | Limited supply of acetyl-CoA | High demand for acetyl-CoA as a precursor for the MVA pathway. | - Implement strategies to optimize the supply of cytosolic acetyl-CoA.[2] |
Frequently Asked Questions (FAQs)
1. What are the key enzymes in the this compound biosynthetic pathway?
The core enzymes are copalyl diphosphate synthase (CPS) and a kaurene synthase-like enzyme, this compound synthase (KSL).[1] These enzymes sequentially convert the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), into this compound.[1][4] Some organisms, like Selaginella moellendorffii, possess a bifunctional this compound synthase (SmMDS) that catalyzes both steps.[8][9]
2. Which host organisms are commonly used for heterologous production of this compound?
Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a tobacco plant) are frequently used as chassis organisms for metabolic engineering of the this compound pathway.[1][2][5][6][10]
3. How can I increase the precursor supply for this compound synthesis?
To boost the production of the precursor GGPP, you can:
-
Overexpress key enzymes of the MVA pathway: This includes a truncated version of HMG-CoA reductase (tHMGR), which is a rate-limiting enzyme.[1]
-
Enhance GGPP synthase activity: Overexpressing a fusion of FPP synthase (ERG20) and GGPP synthase (BTS1), along with a heterologous GGPP synthase, has been shown to be effective.[1]
-
Increase acetyl-CoA supply: Optimizing the availability of acetyl-CoA, the primary building block for the MVA pathway, is also crucial.[2]
4. What are some strategies to optimize the this compound synthase enzymes themselves?
-
Enzyme Screening: Test different combinations of CPS and KSL enzymes from various plant species to identify the most productive pair.[2]
-
Protein Engineering: Employ site-directed mutagenesis to improve the catalytic efficiency of the synthases.[2]
-
Fusion Proteins: Creating a fusion protein of CPS and KSL can enhance the channeling of the intermediate, (+)-copalyl diphosphate, thereby increasing this compound production and reducing byproducts.[3][4]
5. What analytical methods are used to quantify this compound?
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of this compound in experimental samples.[5]
Quantitative Data Summary
The following table summarizes this compound titers achieved through various metabolic engineering strategies in Saccharomyces cerevisiae and Nicotiana benthamiana.
| Host Organism | Engineering Strategy | This compound Titer | Reference |
| S. cerevisiae | Introduction of CPS and KSL genes. | 4.2 mg/L | [1] |
| S. cerevisiae | Overexpression of ERG20-BTS1 fusion and SaGGPS. | 28.2 mg/L | [1] |
| S. cerevisiae | Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS. | 61.8 mg/L | [1] |
| S. cerevisiae | Fed-batch fermentation of engineered strain. | 488 mg/L | [1] |
| S. cerevisiae | Reinforcing GGPP and acetyl-CoA pathways, and balancing NADPH. | 1.31 g/L | [6][7] |
| S. cerevisiae | Comprehensive engineering and protein modification. | 1.43 g/L (shake flask) | [6][7] |
| S. cerevisiae | Strengthening MVA pathway, enzyme screening and engineering, optimizing acetyl-CoA supply, and enhancing product trafficking. | 649.3 mg/L (shake flask) | [2] |
| S. cerevisiae | Fed-batch fermentation of highly engineered strain. | 6.4 g/L (5 L bioreactor) | [2] |
| N. benthamiana | Cytoplasmic pathway reconstruction. | 0.11 mg/g·FW | [5] |
| N. benthamiana | Cytoplasmic pathway with SmHMGR overexpression. | 0.74 mg/g·FW | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound using GC-MS
This protocol outlines the general steps for extracting and quantifying this compound from yeast or plant samples.
-
Sample Preparation:
-
Yeast: Centrifuge a known volume of the yeast culture. Wash the cell pellet with distilled water.
-
Plant: Homogenize a known weight of fresh leaf tissue in a suitable solvent.
-
-
Extraction:
-
Perform a solvent extraction of the prepared sample. A common method is liquid-liquid extraction using a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Vortex the mixture vigorously and then separate the organic phase.
-
Repeat the extraction process to ensure complete recovery.
-
-
Concentration and Derivatization (if necessary):
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of a suitable solvent for GC-MS analysis.
-
Derivatization is typically not required for this compound.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of this compound from other metabolites.
-
The mass spectrometer should be operated in scan mode to identify the this compound peak based on its retention time and mass spectrum. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: The this compound biosynthetic pathway starting from Acetyl-CoA.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reprogramming the Metabolism of Yeast for High-Level Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of gene codon optimization on miltiradiene synthase expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of miltiradiene synthase.
Troubleshooting Guides
This section addresses common issues encountered during the expression of codon-optimized this compound synthase in E. coli.
Issue 1: Low or No Expression of this compound Synthase
Q: I have cloned my codon-optimized this compound synthase gene into an expression vector, but I see very faint or no protein band of the expected size on my SDS-PAGE gel after induction. What could be the problem?
A: Low or no expression of recombinant this compound synthase can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Verify Your Construct:
-
Sequencing: Ensure the entire open reading frame (ORF) of your codon-optimized this compound synthase gene is correct and in-frame with any N- or C-terminal tags (e.g., His-tag).
-
Promoter and Ribosome Binding Site (RBS): Confirm that the promoter (e.g., T7) is functional and that a strong RBS is correctly positioned upstream of the start codon.
-
-
Optimize Induction Conditions:
-
Inducer Concentration: The optimal concentration of the inducer (e.g., IPTG) can vary. Titrate the IPTG concentration (e.g., 0.1 mM, 0.5 mM, 1 mM) to find the best level for your protein.
-
Induction Time and Temperature: High induction temperatures (e.g., 37°C) can sometimes lead to protein misfolding and degradation. Try inducing at lower temperatures (e.g., 18°C, 25°C) for a longer period (e.g., 16-24 hours).
-
Cell Density at Induction: Inducing at the optimal cell density (OD600) is crucial. Typically, an OD600 of 0.6-0.8 is recommended.
-
-
Check for Protein Toxicity:
-
Monitor Cell Growth: Compare the growth curve of your culture with a control (e.g., E. coli with an empty vector). A significant growth inhibition after induction suggests that this compound synthase might be toxic to the host cells.
-
Use a Tightly Regulated Promoter: If toxicity is suspected, switch to an expression system with tighter control over basal expression, such as the pBAD system.
-
-
Assess mRNA Levels:
-
RT-qPCR: If protein expression is still low, it's advisable to check the transcript levels of your this compound synthase gene using RT-qPCR to determine if the issue is at the transcriptional or translational level.
-
Issue 2: this compound Synthase is Expressed as Insoluble Inclusion Bodies
Q: I can see a strong band of the correct size on my SDS-PAGE, but after cell lysis, the protein is predominantly in the insoluble pellet (inclusion bodies). How can I increase the yield of soluble protein?
A: Formation of insoluble inclusion bodies is a common challenge when overexpressing heterologous proteins in E. coli. Here are some strategies to enhance the solubility of this compound synthase:
-
Modify Expression Conditions:
-
Lower Temperature: As with low expression, reducing the induction temperature (e.g., 18-25°C) is a very effective method to slow down protein synthesis and promote proper folding.
-
Reduce Inducer Concentration: Using a lower concentration of IPTG can decrease the rate of protein production, which may lead to a higher proportion of soluble protein.
-
-
Co-expression of Chaperones:
-
Molecular chaperones can assist in the correct folding of your protein. Consider co-transforming your expression plasmid with a compatible plasmid that expresses chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
-
-
Utilize Solubility-Enhancing Fusion Tags:
-
Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or N-utilization substance A (NusA), to the N-terminus of your this compound synthase can significantly improve its solubility. These tags can often be cleaved off after purification if necessary.
-
-
Optimize Lysis Buffer:
-
The composition of your lysis buffer can influence protein solubility. Try including additives such as:
-
Non-ionic detergents (e.g., Triton X-100, Tween 20)
-
Glycerol (5-10%)
-
High salt concentrations (e.g., 300-500 mM NaCl)
-
-
-
Refolding from Inclusion Bodies:
-
If the above strategies are not successful, you can purify the inclusion bodies and then attempt to refold the protein. This typically involves:
-
Solubilization: Dissolving the inclusion bodies using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Refolding: Gradually removing the denaturant by methods such as dialysis or rapid dilution into a refolding buffer.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization necessary for expressing this compound synthase in E. coli?
A1: this compound synthase is a plant-derived enzyme. Different organisms have different preferences for which codons they use to encode the same amino acid; this is known as codon usage bias. The codon usage of the native this compound synthase gene from Salvia miltiorrhiza may contain codons that are rarely used by E. coli. These "rare" codons can lead to translational stalling, reduced protein expression, and even premature termination of translation.[1][2] Codon optimization involves redesigning the gene sequence to use codons that are abundant in the E. coli translational machinery, thereby enhancing the rate and efficiency of protein synthesis without altering the amino acid sequence of the enzyme.
Q2: What are the key parameters to consider during codon optimization of the this compound synthase gene?
A2: Several factors should be considered for effective codon optimization:
-
Codon Adaptation Index (CAI): This is a measure of how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in the host organism. A higher CAI generally correlates with higher expression levels.
-
GC Content: The overall GC content of the gene should be optimized for the expression host (for E. coli, a GC content of around 50-60% is often recommended).
-
mRNA Secondary Structure: The 5' end of the mRNA should be designed to have minimal secondary structure, as stable stem-loops in this region can hinder ribosome binding and translation initiation.
-
Avoidance of Negative cis-acting Elements: Sequences that can negatively impact expression, such as internal Shine-Dalgarno-like sequences or cryptic splice sites, should be avoided.
Q3: How can I verify the expression of my His-tagged this compound synthase?
A3: The most common methods to verify protein expression are SDS-PAGE and Western blotting.
-
SDS-PAGE: After inducing your culture, you can run total cell lysates on an SDS-PAGE gel. A band of the expected molecular weight for this compound synthase that is present in the induced sample but absent or much fainter in the uninduced control is indicative of expression.
-
Western Blotting: To confirm that the expressed protein is indeed your His-tagged this compound synthase, you can perform a Western blot. After transferring the proteins from the SDS-PAGE gel to a membrane, you can probe the membrane with an anti-His tag antibody. A positive signal at the correct molecular weight confirms the expression of your target protein.
Data Presentation
| Gene Version | Soluble Protein Yield (mg/L of culture) | Fold Increase |
| Native UGT72B14 | ~10 | - |
| Codon-Optimized UGT72B14 | ~48 | 4.8 |
This data is adapted from a study on a plant glycosyltransferase and serves as an illustrative example of the potential impact of codon optimization on protein expression.
Experimental Protocols
1. Codon Optimization Strategy for this compound Synthase
-
Obtain the amino acid sequence of the Salvia miltiorrhiza this compound synthase (e.g., from UniProt or NCBI).
-
Use a codon optimization software tool. Several online tools and commercial services are available.
-
Set the target expression host to Escherichia coli (commonly the K-12 or B strain).
-
The software will replace rare codons with those frequently used in E. coli while keeping the amino acid sequence identical.
-
Review the optimized sequence for GC content, potential hairpin structures at the 5' end, and the absence of unwanted restriction sites.
-
Synthesize the optimized gene and clone it into your chosen expression vector.
2. Vector Construction for His-tagged this compound Synthase
-
Choose an appropriate expression vector with a strong, inducible promoter (e.g., pET series with a T7 promoter) and an N- or C-terminal His-tag sequence.
-
Amplify the codon-optimized this compound synthase gene using PCR with primers that add appropriate restriction sites for cloning into the expression vector. Ensure the gene is in-frame with the His-tag.
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligate the digested gene into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the correct insertion by colony PCR and Sanger sequencing.
3. Protein Expression and Analysis by SDS-PAGE
-
Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Collect a 1 mL "uninduced" sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM (this may need optimization).
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
Prepare cell lysates for both the uninduced and induced samples by resuspending the cell pellets in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the lysates on a 10-12% SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
4. Western Blotting for His-tagged this compound Synthase
-
Run an SDS-PAGE gel as described above.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the His-tag (e.g., a mouse anti-His monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the protein using a chemiluminescent substrate and image the blot using a suitable imager.
Visualizations
Caption: Workflow for expression of codon-optimized this compound synthase.
Caption: Troubleshooting logic for low protein expression.
Caption: Strategies to improve protein solubility.
References
Strategies to reduce cytotoxicity of miltiradiene accumulation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the heterologous production of miltiradiene and encountering challenges with cellular toxicity and product accumulation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant growth inhibition and cell death in our this compound-producing microbial strain. Is this compound itself cytotoxic?
A1: While high concentrations of many lipophilic compounds can disrupt cell membranes, the observed cytotoxicity during heterologous this compound production is often not due to the final product itself, but rather a consequence of metabolic imbalances. A key issue identified is the overexpression of certain upstream enzymes in the biosynthetic pathway, such as SmHMGR (a rate-limiting enzyme in the MVA pathway), which has been shown to accelerate apoptosis even when expressed alone[1][2][3]. This suggests that metabolic burden and the accumulation of intermediate metabolites may be the primary drivers of cytotoxicity.
Q2: What are the primary strategies to mitigate cytotoxicity and improve the overall yield of this compound?
A2: The most effective strategies focus on balancing metabolic pathways and alleviating the cellular stress caused by product accumulation. The main approaches are:
-
Metabolic Pathway Engineering: This involves optimizing the expression levels of pathway enzymes to avoid the buildup of toxic intermediates and efficiently channel precursors towards this compound. Techniques like modular pathway engineering (MOPE) and the creation of fusion enzymes can enhance flux and reduce metabolic bottlenecks[4].
-
In Situ Product Extraction: This technique, also known as extractive fermentation, continuously removes this compound from the culture medium as it is produced. This prevents the intracellular accumulation of the product, thereby reducing cellular stress and feedback inhibition, which can significantly improve yields[5][6].
-
Enhancing Precursor Supply: Systematically boosting the supply of the direct precursor, geranylgeranyl diphosphate (B83284) (GGPP), and the upstream precursor acetyl-CoA is crucial for high-level production and can help balance the metabolic network[7].
Q3: How does in situ extraction work, and what solvents are recommended?
A3: In situ extraction involves introducing a second, immiscible organic phase into the fermentation culture. As the hydrophobic this compound is produced, it partitions into this organic layer, effectively removing it from the cells. This method can be performed continuously throughout the fermentation or in sequential batches[5][6]. A suitable solvent must be biocompatible (non-toxic to the production host) and have a high affinity for the target molecule. For similar terpenoid compounds, isopropyl myristate (IPM) has been successfully identified as a suitable water-immiscible extractant[5][6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound Titer & Poor Cell Growth | 1. Metabolic Imbalance: Overexpression of a single pathway enzyme (e.g., HMGR) is causing a metabolic bottleneck and toxicity.[1][3] 2. Precursor Limitation: Insufficient supply of acetyl-CoA or GGPP.[7] | 1. Balance Pathway Expression: Co-express all enzymes in the pathway (e.g., GGPPS, CPS, KSL) at optimized ratios. Avoid overexpressing only upstream enzymes. 2. Engineer Precursor Pathways: Overexpress key enzymes in the MVA pathway and ensure a robust supply of acetyl-CoA. |
| Product Yield Plateaus Early in Fermentation | Product Inhibition/Toxicity: Intracellular accumulation of this compound or related intermediates is inhibiting pathway enzymes or causing cellular stress. | Implement In Situ Extraction: Introduce a second organic phase (e.g., isopropyl myristate) to the fermentation to continuously remove this compound from the cells.[5][6] |
| High Accumulation of Byproducts | Metabolic Branching or Inefficient Channeling: Precursors are being diverted to other pathways, or there is poor efficiency in the multi-step enzymatic conversion. | Create Fusion Enzymes: Engineer fusion proteins of sequential enzymes (e.g., SmCPS and SmKSL) to promote substrate channeling and reduce the diffusion of intermediates.[4] |
Quantitative Data Summary
The following tables summarize this compound production titers achieved through various metabolic engineering strategies.
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Host Strain | Titer | Reference |
| Modular Pathway Engineering (MOPE) with Fusion Enzymes | Diploid YJ2X | 365 mg/L (in 15-L bioreactor) | [4] |
| Overexpression of MVA Pathway & Enzyme Screening | BY4741 | 7.1 mg/L (initial) | [7] |
| Comprehensive Enzyme & Acetyl-CoA Engineering | BY4741 | 6.4 g/L (in 5-L bioreactor) | [7] |
| Introduction of SmCPS and SmKSL genes | Engineered Yeast | 3.5 g/L (in 5-L fermentation tank) | [1] |
Table 2: Effect of In Situ Extraction on Terpenoid Production
| Fermentation Method | Product Extraction Efficiency | Relative Production Improvement | Reference |
| Reference Batch (No Extraction) | N/A | 1x | [5] |
| Repeated Batch with Sequential Extraction | Up to 90% | 1.8x | [5] |
| Fed-Batch with Continuous Extraction | ~90% | Extended Production Phase | [5][6] |
Visualized Workflows and Pathways
Diagrams
Caption: this compound biosynthetic pathway starting from Acetyl-CoA.
Caption: Workflow for in situ extraction of this compound.
Experimental Protocols
Protocol 1: General Procedure for this compound Production in S. cerevisiae
This protocol provides a general methodology for shake-flask cultivation.
-
Strain Preparation:
-
Use an engineered S. cerevisiae strain (e.g., BY4741 background) carrying plasmids for the expression of GGPPS, SmCPS, and SmKSL, along with necessary upstream pathway enhancements.
-
Grow a single colony in 5 mL of appropriate synthetic defined (SD) medium with necessary auxotrophic supplements at 30°C and 250 rpm for 24-48 hours.
-
-
Main Culture Inoculation:
-
Inoculate 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) in a 250 mL shake flask with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Incubate at 30°C with shaking at 230-250 rpm for 72-96 hours.
-
-
Extraction of this compound:
-
Harvest the yeast cells by centrifugation.
-
Extract the cell pellet and the supernatant separately. For intracellular extraction, use an equal volume of n-hexane and vortex vigorously with glass beads to facilitate cell lysis.
-
Centrifuge to separate the phases and collect the upper n-hexane layer.
-
Repeat the extraction process three times to ensure complete recovery.
-
-
Quantification by GC-MS:
-
Pool the n-hexane extracts and concentrate them under a stream of nitrogen.
-
Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Column: Use a suitable column such as a DB-5MS (15 m x 0.25 mm x 0.10 µm)[8].
-
GC Program: An example program is: initial temperature at 50°C for 2 min, ramp at 40°C/min to 170°C, then 20°C/min to 240°C, and finally 40°C/min to 300°C, hold for 1 min[8].
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.
-
Protocol 2: In Situ Extraction (Extractive Fermentation)
This protocol is adapted for use in a fed-batch bioreactor to mitigate cytotoxicity.
-
Bioreactor Setup:
-
Prepare a 2 L or 5 L bioreactor with an appropriate volume of sterile fermentation medium.
-
Inoculate with a seed culture of the engineered yeast strain as described above.
-
-
Addition of Organic Solvent:
-
After an initial cell growth phase (e.g., 12-24 hours), add a sterile, biocompatible organic solvent such as isopropyl myristate to the bioreactor. A typical starting ratio is 1:10 or 1:5 (solvent to initial culture volume). The solvent will form a separate layer.
-
-
Fed-Batch Fermentation:
-
Maintain the fermentation at 30°C with appropriate aeration and agitation. The agitation should be sufficient to create a dispersion of the organic phase within the aqueous phase, increasing the interfacial area for mass transfer.
-
Initiate a feeding strategy (e.g., glucose feed) to maintain cell growth and productivity over an extended period.
-
-
Sampling and Analysis:
-
Periodically take samples from the bioreactor. Allow the phases to separate.
-
Analyze the aqueous phase for cell density (OD₆₀₀) and substrate/byproduct concentrations using HPLC.
-
Analyze the organic phase for this compound concentration using GC-MS as described in Protocol 1. This allows for monitoring of product accumulation over time without needing to disrupt the cells.
-
-
Product Recovery:
-
At the end of the fermentation, allow the phases to fully separate and decant or centrifuge the mixture to collect the upper organic layer, which is now enriched with this compound.
-
Proceed with downstream purification from the organic solvent.
-
References
- 1. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana [mdpi.com]
- 2. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Gateway to Ferruginol: A Comparative Guide to the Miltiradiene Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental evidence validating miltiradiene as the definitive precursor to ferruginol (B158077), a pharmacologically significant abietane-type diterpenoid. Ferruginol has demonstrated a range of biological activities, including antitumor and antimicrobial properties, making its biosynthetic pathway a critical area of study for metabolic engineering and synthetic biology applications. This document outlines the key experimental data and methodologies that have solidified our understanding of this crucial biosynthetic step.
Performance Comparison: Heterologous Production of Ferruginol
The heterologous production of ferruginol in microbial systems provides a quantitative measure of the efficiency of the biosynthetic pathway from this compound. The following table summarizes the production titers achieved in two different engineered microbial hosts.
| Engineered Host | Key Enzymes Introduced | Ferruginol Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | CYP76AH1, Phyto-CYP Reductase | 10.5 | [1][2][3][4] |
| Corynebacterium glutamicum | CYP76AH1, CPR1 | 107.34 ± 1.2 | [5][6] |
Experimental Validation Protocols
The validation of this compound as the precursor to ferruginol has been achieved through a combination of in vivo and in vitro experimental approaches.
Stable-Isotope Labeling in Salvia miltiorrhiza Hairy Roots
This in vivo method provides definitive evidence of the precursor-product relationship within the native plant system.
-
Objective: To trace the metabolic fate of this compound and confirm its conversion to ferruginol.
-
Methodology:
-
Fully 13C-labeled this compound is produced in engineered E. coli grown on 13C6-glucose.
-
The labeled this compound is fed to hairy root cultures of Salvia miltiorrhiza (danshen).
-
Metabolites are extracted from the hairy roots after a period of incubation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the isotopic labeling pattern of downstream products.
-
-
Results: GC-MS analysis showed the incorporation of the 13C label from this compound into ferruginol, confirming that this compound is a direct precursor.[3][4]
In Vitro Enzymatic Assay
This method demonstrates the specific enzymatic activity responsible for the conversion of this compound to ferruginol.
-
Objective: To identify and characterize the enzyme that catalyzes the oxidation of this compound to ferruginol.
-
Methodology:
-
Candidate cytochrome P450 enzymes (CYPs) are identified through transcriptomic analysis of S. miltiorrhiza.
-
The candidate CYP gene (e.g., CYP76AH1) is cloned and expressed in a suitable host, such as yeast, to produce microsomal fractions containing the enzyme.
-
This compound is incubated with the enzyme-containing microsomes in the presence of necessary cofactors (e.g., NADPH).
-
The reaction products are extracted and analyzed by GC-MS.
-
-
Results: The enzyme CYP76AH1 was shown to catalyze a four-electron oxidation cascade on this compound to produce ferruginol.[1][2][3][4]
Heterologous Production in Engineered Microbes
This in vivo approach validates the functionality of the biosynthetic pathway in a non-native host and provides a platform for scalable production.
-
Objective: To reconstitute the biosynthetic pathway to ferruginol in a microbial host.
-
Methodology:
-
A microbial strain (e.g., S. cerevisiae or C. glutamicum) is engineered to produce the precursor, this compound.
-
The gene encoding the this compound oxidase, CYP76AH1, and a suitable cytochrome P450 reductase (CPR) are introduced and expressed in the this compound-producing strain.
-
The engineered strain is cultured under optimized fermentation conditions.
-
The production of ferruginol is quantified using analytical techniques such as GC-MS or HPLC.
-
-
Results: Successful production of ferruginol was achieved in both S. cerevisiae and C. glutamicum, confirming the function of CYP76AH1 in converting this compound to ferruginol.[1][4][5]
Visualizing the Pathway and Workflow
The following diagrams illustrate the biosynthetic pathway to ferruginol and the experimental workflow for its validation.
Caption: Biosynthetic pathway from GGPP to Ferruginol.
Caption: Experimental workflow for validating the this compound-to-ferruginol pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Miltiradiene Synthases for Biosynthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Miltiradiene is a pivotal precursor in the biosynthesis of a wide array of pharmacologically significant diterpenoids, including the tanshinones from Salvia miltiorrhiza and the potent anti-inflammatory agent carnosic acid found in rosemary and sage. The enzymatic synthesis of this compound from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) is a critical control point in these pathways. This guide provides a comparative analysis of this compound synthases from various plant species, offering a valuable resource for metabolic engineering and synthetic biology applications.
This compound Biosynthesis: A Two-Step Cyclization
The biosynthesis of this compound from GGPP is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs). In most angiosperms, this involves two separate monofunctional enzymes:
-
Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear substrate GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme mediates the ionization-initiated cyclization of (+)-CPP to produce the tricyclic this compound scaffold.[1][2][3]
Interestingly, a bifunctional this compound synthase (MDS) has been identified in the lycophyte Selaginella moellendorffii.[1][4][5] This single enzyme contains two distinct active sites and can catalyze both steps of the reaction, potentially offering a more streamlined approach for heterologous production.[1][4]
Comparative Performance of this compound Synthases
The selection of appropriate this compound synthase enzymes is crucial for maximizing product yield in heterologous expression systems. While comprehensive kinetic data for all identified this compound synthases is not available in a single study, this section compiles available data to facilitate comparison. Enzymes from Salvia miltiorrhiza are among the best characterized.
| Species | Enzyme | Type | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Salvia miltiorrhiza | SmCPS1 | Class II diTPS | GGPP | (+)-CPP | 0.54 ± 0.05 | 0.28 ± 0.01 | 5.2 x 105 | High affinity and catalytic efficiency.[6] |
| Salvia miltiorrhiza | SmCPS2 | Class II diTPS | GGPP | (+)-CPP | 0.95 ± 0.13 | 0.015 ± 0.001 | 1.6 x 104 | Lower affinity and >18-fold lower activity than SmCPS1.[6] |
| Salvia miltiorrhiza | SmKSL1 | Class I diTPS | (+)-CPP | This compound | N/A | N/A | N/A | Commonly used in combination with a CPS for this compound production. |
| Isodon rubescens | IrTPS3 (CPS) + IrTPS4 (KSL) | Class II + Class I diTPS | GGPP | This compound | N/A | N/A | N/A | Demonstrated to produce this compound through co-expression.[7][8] |
| Rosmarinus officinalis | RoCPS1 + RoKSL1/RoKSL2 | Class II + Class I diTPS | GGPP | This compound | N/A | N/A | N/A | Both RoKSL1 and RoKSL2 are functional this compound synthases.[9] |
| Coleus forskohlii | CfTPS1 (CPS) | Class II diTPS | GGPP | This compound intermediate | N/A | N/A | N/A | Used in combination with KSLs to produce this compound.[10] |
| Selaginella moellendorffii | SmMDS | Bifunctional (Class I + II) | GGPP | This compound | N/A | N/A | N/A | A single enzyme that catalyzes the complete conversion of GGPP to this compound.[1][4][5] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Accurate characterization and comparison of this compound synthases rely on robust experimental protocols. The following sections outline typical methodologies for the heterologous expression, purification, and in vitro assay of these enzymes.
Heterologous Expression and Purification
A common method for producing this compound synthases for in vitro studies is through heterologous expression in Escherichia coli.
-
Gene Cloning: The coding sequence of the this compound synthase gene is optimized for E. coli expression and cloned into an expression vector, such as pET-24a, often with an N- or C-terminal polyhistidine tag for purification.
-
Bacterial Transformation and Growth: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).[4] The bacteria are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density (OD600 of 0.8–1.0).[4]
-
Protein Expression Induction: The culture is cooled to a lower temperature (e.g., 16°C), and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of around 0.2 mM.[4] The culture is then incubated for an extended period (e.g., 16–20 hours) with shaking to allow for proper protein folding.[4]
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods. The polyhistidine-tagged protein is then purified from the cell lysate using affinity chromatography, such as with a Ni-NTA resin.
In Vitro Enzyme Assay
The catalytic activity of the purified this compound synthases can be determined through in vitro assays.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme in a suitable buffer (e.g., Tris-HCl) with the substrate (GGPP for CPS and bifunctional MDS, or (+)-CPP for KSL) and a divalent metal cofactor, typically MgCl2.
-
Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Product Extraction: The reaction is stopped, and the diterpene products are extracted from the aqueous mixture using an organic solvent, such as n-hexane.
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. The identity of the this compound product is confirmed by comparing its mass spectrum and retention time to an authentic standard.
Visualizing this compound Biosynthesis and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound biosynthesis pathway and a general experimental workflow for the characterization of this compound synthases.
Caption: this compound biosynthesis pathways.
Caption: Experimental workflow for this compound synthase characterization.
References
- 1. Enzymatic 13C Labeling and Multidimensional NMR Analysis of this compound Synthesized by Bifunctional Diterpene Cyclase in Selaginella moellendorffii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENZYME - 4.2.3.131 this compound synthase [enzyme.expasy.org]
- 3. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]
- 4. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]
- 8. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manoyl oxide (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
Miltiradiene vs. Abietatriene: A Comparative Analysis of Biosynthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of miltiradiene and abietatriene (B1232550), two closely related abietane-type diterpenes that are precursors to a wide array of bioactive compounds. We delve into their distinct biosynthetic pathways and highlight their key chemical differences, supported by experimental data and detailed protocols for their synthesis and analysis.
At a Glance: this compound vs. Abietatriene
| Feature | This compound | Abietatriene |
| Molecular Formula | C₂₀H₃₂[1] | C₂₀H₃₀[2][3] |
| Molecular Weight | 272.5 g/mol [1] | 270.5 g/mol [2] |
| Key Structural Feature | Non-aromatic, conjugated diene in C-ring (positions 8, 12)[1][4] | Aromatic C-ring with three double bonds (positions 8, 11, 13)[2][3][5] |
| Biosynthesis | Enzymatically synthesized from geranylgeranyl diphosphate (B83284) (GGPP)[6][7] | Formed from the oxidation of this compound[8][9] |
| Stability | Less stable, prone to spontaneous oxidation | More stable due to aromaticity |
Biosynthetic Pathways: From a Common Precursor to Distinct Structures
This compound and abietatriene share a common biosynthetic origin, starting from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). However, their formation involves distinct enzymatic and chemical steps.
The biosynthesis of This compound is a two-step enzymatic process. First, a class II diterpene synthase, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diterpene synthase, this compound synthase (also referred to as kaurene synthase-like, KSL), facilitates the ionization-initiated cyclization and rearrangement of (+)-CPP to yield the tricyclic this compound.[6][7] In some organisms, like Selaginella moellendorffii, a single bifunctional enzyme can catalyze both steps.[10][11]
Abietatriene , on the other hand, is not directly synthesized from (+)-CPP. Instead, it is formed through the oxidation of this compound. This conversion can occur spontaneously due to the inherent instability of the diene system in this compound, which readily aromatizes to the more stable phenolic C-ring of abietatriene.[8][9] While spontaneous oxidation is documented, there is evidence to suggest that this process may also be enzyme-assisted in some plant species, potentially involving cytochrome P450 monooxygenases.[12]
Chemical Differences: The Significance of Aromaticity
The fundamental chemical distinction between this compound and abietatriene lies in the structure of their C-ring. This difference in their molecular architecture has profound implications for their stability and reactivity.
This compound possesses a non-aromatic C-ring containing a conjugated diene system at positions 8 and 12.[1][4] This diene is susceptible to oxidation, which drives the spontaneous conversion to the more thermodynamically stable abietatriene.
Abietatriene is characterized by a fully aromatic C-ring, with double bonds at positions 8, 11, and 13.[2][3][5] This aromaticity confers significant stability to the molecule, making it less prone to further spontaneous reactions compared to this compound.
Chemical Structure Comparison
| Compound | This compound | Abietatriene |
| Structure | ||
| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene | (4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene[2] |
| Key Difference | Non-aromatic C-ring with a conjugated diene system. | Aromatic C-ring. |
Experimental Data
Quantitative data directly comparing the physicochemical properties of this compound and abietatriene are not extensively available in the literature. However, studies on the heterologous production of this compound in engineered microorganisms provide insights into the dynamics of its conversion to abietatriene.
| Organism | Engineering Strategy | This compound Titer (mg/L) | Abietatriene Formation | Reference |
| Saccharomyces cerevisiae | Overexpression of this compound biosynthetic pathway | 365 (in 15-L bioreactor) | Abietatriene detected as a spontaneous product | [10] |
| Nicotiana benthamiana | Cytoplasmic engineering of the biosynthetic pathway | 0.74 mg/g FW | Abietatriene identified as a spontaneous reaction product | [3] |
Experimental Protocols
Protocol 1: Heterologous Production of this compound in Saccharomyces cerevisiae
This protocol outlines the general steps for producing this compound in engineered yeast, a common platform for studying terpenoid biosynthesis.
1. Strain Engineering: a. Select a suitable S. cerevisiae host strain (e.g., BY4741). b. Transform the yeast with expression plasmids containing the genes for GGPP synthase (GGPPS), copalyl diphosphate synthase (CPS), and this compound synthase (KSL). These genes can be from various plant sources, such as Salvia miltiorrhiza. c. Integrate the expression cassettes into the yeast genome for stable production.
2. Yeast Cultivation: a. Grow the engineered yeast strain in a suitable defined medium (e.g., YPD) at 30°C with shaking. b. For larger-scale production, use a bioreactor with controlled pH, temperature, and aeration.
3. Extraction of Diterpenes: a. After a desired cultivation period (e.g., 48-72 hours), harvest the yeast culture by centrifugation. b. To the cell pellet, add an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). c. Vortex vigorously to lyse the cells and extract the lipophilic diterpenes. d. Separate the organic phase by centrifugation. e. Repeat the extraction process for the aqueous phase to maximize recovery. f. Combine the organic extracts and evaporate the solvent under a stream of nitrogen.
4. Analysis by GC-MS: a. Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane). b. Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). c. Use a non-polar capillary column (e.g., DB-5ms) for separation. d. The identity of this compound and abietatriene can be confirmed by comparing their retention times and mass spectra to authentic standards or published data.
Protocol 2: Chemical Synthesis of Abietatriene
This protocol provides a general outline for the chemical synthesis of abietatriene from a commercially available starting material.
1. Starting Material: a. Dehydroabietylamine (B24195) is a common and commercially available starting material for the synthesis of abietatriene.
2. Reaction Setup: a. Dissolve dehydroabietylamine in a suitable organic solvent (e.g., toluene) in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
3. Reaction Conditions: a. The specific reagents and reaction conditions will vary depending on the chosen synthetic route. One reported method involves the deamination of dehydroabietylamine. b. Monitor the reaction progress using thin-layer chromatography (TLC).
4. Work-up and Purification: a. Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove any water-soluble byproducts. b. Extract the crude product with an organic solvent. c. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure. d. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane).
5. Characterization: a. Confirm the identity and purity of the synthesized abietatriene using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Conclusion
This compound and abietatriene represent a fascinating case of how subtle enzymatic and chemical modifications can lead to significant differences in molecular structure and stability. While this compound is the direct enzymatic product of GGPP cyclization, its inherent instability often leads to the formation of the more stable, aromatic abietatriene. Understanding these biosynthetic and chemical distinctions is crucial for researchers in natural product synthesis, metabolic engineering, and drug discovery, as it provides a foundation for manipulating these pathways to produce desired bioactive compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these important diterpene intermediates.
References
- 1. 4.4. Yeast Extraction Procedures [bio-protocol.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic (13)C labeling and multidimensional NMR analysis of this compound synthesized by bifunctional diterpene cyclase in Selaginella moellendorffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Abietatriene | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Miltiradiene Production: A Comparative Analysis of Yeast and Plant-Based Systems
For researchers, scientists, and drug development professionals, the efficient and scalable production of high-value natural products is a critical challenge. Miltiradiene, a key precursor to medicinally important diterpenoids like tanshinones, is a prime example. This guide provides an objective comparison of the two leading platforms for heterologous this compound production: engineered yeast and plant-based systems. We will delve into the quantitative production data, detailed experimental protocols, and the underlying biological pathways to equip you with the information needed to select the optimal system for your research and development goals.
Performance Comparison: Yeast vs. Plant-Based Systems
The choice between yeast and plant-based systems for this compound production hinges on a trade-off between high titers and rapid, scalable production versus a system that more closely mimics the native plant environment. Yeast, particularly Saccharomyces cerevisiae, has been extensively engineered to become a high-yield production host. In contrast, plant-based systems, such as transient expression in Nicotiana benthamiana, offer a rapid method for pathway prototyping and producing compounds in a plant cellular environment, which can be advantageous for the functional expression of plant-derived enzymes.
Quantitative Production Data
The following tables summarize the reported this compound production levels in engineered Saccharomyces cerevisiae and the plant-based system, Nicotiana benthamiana. It is important to note the different units of measurement, which reflect the distinct cultivation and harvesting methods of each system.
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Strain / Engineering Strategy | Cultivation Method | Titer | Reference |
| Initial MVA pathway strengthening | Shake Flask | 7.1 mg/L | [1] |
| Screening & enzyme engineering | Shake Flask | 297.8 mg/L | [1] |
| Acetyl-CoA supply & product trafficking optimization | Shake Flask | 649.3 mg/L | [1] |
| Comprehensive engineering & protein modification | Shake Flask | 1.43 g/L | [1][2] |
| Fed-batch fermentation | 5 L Bioreactor | 3.5 g/L | [3][4][5] |
| Fed-batch fermentation with optimized strain | 5 L Bioreactor | 6.4 g/L | [1] |
| Fed-batch fermentation | 15 L Bioreactor | 365 mg/L | [6][7] |
Table 2: this compound Production in Plant-Based Systems (Nicotiana benthamiana)
| Expression Strategy | Host System | Yield | Reference |
| Cytoplasmic engineering | Nicotiana benthamiana | 0.74 mg/g Fresh Weight | [1] |
| Initial cytoplasmic expression | Nicotiana benthamiana | 0.23 mg/g Fresh Weight |
Biosynthetic Pathway of this compound
This compound is synthesized from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), through a two-step cyclization process catalyzed by two key enzymes originally identified in Salvia miltiorrhiza.[8][9] First, a class II diterpene synthase, copalyl diphosphate (B83284) synthase (CPS), converts GGPP to (+)-copalyl diphosphate ((+)-CPP).[4] Subsequently, a class I diterpene synthase, kaurene synthase-like (KSL), catalyzes the further cyclization of (+)-CPP to form the this compound skeleton.[4] In engineered yeast and transiently expressing plants, the genes encoding these two enzymes are introduced to reconstruct the pathway.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the key experimental protocols for this compound production in both yeast and Nicotiana benthamiana.
Yeast (Saccharomyces cerevisiae) Fermentation for this compound Production
This protocol outlines the general steps for shake-flask and fed-batch fermentation of engineered yeast strains.
-
Strain Preparation: A single colony of the engineered S. cerevisiae strain is picked from an agar (B569324) plate and inoculated into a tube with 3 mL of YPD or synthetic defined (SD) medium. This pre-culture is grown at 30°C and 200 rpm for 20-24 hours.[1]
-
Shake-Flask Fermentation: The pre-culture is used to inoculate 50 mL of SD or YPD medium in a larger flask to an initial OD600 of 0.05. The culture is grown for 96 hours. To induce gene expression under the control of a galactose-inducible promoter, d-galactose (B84031) is added to a final concentration of 1% (w/v) after 10 hours. For two-phase fermentation to capture the hydrophobic this compound, an extractant like n-dodecane (10% v/v) is also added at this time.[1]
-
Fed-Batch Fermentation: For larger scale production, a 5 L bioreactor is used with an initial volume of 2 L of YPD medium supplemented with necessary amino acids, vitamins, and trace metals. A seed culture is prepared in two stages, first in 3 mL of SD medium and then scaled up to 200 mL of YPD medium. The bioreactor is inoculated with this seed culture. Fed-batch strategies involve the controlled feeding of nutrients to maintain optimal growth and production conditions.[1]
-
Extraction and Quantification: this compound is extracted from the culture, typically from the n-dodecane layer in two-phase fermentations. The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for quantification against a this compound standard.[1]
Transient Expression in Nicotiana benthamiana
This protocol describes the agroinfiltration method for transiently expressing the this compound biosynthetic genes in plant leaves.
-
Vector Construction and Transformation into Agrobacterium tumefaciens : The genes for SmCPS and SmKSL are cloned into a plant expression vector. This vector is then transformed into Agrobacterium tumefaciens.
-
Preparation of Agrobacterium Suspension: A single colony of the transformed Agrobacterium is cultured. The bacterial cells are harvested and resuspended in an infiltration buffer. The optical density at 600 nm (OD600) is adjusted to 0.8-1.0. The suspension is incubated in the dark for 1-2 hours before infiltration.[1]
-
Agroinfiltration: The Agrobacterium suspension is infiltrated into the leaves of 5-6 week old N. benthamiana plants using a needleless syringe.
-
Incubation and Sampling: The infiltrated plants are incubated for a period, typically 48 hours, to allow for gene expression and this compound production. Leaf samples are then collected for analysis.[1]
-
Extraction and Analysis: The leaf samples are processed to extract the metabolites. The extract is then analyzed using GC-MS to identify and quantify this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Developing a Nicotiana benthamiana transgenic platform for high‐value diterpene production and candidate gene evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tari.gov.tw [tari.gov.tw]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Regeneration of Hairy Roots to Induce High Tanshinone Plants in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Monofunctional and Bifunctional Diterpene Synthases for Miltiradiene Production
For Researchers, Scientists, and Drug Development Professionals
Miltiradiene is a crucial tricyclic diterpene that serves as the biosynthetic precursor to a wide range of valuable natural products, including the pharmacologically active tanshinones from Salvia miltiorrhiza and the potent anti-inflammatory compound triptolide.[1][2][3] The efficient production of this compound is a key objective in metabolic engineering and synthetic biology for ensuring a stable supply of these high-value compounds. The biosynthesis of this compound from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), is accomplished through a two-step cyclization process. Nature has evolved two distinct enzymatic strategies to catalyze these reactions: a system of two separate monofunctional enzymes or a single, consolidated bifunctional enzyme.
This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting and engineering optimal pathways for this compound production.
Biosynthetic Strategies: A Tale of Two Systems
The conversion of GGPP to this compound proceeds via the intermediate (+)-copalyl diphosphate ((+)-CPP).[2][4][5] The two enzymatic systems differ in how they manage this two-step conversion.
-
Monofunctional System: This strategy, found in plants like Salvia miltiorrhiza (the source of tanshinones), employs two distinct enzymes.[2][6]
-
Class II Diterpene Synthase (diTPS): A copalyl diphosphate synthase (CPS) catalyzes the initial protonation-initiated cyclization of linear GGPP to the bicyclic intermediate, (+)-CPP. This enzyme contains a characteristic DxDD motif.[2]
-
Class I Diterpene Synthase (diTPS): A kaurene synthase-like (KSL) enzyme then catalyzes the ionization-initiated cyclization and rearrangement of (+)-CPP to form the final this compound skeleton. This class of enzyme features a DDxxD motif.[2][5]
-
-
Bifunctional System: Observed in the ancient lycophyte Selaginella moellendorffii, this strategy utilizes a single polypeptide chain that contains two distinct active sites to perform both catalytic functions.[1][7][8] This enzyme, such as SmMDS, effectively fuses the Class II and Class I activities into one protein, which is thought to facilitate the transfer of the (+)-CPP intermediate between the two active sites, a process known as substrate channeling.[1][7]
The diagram below illustrates the two pathways for this compound biosynthesis.
Performance Comparison: Monofunctional vs. Bifunctional Synthases
The choice of enzymatic strategy can significantly impact the final production titer of this compound in engineered microbial hosts like Saccharomyces cerevisiae. While bifunctional enzymes offer the allure of perfect substrate channeling, the modularity of monofunctional enzymes has allowed for extensive protein engineering, often leading to superior performance. Creating artificial fusions of monofunctional enzymes is a common strategy to mimic the proximity of active sites found in natural bifunctional systems.[9][10]
The following table summarizes reported this compound production titers achieved using different diterpene synthase strategies in engineered yeast.
| Enzyme Strategy | Diterpene Synthase(s) | Host Organism | Production Titer | Reference(s) |
| Monofunctional (Separate) | SmCPS & SmKSL | S. cerevisiae | 488 mg/L (fed-batch) | [11] |
| Monofunctional (Fusion) | SmCPS-SmKSL fusion | S. cerevisiae | 365 mg/L (bioreactor) | [9] |
| Monofunctional (Chimeric Fusion) | CfTPS1-SmKSL1 fusion | S. cerevisiae | 3.5 g/L (bioreactor) | [2][3][12] |
| Monofunctional (Optimized Pair) | IrCPS1 & IrKSL1 | S. cerevisiae | 6.4 g/L (bioreactor) | [13] |
Data highlights the success of screening and engineering monofunctional enzymes, which have so far yielded the highest reported titers.
Experimental Protocols
Reproducible and accurate quantification of this compound is essential for comparing the performance of different enzyme systems. Below are standardized protocols for the production and analysis of this compound in an engineered yeast system.
Protocol 1: this compound Production in S. cerevisiae
-
Strain Construction:
-
Codon-optimize the gene(s) for the selected diterpene synthase(s) (e.g., SmCPS and SmKSL, or a bifunctional SmMDS) for expression in S. cerevisiae.
-
Clone the gene(s) into a suitable high-copy yeast expression vector (e.g., pESC series) under the control of a strong, inducible promoter (e.g., GAL1).
-
Transform the expression plasmid into a suitable S. cerevisiae host strain (e.g., BY4741) that has been engineered for high precursor (GGPP) flux. This often involves overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1).
-
-
Yeast Cultivation and Fermentation:
-
Grow a single colony of the engineered yeast strain in 5 mL of synthetic complete (SC) dropout medium lacking the appropriate auxotrophic marker and containing 2% glucose. Incubate at 30°C with shaking (230 rpm) for 24-48 hours.
-
Inoculate 50 mL of the same medium in a 250 mL shake flask with the seed culture and grow for another 24 hours.
-
For production, transfer the culture to a medium containing 2% galactose (to induce gene expression) and 1% raffinose. To capture the volatile this compound, add a 10% (v/v) overlay of an organic solvent like dodecane (B42187).
-
Continue incubation at 30°C for 72-96 hours.
-
-
Extraction and Quantification:
-
Harvest the culture and extract the dodecane layer.
-
Add a known concentration of an internal standard (e.g., 1-eicosene) to the dodecane sample.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: GC-MS Analysis of this compound
-
Instrumentation: Use a GC-MS system, such as an Agilent 7890A-5975C, equipped with a chiral column suitable for terpene analysis (e.g., CYCLODEX-B, 30 m × 0.25 mm × 0.25 μm).[4]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with an authentic standard. This compound typically produces a characteristic molecular ion peak (m/z 272) and fragmentation pattern.
-
Quantify the this compound produced by integrating its peak area relative to the peak area of the internal standard.
-
The following diagram outlines the general experimental workflow.
References
- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering chimeric diterpene synthases and isoprenoid biosynthetic pathways enables high-level production of this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. copalyl diphosphate synthase(EC 5.5.1.12) - Creative Enzymes [creative-enzymes.com]
- 7. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic (13)C labeling and multidimensional NMR analysis of this compound synthesized by bifunctional diterpene cyclase in Selaginella moellendorffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 11. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Enhancing Miltiradiene Conversion: A Comparative Analysis of Cytochrome P450 Reductases
A detailed evaluation of Cytochrome P450 Reductase (CPR) partners reveals significant variations in the catalytic efficiency of CYP76AH1, a key enzyme in the biosynthesis of pharmacologically active tanshinones from miltiradiene. This guide provides a comparative analysis of different CPRs, supported by experimental data, to aid researchers in optimizing heterologous expression systems for the production of high-value diterpenoids.
In the metabolic pathway of tanshinone biosynthesis, the conversion of this compound to ferruginol (B158077) is a critical oxidation step catalyzed by the cytochrome P450 enzyme, CYP76AH1, from Salvia miltiorrhiza.[1] Like most microsomal P450s, CYP76AH1 requires an electron donor, a cytochrome P450 reductase (CPR), for its catalytic activity. The choice of the CPR partner can dramatically influence the overall efficiency of the enzymatic reaction. This guide compares the effectiveness of different CPRs when co-expressed with CYP76AH1 in a yeast-based heterologous production system.
Comparative Performance of CPRs on CYP76AH1 Activity
The functional necessity of a CPR partner for CYP76AH1 activity was demonstrated in engineered Saccharomyces cerevisiae strains. A yeast strain engineered to produce this compound but expressing CYP76AH1 alone failed to produce ferruginol. However, the co-expression of CYP76AH1 with CPRs from either Salvia miltiorrhiza or Arabidopsis thaliana successfully enabled the conversion of this compound to ferruginol.[1]
A direct comparison of two endogenous CPRs from Salvia miltiorrhiza, SmCPR1 and SmCPR2, revealed a significant difference in their ability to support CYP76AH1 activity. The engineered yeast strain co-expressing CYP76AH1 and SmCPR1 produced a significantly higher titer of ferruginol compared to the strain with SmCPR2.[1] This suggests that SmCPR1 is a more efficient electron donor for CYP76AH1 in this heterologous system.
Interestingly, the production of ferruginol was inversely correlated with the accumulation of the precursor, this compound. The strain producing the highest level of ferruginol (with SmCPR1) had the lowest residual this compound, indicating efficient conversion.[1]
| Engineered Yeast Strain | CPR Partner | Ferruginol Titer (mg/L) | This compound Titer (mg/L) | Reference |
| YJ32 | None | 0 | 5.2 | [1] |
| YJ35 | SmCPR1 (S. miltiorrhiza) | 10.5 | 1.2 | [1] |
| YJ33 | SmCPR2 (S. miltiorrhiza) | 5.2 | Not specified | [1] |
| YJ42 | AtCPR1 (A. thaliana) | 2.1 | Not specified | [1] |
Experimental Workflow and Signaling Pathway
The general workflow for evaluating the efficacy of different CPRs on CYP76AH1 activity in a yeast heterologous system is depicted below. This process involves the construction of engineered yeast strains, fermentation, and subsequent analysis of the products.
Caption: Workflow for evaluating different CPRs on CYP76AH1 activity in yeast.
The underlying biochemical pathway illustrates the crucial role of CPR in mediating electron transfer from NADPH to CYP76AH1, which is essential for the monooxygenase activity that converts this compound to ferruginol.
Caption: Electron transfer pathway from NADPH to CYP76AH1 via CPR.
Experimental Protocols
The following is a summary of the methodology used for the heterologous production and evaluation of ferruginol in S. cerevisiae.
1. Yeast Strain and Plasmids:
-
Base Strain: S. cerevisiae BY4741, engineered to produce this compound.
-
Expression Plasmids:
-
A plasmid carrying the coding sequence of CYP76AH1 from S. miltiorrhiza.
-
Separate plasmids carrying the coding sequences for SmCPR1, SmCPR2 (from S. miltiorrhiza), or AtCPR1 (from A. thaliana).
-
2. Yeast Transformation and Cultivation:
-
The this compound-producing yeast strain was co-transformed with the CYP76AH1 plasmid and one of the CPR plasmids.
-
Transformed yeast cells were selected on appropriate synthetic defined dropout medium.
-
For production, cultures were grown in shake flasks at 30°C for 48 hours.
3. Product Extraction and Analysis:
-
Yeast cultures were extracted with an equal volume of ethyl acetate.
-
The organic phase was collected, dried, and resuspended in a suitable solvent (e.g., hexane).
-
The samples were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification of this compound and ferruginol was performed by comparing the peak areas with those of authentic standards.
In Vitro Enzyme Assay: In addition to whole-cell assays, in vitro experiments were conducted. In these assays, purified CYP76AH1 enzyme was incubated with this compound in the presence of a CPR partner (e.g., AtCPR1) and NADPH. The reaction products were then extracted and analyzed by GC-MS to confirm enzymatic activity.[1]
Conclusion
The selection of an appropriate CPR partner is critical for maximizing the activity of CYP76AH1 and, consequently, the yield of ferruginol from this compound in heterologous hosts. Experimental evidence demonstrates that SmCPR1 from Salvia miltiorrhiza is a highly effective reductase for CYP76AH1, leading to a nearly two-fold increase in ferruginol production compared to its isoform, SmCPR2.[1] These findings underscore the importance of screening and selecting optimal P450-CPR pairs for the efficient bio-production of valuable plant-derived compounds. Researchers and drug development professionals can leverage this data to design more efficient microbial cell factories for the sustainable production of tanshinones and other important diterpenoids.
References
A Comparative Guide to the Kinetic Landscape of Miltiradiene Synthesis: Analyzing SmCPS and SmKSL
For Researchers, Scientists, and Drug Development Professionals
Introduction to Miltiradiene Biosynthesis
This compound is the committed precursor to the abietane-type diterpenoids, a class of natural products with significant therapeutic potential. Its synthesis from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs). In Salvia miltiorrhiza, these are the monofunctional Class II diTPS, SmCPS, and the Class I diTPS, SmKSL.
-
SmCPS (Copalyl Diphosphate Synthase): A Class II diTPS that initiates the cyclization of the linear GGPP substrate to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
SmKSL (Kaurene Synthase-Like): A Class I diTPS that subsequently converts (+)-CPP into the tricyclic this compound.
The efficiency of this two-enzyme system is critical for the overall yield of this compound and, consequently, the downstream synthesis of valuable bioactive compounds. Understanding the kinetic parameters of SmCPS and SmKSL is therefore paramount for optimizing production in metabolic engineering efforts.
Comparative Kinetic Data
As of this review, specific Michaelis-Menten kinetic constants (Km, kcat, and Vmax) for Salvia miltiorrhiza CPS (SmCPS) and KSL (SmKSL) involved in this compound synthesis have not been extensively reported in publicly accessible literature. However, to provide a valuable point of reference for researchers, the kinetic parameters for a functionally related Class II diterpene synthase from another Salvia species, Salvia divinorum (-)-kolavenyl diphosphate synthase (SdKPS), are presented below. These values offer an insight into the potential catalytic efficiencies of this enzyme class.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Salvia divinorum (-)-KPS (SdKPS) | GGPP | 1.9 ± 0.66 | 0.88 ± 0.11 | 4.7 x 105 |
| Salvia miltiorrhiza CPS (SmCPS) | GGPP | Not Reported | Not Reported | Not Reported |
| Salvia miltiorrhiza KSL (SmKSL) | (+)-CPP | Not Reported | Not Reported | Not Reported |
Note: The data for SdKPS is provided for comparative purposes and may not be directly reflective of the kinetic properties of SmCPS and SmKSL.
Alternative Strategy: Bifunctional Diterpene Synthases
An alternative to the two-enzyme system of S. miltiorrhiza is found in other organisms, such as the lycophyte Selaginella moellendorffii. This plant utilizes a single bifunctional diterpene synthase, SmMDS, which contains both a CPS and a KSL domain. This fusion of catalytic activities can offer advantages in metabolic engineering by ensuring efficient substrate channeling from the first to the second active site, potentially leading to higher product titers. The kinetic characterization of such bifunctional enzymes provides a valuable benchmark for evaluating the efficiency of co-expressed monofunctional enzymes like SmCPS and SmKSL.
Experimental Protocols
To determine the kinetic parameters of SmCPS and SmKSL, a detailed experimental workflow is required. The following protocols outline a general approach for the expression, purification, and kinetic analysis of these diterpene synthases.
Heterologous Expression and Purification of Recombinant Enzymes
-
Gene Synthesis and Cloning: The coding sequences for SmCPS and SmKSL are synthesized and cloned into a suitable expression vector, such as pET28a(+), for prokaryotic expression in E. coli or a yeast expression vector for eukaryotic expression. The addition of a polyhistidine (His)-tag facilitates purification.
-
Protein Expression: E. coli (e.g., BL21(DE3) strain) or Saccharomyces cerevisiae cultures containing the expression constructs are grown to an optimal density and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) or galactose, respectively.
-
Cell Lysis and Protein Purification: Cells are harvested and lysed by sonication or enzymatic digestion. The His-tagged recombinant proteins are then purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The purity and concentration of the enzymes are determined by SDS-PAGE and a Bradford assay.
In Vitro Enzyme Kinetic Assays
The kinetic parameters (Km and kcat) for SmCPS and SmKSL are determined by measuring the initial reaction velocities at varying substrate concentrations.
-
SmCPS Assay:
-
Reaction Mixture: A typical reaction mixture contains purified SmCPS, the substrate GGPP at various concentrations, and a suitable buffer (e.g., HEPES or Tris-HCl) with required cofactors like MgCl2.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction and Analysis: The reaction is quenched, and the product, (+)-CPP, is typically dephosphorylated to the corresponding alcohol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: The amount of product formed is quantified by comparing the peak area to that of an internal standard.
-
-
SmKSL Assay:
-
Substrate Preparation: The substrate for SmKSL, (+)-CPP, is first generated in a larger-scale SmCPS reaction and purified.
-
Reaction Mixture: The assay is performed similarly to the SmCPS assay, with purified SmKSL and varying concentrations of the (+)-CPP substrate.
-
Product Analysis: The product, this compound, is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed and quantified by GC-MS.
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Visualizing the this compound Synthesis Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated.
Caption: The two-step enzymatic conversion of GGPP to this compound by SmCPS and SmKSL.
Caption: A generalized workflow for the kinetic analysis of SmCPS and SmKSL.
A Comparative Guide to Cross-Species Expression of Diterpene Synthases for Miltiradiene Production
For researchers and drug development professionals, the heterologous production of miltiradiene, a key precursor to valuable bioactive compounds like tanshinones and triptolide, offers a promising alternative to extraction from its native plant source, Salvia miltiorrhiza.[1][2] This guide provides a comparative overview of different host systems and metabolic engineering strategies employed to achieve this compound activity, supported by quantitative data and detailed experimental protocols.
This compound synthesis from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) is a two-step cyclization reaction catalyzed by two types of diterpene synthases.[3] A class II diterpene synthase, copalyl diphosphate synthase (CPS), first converts GGPP to (+)-copalyl diphosphate ((+)-CPP).[2][3] Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, catalyzes the formation of the final this compound scaffold.[1][4] The genes encoding these enzymes, primarily SmCPS and SmKSL from S. miltiorrhiza, are the core components transferred to heterologous hosts.
Core Biosynthetic Pathway
The fundamental pathway involves the enzymatic conversion of GGPP to this compound. This process is the foundational step before further modifications lead to a diverse array of diterpenoids.
Caption: The core biosynthetic pathway for this compound production from Acetyl-CoA.
Performance Comparison Across Host Systems
The choice of a heterologous host is critical, with microbial systems like Saccharomyces cerevisiae (yeast) and plant-based systems like Nicotiana benthamiana demonstrating success. Yeast offers rapid growth and established genetic tools, while plants may provide a more suitable environment for plant-derived enzymes due to richer membrane systems and cofactors.[2][5]
Quantitative Data Summary
The following table summarizes this compound production titers achieved in different host organisms through various metabolic engineering strategies.
| Host Organism | Key Genes Expressed | Metabolic Engineering Strategy | This compound Titer | Reference |
| S. cerevisiae | SmCPS, SmKSL | Initial introduction of pathway genes. | 4.2 mg/L | [1] |
| S. cerevisiae | SmCPS, SmKSL, ERG20, BTS1, SaGGPS | Overexpression of GGPP supply pathway. | 8.8 mg/L | [1] |
| S. cerevisiae | SmCPS, SmKSL, tHMGR, upc2.1, ERG20, BTS1, SaGGPS | Combinatorial overexpression of MVA and GGPP pathways. | 61.8 mg/L | [1] |
| S. cerevisiae | SmCPS, SmKSL, and engineered MVA/GGPP pathways | Fed-batch fermentation. | 488 mg/L | [1] |
| S. cerevisiae | SmCPS, SmKSL (fused) and optimized MVA pathway | Fusion of synthases (SmKSL-SmCPS) and pathway optimization. | 365 mg/L | [6] |
| S. cerevisiae | IrCPS1, IrKSL1 (from Isodon rubescens) | Strengthened MVA pathway, enzyme screening, and engineering. | 297.8 mg/L (shake flask) | [7] |
| S. cerevisiae | Engineered IrCPS1/IrKSL1 | Further enzyme engineering and fed-batch fermentation. | 6.4 g/L | [7] |
| N. benthamiana | SmCPS, SmKSL | Transient expression in tobacco leaves. | 0.23 mg/g FW | [8] |
| N. benthamiana | SmCPS, SmKSL, SmHMGR | Co-expression of upstream rate-limiting enzyme (HMGR). | 0.74 mg/g FW | [8] |
Experimental Methodologies
Detailed protocols are essential for replicating and building upon existing research. Below are generalized procedures for key experiments based on published studies.
Plasmid Construction and Yeast Transformation
This protocol outlines the construction of expression vectors and their introduction into S. cerevisiae.
Caption: General experimental workflow for this compound production in yeast.
Protocol:
-
Gene Amplification: Amplify the coding sequences of diterpene synthases (e.g., SmCPS and SmKSL) from S. miltiorrhiza cDNA. Plant diterpene synthases often contain N-terminal transit peptides for plastid targeting, which should be removed for optimal expression in yeast.[6]
-
Vector Assembly: Clone the amplified genes into a yeast expression vector (e.g., a pESC series plasmid) under the control of a suitable promoter (e.g., GAL1). For co-expression, genes can be placed on the same plasmid or on separate plasmids with different selection markers.
-
Yeast Transformation: Transform the constructed plasmids into a competent S. cerevisiae strain (e.g., BY4741) using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.
-
Cultivation: Grow transformed yeast colonies in a synthetic defined (SD) medium lacking the appropriate auxotrophic markers to maintain plasmid selection.
-
Induction and Production: Inoculate a larger culture volume and grow until the mid-log phase. Induce protein expression by adding galactose (for GAL promoters) and supplement the medium with a 10-20% (v/v) overlay of an organic solvent like dodecane to capture the hydrophobic this compound product.
-
Extraction and Analysis: After a cultivation period (e.g., 72-96 hours), harvest the dodecane layer. Analyze the sample for this compound presence and quantity using Gas Chromatography-Mass Spectrometry (GC-MS).
Transient Expression in Nicotiana benthamiana
This protocol describes the rapid, transient expression of genes in tobacco leaves, a common method for plant-based heterologous expression.
Protocol:
-
Vector Construction: Clone the SmCPS and SmKSL genes into a plant expression vector (e.g., pCAMBIA series) suitable for Agrobacterium-mediated transformation.
-
Agrobacterium Transformation: Introduce the expression vectors into a competent Agrobacterium tumefaciens strain (e.g., EHA105 or GV3101) by electroporation.
-
Infiltration: Grow the transformed Agrobacterium cultures and resuspend them in an infiltration buffer. Infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.
-
Incubation: Keep the infiltrated plants in a controlled growth chamber for 3-5 days to allow for transient gene expression.
-
Metabolite Extraction: Harvest the infiltrated leaf patches, grind them to a fine powder in liquid nitrogen, and extract the metabolites using an organic solvent like ethyl acetate or hexane.
-
Analysis: After solvent evaporation and resuspension, analyze the extract for this compound using GC-MS.
Comparison of Metabolic Engineering Strategies
Improving this compound titer requires overcoming metabolic bottlenecks, chiefly the limited supply of the GGPP precursor. Different strategies have been applied in yeast and plants to enhance productivity.
Caption: A comparison of metabolic engineering strategies in different host systems.
Key Strategies:
-
Upregulating the Mevalonate (MVA) Pathway: In both yeast and plants, the MVA pathway is a primary source of isoprene (B109036) precursors.[2][9] Overexpression of key regulatory enzymes, such as a truncated HMG-CoA reductase (tHMGR), has been shown to boost the precursor pool.[1][8]
-
Enhancing GGPP Supply: While boosting the MVA pathway increases the supply of the C15 precursor farnesyl diphosphate (FPP), further engineering is needed to efficiently convert it to the C20 precursor GGPP. This is achieved by overexpressing GGPP synthases, such as yeast's native BTS1 and heterologous enzymes like SaGGPS from Sulfolobus acidocaldarius.[1]
-
Enzyme Engineering: The diterpene synthases themselves can be engineered for improved activity. Fusing SmKSL and SmCPS into a single polypeptide chain has been demonstrated to enhance this compound production, potentially by channeling the intermediate (+)-CPP directly from the first active site to the second.[6] Additionally, screening synthases from different plant sources, such as Isodon rubescens, can yield enzymes with higher intrinsic activity in the chosen host.[7]
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Metabolomics of Miltiradiene-Producing and Non-Producing Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of miltiradiene-producing and non-producing strains. It focuses on the metabolic engineering strategies employed to achieve this compound production in heterologous hosts and presents the resulting production data. This guide also details a representative experimental protocol for the analysis of this compound and illustrates its biosynthetic pathway.
While comprehensive, quantitative metabolomic studies detailing global metabolic changes between this compound-producing and non-producing strains are not extensively available in the public domain, a comparison can be drawn from the reported production titers in various engineered microbial and plant systems. Non-producing strains, typically the wild-type or parent strains used for engineering, serve as a baseline with zero this compound production.
Data Presentation: this compound Production in Engineered Strains
Metabolic engineering has successfully established this compound production in hosts like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a tobacco species). The following table summarizes the this compound titers achieved in various producing strains, offering a quantitative comparison of their performance.
| Host Organism | Strain Description | This compound Titer | Reference |
| Saccharomyces cerevisiae | Introduction of copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) genes. | 4.2 mg/L | [1] |
| Saccharomyces cerevisiae | Over-expression of a fusion of FPP synthase (ERG20) and GGPP synthase (BTS1), plus a heterologous GGPP synthase. | 8.8 mg/L | [1] |
| Saccharomyces cerevisiae | Use of antibiotic markers and over-expression of ERG20-BTS1 and SaGGPS genes in rich medium. | 28.2 mg/L | [1] |
| Saccharomyces cerevisiae | Combinatorial over-expression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS genes. | 61.8 mg/L | [1] |
| Saccharomyces cerevisiae | Fed-batch fermentation of an engineered strain. | 488 mg/L | [1] |
| Saccharomyces cerevisiae | Initial strain with strengthened mevalonate (B85504) (MVA) pathway. | 7.1 mg/L | [2] |
| Saccharomyces cerevisiae | Screening of this compound synthases, site-directed mutagenesis, and enzyme engineering. | 297.8 mg/L | [2] |
| Saccharomyces cerevisiae | Optimization of acetyl-CoA supply and product trafficking. | 649.3 mg/L | [2] |
| Saccharomyces cerevisiae | Fed-batch fermentation in a 5 L bioreactor. | 6.4 g/L | [2] |
| Saccharomyces cerevisiae | Fusion of SmKSL with SmCPS and ERG20 with BTS1, with MVA pathway optimization. | 365 mg/L | [3] |
| Saccharomyces cerevisiae | Screening, fusion, and truncation of diterpene synthases and enhancement of GGPP supply. | ~3500 mg/L | [3] |
| Nicotiana benthamiana | Cytoplasmic engineering strategy. | 0.74 mg/g Fresh Weight | [4] |
This compound Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of tanshinones, which are bioactive compounds found in Salvia miltiorrhiza. The synthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).
Experimental Protocols
The following is a representative protocol for the extraction and analysis of this compound from plant and yeast cultures, based on methodologies cited in the literature.
Sample Preparation and Metabolite Extraction from Nicotiana benthamiana
This protocol is adapted for the extraction of diterpenes from plant leaf tissue.
-
Harvesting: Five days post-infiltration with Agrobacterium tumefaciens carrying the relevant expression vectors, harvest the infiltrated leaf material.
-
Homogenization: Freeze the harvested leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
To approximately 100-300 mg of the frozen leaf powder, add a suitable extraction solvent. A common choice for terpenes is a mixture of isopropyl alcohol, acetonitrile, and water (e.g., in a 3:3:2 v/v/v ratio).[5] For targeted this compound analysis, hexane (B92381) can be used.
-
Include an internal standard (e.g., tridecanoic acid) in the extraction solvent for quantification.[5]
-
Vortex the mixture vigorously and sonicate for 1 hour to ensure thorough extraction.[5]
-
Centrifuge the mixture at high speed (e.g., 21,130 x g) for 10 minutes to pellet cell debris.[5]
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Derivatization (for GC-MS):
-
Dry the collected supernatant, for example, using a vacuum concentrator.
-
For analysis of a broader range of metabolites, a two-step derivatization is often required. First, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate at 37°C for 90 minutes.[5]
-
Next, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amine groups, making the metabolites volatile for GC-MS analysis. Incubate at 60°C for 60 minutes.[5]
-
Sample Preparation and Metabolite Extraction from Saccharomyces cerevisiae
This protocol is a general guide for extracting metabolites from yeast for GC-MS analysis.
-
Quenching Metabolism:
-
Rapidly harvest a defined volume of yeast culture by filtration.
-
Immediately wash the cells on the filter with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C or lower) to halt metabolic activity.
-
-
Extraction:
-
Transfer the cell-filter combination into a tube containing a hot extraction solvent (e.g., 75% ethanol (B145695) at 75°C).
-
Incubate for a few minutes to extract the intracellular metabolites.
-
Cool the extract on ice and then centrifuge to remove cell debris.
-
Collect the supernatant for analysis.
-
-
Drying and Derivatization: Follow the same drying and derivatization steps as described for the Nicotiana benthamiana samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized samples are analyzed by GC-MS to identify and quantify the metabolites.
-
Instrumentation: An Agilent 6890 GC system coupled with a 5975 series mass selective detector, or a similar system, is suitable.[5]
-
Column: A DB-5MS column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for separating a wide range of metabolites.[5]
-
GC Parameters (Example):
-
MS Parameters (Example):
-
Data Analysis: Process the raw data to identify peaks and compare them to a spectral library (e.g., NIST library) for metabolite identification.[5] Quantify the metabolites by comparing their peak areas to that of the internal standard. For this compound, its presence is confirmed by a characteristic retention time and mass spectrum.[4]
References
- 1. Production of this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteomic and metabolomic analysis of Nicotiana benthamiana under dark stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Critical Role of Specific Amino Acid Residues in Miltiradiene Synthase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of specific amino acid residues in miltiradiene synthase, a key enzyme in the biosynthesis of medicinally important diterpenoids like triptolide (B1683669) and carnosol.[1] We delve into experimental data from mutagenesis studies to elucidate how single amino acid substitutions can dramatically alter enzyme activity and product specificity. Detailed methodologies for the key experiments are provided to facilitate the replication and extension of these findings.
Comparative Analysis of this compound Synthase Mutants
Site-directed mutagenesis studies on the bifunctional this compound synthase from Selaginella moellendorffii (SmMDS) have identified several key amino acid residues within the class I active site that are crucial for its catalytic activity and product specificity.[1] The following table summarizes the impact of mutating these residues on the enzyme's function.
| Enzyme Variant | Amino Acid Substitution | Key Observation | Primary Product(s) | Relative Activity (%) |
| Wild-Type SmMDS | - | Catalyzes the formation of this compound from geranylgeranyl diphosphate (B83284) (GGPP) via (+)-copalyl diphosphate (CPP).[1] | This compound | 100 |
| E690S | Glutamic Acid to Serine at position 690 | Alters the product profile, indicating a role in the final cyclization step.[1] | Sandaracopimaradiene | Partially active |
| E690Y | Glutamic Acid to Tyrosine at position 690 | Results in a significant decrease in enzyme activity.[1] | No detectable products | ~0 |
| S717A/H721V | Serine to Alanine at 717 and Histidine to Valine at 721 (Double Mutant) | Leads to minor alterations in the product profile, suggesting a cooperative role in catalysis.[1] | This compound with minor byproducts | Not specified |
| D611A | Aspartic Acid to Alanine at position 611 | Abolishes the class I catalytic activity, leading to the accumulation of the intermediate. | (+)-Copalyl diphosphate (CPP) | Not applicable (intermediate accumulation) |
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines the general steps for introducing specific point mutations into the this compound synthase gene.
a. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
The mutation should be flanked by at least 10-15 correct bases on both sides.
b. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu or Q5) to minimize secondary mutations.
-
The reaction mixture typically contains the template plasmid DNA (encoding wild-type this compound synthase), the mutagenic primers, dNTPs, and the DNA polymerase in its specific reaction buffer.
-
A typical thermal cycling protocol consists of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
c. Template Digestion and Transformation:
-
Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
d. Selection and Verification:
-
Select transformed colonies on an appropriate antibiotic-containing medium.
-
Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Protein Expression and Purification
a. Expression:
-
Transform the verified mutant plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue the culture at a lower temperature (e.g., 16-20°C) for 16-20 hours.[1]
b. Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is tagged (e.g., with a His-tag), purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin).
-
Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
Enzyme Activity Assay
This protocol is for determining the activity and product profile of wild-type and mutant this compound synthase.
a. Reaction Setup:
-
The standard in vitro enzyme assay is performed in a reaction buffer (e.g., Tris-HCl with MgCl2) containing the purified enzyme and the substrate, geranylgeranyl diphosphate (GGPP).
-
A typical reaction mixture (100 µL) contains 50 µg of purified enzyme and 2.5 µg of GGPP.[1]
-
For less active mutants, the substrate amount and incubation time may need to be increased (e.g., 10 µg of GGPP for 24 hours).[1]
b. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).
c. Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Extract the diterpene products from the aqueous reaction mixture using an organic solvent (e.g., n-hexane or ethyl acetate).
d. Product Analysis by GC-MS:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC is used to separate the different diterpene products, and the MS is used to identify them based on their mass spectra and fragmentation patterns.
-
Compare the retention times and mass spectra of the enzymatic products with those of authentic standards to confirm their identity.[2][3]
Visualizations
Caption: Biosynthesis of this compound from GGPP by the bifunctional enzyme this compound synthase.
Caption: Experimental workflow for validating the role of specific amino acid residues.
Caption: Comparison of product outcomes for wild-type and mutant this compound synthases.
References
- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering a this compound biosynthetic gene cluster in the Lamiaceae reveals a dynamic evolutionary trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Miltiradiene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like miltiradiene is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.
Hazard Assessment and Classification
Before disposal, a thorough hazard assessment is crucial. Based on the general characteristics of similar organic compounds, this compound should be treated as a potentially hazardous substance. According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] For this compound, the primary concern is likely its flammability.
Quantitative Data Summary
| Property | Anticipated Value | Regulatory Threshold (for Ignitability) | EPA Waste Code (if applicable) |
| Flash Point | Likely < 60 °C | < 60 °C | D001 |
| pH | Not expected to be corrosive | ≤ 2 or ≥ 12.5 | D002 (if corrosive) |
| Reactivity | Generally stable under normal conditions | Unstable, reacts violently, or produces toxic gases when mixed with water | D003 (if reactive) |
| Toxicity | Data not available; assume harmful | Based on specific concentration thresholds of toxic contaminants | Specific codes (D004-D043) |
Note: The anticipated values are based on general properties of similar diterpenes and organic solvents. Actual properties should be confirmed if data becomes available.
Step-by-Step Disposal Protocol
This protocol provides a clear, procedural guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
Flame-retardant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
2. Waste Segregation and Collection:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic solvents.
-
Do not mix this compound waste with other waste streams, especially aqueous or reactive wastes.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
Store the sealed container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, and open flames.[3]
-
The storage area should have secondary containment to prevent spills.
4. Arrange for Professional Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash.
-
Contact a certified hazardous waste disposal company to arrange for pickup and proper disposal.[3]
-
Provide the disposal company with all available information on the waste, including its composition and potential hazards.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
If safe to do so, eliminate all ignition sources.[4]
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for flammable liquids).
-
Collect the contaminated absorbent material in a sealed, labeled container and dispose of it as hazardous waste.
-
For large spills or if you feel it is unsafe to handle, contact your institution's Environmental Health and Safety (EHS) department or emergency services.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines and local regulations for hazardous waste disposal.
References
Safeguarding Laboratory Practices: A Guide to Handling Miltiradiene
Personal Protective Equipment (PPE)
A thorough hazard assessment of any laboratory procedure involving miltiradiene is the crucial first step in determining the specific PPE required.[1] However, a baseline of recommended PPE for handling diterpenoids includes protection for the skin, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols.[3] |
| Body | Laboratory coat or disposable gown | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Minimizes inhalation of any potential aerosols or vapors.[4] |
| Feet | Closed-toe shoes | Prevents injuries from spills or dropped objects.[3] |
It is crucial to select PPE that is appropriate for the concentration and quantity of the chemical being used and the specific laboratory operations being performed.[5] All PPE should meet NIOSH (National Institute of Occupational Safety and Health) or ANSI (American National Standards Institute) standards and be maintained in a sanitary and reliable condition.[5]
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps for researchers to follow.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols: General Best Practices
While specific experimental protocols will vary, the following general best practices should always be observed when working with this compound and other diterpenoids:
-
Ventilation: Always handle volatile substances in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Aerosol Minimization: Be mindful of operations that can generate aerosols, such as weighing, stirring, and pouring. Perform these tasks in a way that minimizes aerosol release.[6]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[6]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable PPE and materials that come into contact with this compound should be considered contaminated waste and segregated from general laboratory trash.[1]
-
Waste Containers: Use appropriately labeled, leak-proof containers for all this compound waste.[8]
-
Institutional Guidelines: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[2] Never pour chemical waste down the drain.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Spill Cleanup: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Wear appropriate PPE during cleanup.[12] For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department or emergency response team.[12]
By adhering to these safety protocols and best practices, researchers can confidently and safely handle this compound in the laboratory, fostering a secure environment for scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Safety First: Precautions and Best Practices in Plant Extraction [greenskybio.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. files.trueterpenes.com [files.trueterpenes.com]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. epa.gov [epa.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. agilent.com [agilent.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
